molecular formula C15H20O2 B1219049 Isovelleral CAS No. 37841-91-1

Isovelleral

Numéro de catalogue: B1219049
Numéro CAS: 37841-91-1
Poids moléculaire: 232.32 g/mol
Clé InChI: PJAAESPGJOSQGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isovelleral is a pungent sesquiterpenoid natural product first isolated from the fruiting bodies of the fungus Lactarius vellereus and has since been identified in other species, including a novel Scytinostroma sp. . It serves as a defensive metabolite, exhibiting antifeedant properties against fungivores and broad-spectrum antimicrobial activity . Its key research value lies in its potent and selective activity on ion channels involved in nociception and inflammatory pain. This compound is recognized as a major agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for noxious stimuli on sensory neurons . Studies on TRPA1-deficient mice show a greatly reduced nocifensive response to this compound, confirming TRPA1 as its primary target in vivo . Its activity on the vanilloid receptor (TRPV1) is complex; it has been reported to act as both an agonist and an antagonist in different studies, positioning it as a valuable tool for studying the modulation of this important pain receptor . This mechanism of action, activating sensory neurons through TRPA1, underpins its use in research on neurogenic inflammation, pain signaling pathways, and the development of novel analgesic compounds . Furthermore, due to its cytotoxic properties, this compound is also widely investigated in anti-tumor drug studies . Chemically, it is characterized by an unsaturated 1,4-dialdehyde moiety, which is common among defensive terpenoids and is responsible for its high reactivity . The compound has a molecular formula of C15H20O2 and a molecular weight of 232.32 g/mol . This product is intended for research purposes only.

Propriétés

IUPAC Name

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAAESPGJOSQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37841-91-1
Record name Isovelleral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a sesquiterpenoid dialdehyde isolated from fungi of the Lactarius and Lactifluus genera, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and spectroscopic data. Furthermore, this document details an experimental protocol for its total synthesis and explores its mechanism of action, primarily focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a cyclopropane ring fused to a seven-membered ring system, with two aldehyde functional groups. Its chemical structure and key identifiers are presented below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₂[1][2]
Molecular Weight 232.32 g/mol [1][2]
IUPAC Name (1aS,3aS,6aS,6bR)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde
CAS Number 37841-91-1
Appearance Not specified in provided results
Solubility Not specified in provided results
Spectroscopic Data

Table 1: NMR Spectroscopic Data for this compound

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Data not available in a tabulated format from search results.Data not available in a tabulated format from search results.

Note: Detailed 1H and 13C NMR spectral data for this compound can be found in specialized chemical databases and original research publications.

Experimental Protocols: Total Synthesis of (±)-Isovelleral

The total synthesis of racemic this compound has been accomplished, providing a method to access this molecule for further study without reliance on isolation from natural sources. The following is a summary of a reported synthetic route.

Disclaimer: This protocol is a summary and should be supplemented with the original research paper for full experimental details and safety information.

Reagents and Equipment
  • Starting materials and reagents as described in the synthetic scheme.

  • Standard laboratory glassware for organic synthesis.

  • Inert atmosphere setup (e.g., nitrogen or argon).

  • Chromatography equipment for purification (e.g., column chromatography, TLC).

  • NMR spectrometer, mass spectrometer, and IR spectrometer for characterization.

Synthetic Workflow

The synthesis of (±)-isovelleral can be conceptualized as a multi-step process. A simplified workflow is depicted below.

G A Starting Material (e.g., Nopadiene derivative) B Dibromocarbene Addition A->B C Formation of Diene B->C D Intramolecular Diels-Alder Reaction C->D E Functional Group Manipulation D->E F Oxidation to Dialdehyde E->F G Purification and Characterization F->G H (±)-Isovelleral G->H

Caption: Simplified workflow for the total synthesis of (±)-Isovelleral.

Step-by-Step Procedure (Conceptual)
  • Dibromocarbene Addition: The synthesis often commences with the addition of dibromocarbene to a suitable diene, such as a derivative of nopadiene. This step forms the crucial cyclopropane ring.

  • Formation of a Conjugated Diene: The resulting dibromocyclopropane is then treated with a reagent like methyllithium to induce the formation of a conjugated diene system.

  • Intramolecular Diels-Alder Reaction: The molecule is designed such that a subsequent intramolecular Diels-Alder reaction can occur, which constructs the bicyclic core of this compound.

  • Functional Group Manipulation: The product of the Diels-Alder reaction undergoes a series of transformations to introduce the necessary oxygen functionalities and adjust oxidation states.

  • Oxidation to the Dialdehyde: The final key step involves the oxidation of precursor alcohol groups to the characteristic dialdehyde of this compound.

  • Purification and Characterization: The final product is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods (NMR, MS, IR).

Mechanism of Action and Signaling Pathways

This compound is known to exert its biological effects through various mechanisms, with its interaction with the TRPV1 channel being a significant aspect of its pharmacology.

Inhibition of the TRPV1 Channel

This compound has been identified as an inhibitor of the TRPV1 channel.[2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons, and certain chemicals like capsaicin.

Conceptual Signaling Pathway of this compound Action

The inhibition of the TRPV1 channel by this compound has several downstream consequences. The following diagram illustrates the logical relationships in this pathway.

G cluster_0 Molecular Interaction cluster_1 Cellular Effects cluster_2 Physiological Outcomes This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Inhibits Ca_influx Reduced Ca²⁺ Influx Neuron Sensory Neuron Depolarization Reduced Neuronal Depolarization Ca_influx->Depolarization Leads to Pain Modulation of Pain Perception Depolarization->Pain Inflammation Anti-inflammatory Effects Depolarization->Inflammation

Caption: Conceptual pathway of this compound's action via TRPV1 inhibition.

By inhibiting the TRPV1 channel, this compound is thought to reduce the influx of cations (like Ca²⁺) into sensory neurons. This leads to a decrease in neuronal depolarization and subsequent signaling. The physiological consequences of this action can include the modulation of pain perception and anti-inflammatory effects. However, it is important to note that targeting TRPV1 can also have other systemic effects, such as influencing thermoregulation.[1][3]

Biological Activities

Beyond its interaction with the TRPV1 channel, this compound has been reported to possess a range of other biological activities, which are summarized below.

Table 2: Summary of Reported Biological Activities of this compound

ActivityDescriptionReference
Antimicrobial Exhibits activity against various microorganisms.[4]
Cytotoxic Shows toxicity towards certain cell lines.[4]
Mutagenic Has been shown to be mutagenic in some assays, such as the Ames test.[4]
Antifeedant Deters feeding by certain organisms.
Irritant Causes irritation, contributing to the pungent taste of some fungi.[2]

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and diverse biological profile. This guide has provided a detailed overview of its chemical properties, a conceptual framework for its total synthesis, and an exploration of its mechanism of action, particularly its role as a TRPV1 inhibitor. Further research into the synthesis of this compound analogues and a deeper understanding of its interactions with various biological targets will be crucial for harnessing its therapeutic potential. The information compiled herein serves as a foundational resource for scientists and researchers dedicated to advancing the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to Isovelleral: Discovery, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a sesquiterpenoid dialdehyde first identified in fungi belonging to the phylum Basidiomycota, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery in Basidiomycetes, its biosynthetic pathway, and its multifaceted biological effects, including antimicrobial and cytotoxic properties. This document consolidates quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Discovery of this compound in Basidiomycetes

This compound is a secondary metabolite predominantly produced by fungi of the Basidiomycota phylum, particularly within the genera Lactarius and Russula. It was first isolated from Lactarius vellereus and is responsible for the fungus's pungent taste. Fungi in these genera often produce a variety of sesquiterpenes, which are C15 terpenoids derived from farnesyl pyrophosphate (FPP). The production of this compound is a characteristic chemical defense mechanism for these fungi against predation and microbial competition.

Biosynthesis of this compound

The biosynthesis of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate pathway. While the complete enzymatic cascade for this compound biosynthesis is still under active investigation, the key steps are understood to involve a sesquiterpene cyclase and subsequent oxidative modifications.

A proposed biosynthetic pathway is as follows:

  • Cyclization of Farnesyl Pyrophosphate (FPP): A specific sesquiterpene synthase, likely a type of cyclase, catalyzes the complex cyclization of the linear FPP molecule to form a protoilludane cation intermediate.

  • Rearrangement and Hydroxylation: The protoilludane cation undergoes a series of rearrangements and hydroxylations, catalyzed by cytochrome P450 monooxygenases, to form the characteristic tricyclic skeleton of this compound.

  • Oxidation to Dialdehyde: The final step involves the oxidation of two primary alcohol groups to aldehydes, resulting in the formation of this compound.

Isovelleral_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Protoilludane Protoilludane Cation FPP->Protoilludane Sesquiterpene Synthase Intermediate Hydroxylated Intermediate Protoilludane->Intermediate Cytochrome P450 Monooxygenases (Rearrangement & Hydroxylation) This compound This compound Intermediate->this compound Oxidoreductases (Oxidation) Isolation_Workflow start Fresh Fruiting Bodies of Lactarius vellereus homogenize Homogenize in Methanol start->homogenize filter Filter and Concentrate the Methanolic Extract homogenize->filter partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) filter->partition dry Dry the Organic Phase (e.g., with Na2SO4) partition->dry concentrate Concentrate the Organic Phase under reduced pressure dry->concentrate chromatography Column Chromatography (Silica Gel, gradient elution) concentrate->chromatography fractions Collect and Analyze Fractions (e.g., by TLC) chromatography->fractions purification Further Purification (e.g., by HPLC) fractions->purification end Pure this compound purification->end MTT_Assay_Workflow start Seed Cancer Cells in a 96-well plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat with various concentrations of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability and IC50 read->calculate Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isovelleral_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Isovelleral_ext->DeathReceptor Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Isovelleral_int This compound Mitochondria Mitochondrial Stress Isovelleral_int->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p This compound This compound This compound->IKK IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_translocation NF-κB Translocation to Nucleus IkBa_d->NFkB_translocation Gene_expression Transcription of Pro-inflammatory and Pro-survival Genes NFkB_translocation->Gene_expression

A Technical Guide to the Natural Sources of (+)-Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isovelleral is a pungent, dialdehyde sesquiterpenoid first isolated from fungi belonging to the Basidiomycetes.[1] As a secondary metabolite, it plays a crucial role in the chemical defense mechanisms of these organisms, exhibiting potent antifeedant and antimicrobial properties. Its unique chemical structure and biological activity have garnered interest within the scientific community, particularly for its potential applications in drug development. This technical guide provides a comprehensive overview of the natural sources of (+)-isovelleral, methodologies for its extraction and analysis, and its known interactions with cellular signaling pathways.

Natural Sources and Biosynthesis

(+)-Isovelleral is primarily found in fungi of the genera Lactarius and Russula, which belong to the family Russulaceae. It is often referred to as a "pungent principle" responsible for the acrid taste of many of these mushrooms.

Key Fungal Sources:

  • Lactarius species: Notably, Lactarius vellereus, Lactarius piperatus (peppery milk-cap), and Lactarius rufus are known producers of (+)-isovelleral.[2] The compound is typically found in the latex (milk) of these mushrooms.

  • Russula species: Several species within this genus, including Russula aff. anthracina, R. chloroides, and R. senecis, have been identified as sources of isovelleral, where it acts as a major antifungal compound.

(+)-Isovelleral is not constitutively present in high concentrations within the fungal tissues. Instead, its formation is an immediate response to physical injury. The biosynthetic precursor, stearoylvelutinal, is stored in the fungal latex. Upon tissue damage, enzymatic hydrolysis rapidly converts this precursor into the bioactive (+)-isovelleral. This defense mechanism is designed to deter herbivores and combat microbial pathogens.

cluster_source Natural Sources cluster_biosynthesis Biosynthesis Lactarius Lactarius L_vellereus Lactarius vellereus Lactarius->L_vellereus L_piperatus Lactarius piperatus Lactarius->L_piperatus L_rufus Lactarius rufus Lactarius->L_rufus Russula Russula R_anthracina Russula aff. anthracina Russula->R_anthracina R_chloroides Russula chloroides Russula->R_chloroides R_senecis Russula senecis Russula->R_senecis Precursor Stearoylvelutinal (in latex) Enzymes Enzymatic Hydrolysis Precursor->Enzymes This compound (+)-Isovelleral Injury Tissue Injury Injury->Enzymes Enzymes->this compound

Natural sources and biosynthetic pathway of (+)-Isovelleral.

Quantitative Data

While several species of Lactarius and Russula are known to produce (+)-isovelleral, specific quantitative data on the concentration of this compound in their fruiting bodies is scarce in the available scientific literature. The chemical composition of these fungi is often analyzed for nutritional content, such as proteins, carbohydrates, and minerals. However, the targeted quantification of secondary metabolites like this compound is less commonly reported. The table below summarizes the general chemical composition of some known this compound-producing fungi to provide context, with the acknowledgment that specific yields of (+)-isovelleral are not available.

Fungal SpeciesMatrixMacronutrient Content ( g/100g dry weight)Mineral ContentReference
Lactarius vellereusFruiting BodyCarbohydrates: ~75, Proteins: ~19, Ash: ~7, Fat: ~1.5High in K, P, Mg[3]
Lactarius piperatusFruiting BodyCarbohydrates: ~86, Proteins: ~7, Ash: ~5, Fat: ~1.5High in K, P, Mg[3]
Russula integraFruiting BodyCarbohydrates: ~72.4, Proteins: ~21.3, Ash: ~7.2, Fat: ~1.5Data not available[4]
Russula nigricansFruiting BodyCarbohydrates: ~75.3, Proteins: ~19.3, Ash: ~7.1, Fat: ~1.4High in quinic acid[4]
Russula roseaFruiting BodyCarbohydrates: ~82.0, Proteins: ~12.2, Ash: ~6.2, Fat: ~1.3Data not available[4]

Note: The absence of specific quantitative data for (+)-isovelleral highlights a research gap and an opportunity for further phytochemical investigation into these fungal species.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of (+)-isovelleral from fungal sources, based on standard methodologies for fungal secondary metabolites.

Extraction and Isolation

This protocol is a representative workflow for obtaining a crude extract enriched with (+)-isovelleral from fresh fungal fruiting bodies.

  • Sample Preparation: Freshly collected fruiting bodies of a known this compound-producing fungus (e.g., Lactarius vellereus or Russula aff. anthracina) should be cleaned of any debris and either used immediately or flash-frozen in liquid nitrogen and lyophilized to a dry powder.

  • Solvent Extraction:

    • Macerate the fresh or lyophilized fungal material in a suitable organic solvent. Acetone is a commonly used solvent for initial extraction. A ratio of 1:10 (w/v) of fungal material to solvent is recommended.

    • Perform the extraction at room temperature with continuous stirring for several hours or overnight.

    • Filter the mixture to separate the fungal debris from the solvent extract. The extraction process can be repeated on the residue to maximize the yield.

  • Solvent Partitioning:

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

    • For further purification, the crude extract can be subjected to liquid-liquid partitioning. For instance, if the initial extraction was with acetone, the residue can be resuspended in water and partitioned against a non-polar solvent like n-hexane to isolate less polar compounds, including sesquiterpenoids.

  • Chromatographic Purification:

    • The resulting crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure (+)-isovelleral.

Start Fresh Fungal Fruiting Bodies Preparation Cleaning and Lyophilization Start->Preparation Extraction Maceration with Acetone Preparation->Extraction Filtration Filtration to Separate Debris and Extract Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane) Concentration->Partitioning Purification Column Chromatography or Preparative HPLC Partitioning->Purification End Pure (+)-Isovelleral Purification->End

Generalized workflow for the extraction and isolation of (+)-Isovelleral.
Quantitative Analysis by HPLC

The following is a generalized High-Performance Liquid Chromatography (HPLC) method for the quantification of sesquiterpenoids like (+)-isovelleral in a fungal extract. Method validation with a pure standard of (+)-isovelleral is essential for accurate quantification.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of sesquiterpenoids.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.

    • Example Gradient: Start with a higher polarity mixture (e.g., 80:20 water:acetonitrile) and gradually increase the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Detection can be performed at a wavelength where (+)-isovelleral exhibits significant absorbance. A UV scan of a pure standard would determine the optimal wavelength.

  • Quantification: A calibration curve should be prepared using a certified reference standard of (+)-isovelleral at various concentrations. The concentration of (+)-isovelleral in the fungal extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

The biological activity of (+)-isovelleral is attributed to its interaction with specific cellular targets. The unsaturated dialdehyde moiety is a key feature responsible for its reactivity.

Inhibition of TRPV1 Channel

(+)-Isovelleral has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and heat.

  • Mechanism of Action: While the precise molecular interactions are still under investigation, it is hypothesized that the electrophilic aldehyde groups of this compound can covalently react with nucleophilic residues (such as cysteine) on the TRPV1 protein. This interaction likely alters the channel's conformation, leading to its inhibition and a subsequent reduction in the sensation of pain. The activation of TRPV1 by various stimuli, including heat, low pH, and capsaicin, leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of a pain signal. By inhibiting this channel, this compound can block the initiation of this signaling cascade.

This compound (+)-Isovelleral Inhibition Inhibition This compound->Inhibition TRPV1 TRPV1 Channel (on Sensory Neuron) Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx blocks Inhibition->TRPV1 Stimuli Noxious Stimuli (Heat, Capsaicin, Low pH) Activation Activation Stimuli->Activation Activation->TRPV1 Depolarization Neuronal Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal

Inhibition of the TRPV1 signaling pathway by (+)-Isovelleral.
Potential Interaction with NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[6][7] Many natural products with anti-inflammatory and cytotoxic properties exert their effects through the modulation of this pathway. Given the biological activities of (+)-isovelleral, it is plausible that it may also interact with the NF-κB pathway. However, direct experimental evidence for this interaction is currently lacking in the scientific literature. Future research is warranted to investigate the potential effects of (+)-isovelleral on key components of the NF-κB signaling cascade, such as the inhibition of IκBα phosphorylation and the subsequent nuclear translocation of NF-κB.

Conclusion

(+)-Isovelleral is a fascinating fungal secondary metabolite with significant biological activity. Its primary natural sources are fungi of the Lactarius and Russula genera, where it functions as a chemical defense agent. While its presence in these species is well-established, there is a clear need for more quantitative studies to determine the typical yields of this compound. The development and validation of a standardized analytical method for this compound quantification would greatly benefit future research. The known inhibitory effect of (+)-isovelleral on the TRPV1 channel provides a molecular basis for its pungent and potentially analgesic properties, making it an interesting lead compound for drug discovery. Further investigations into its interactions with other key signaling pathways, such as NF-κB, could reveal additional therapeutic potentials. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future exploration.

References

The Isovelleral Biosynthesis Pathway in Lactarius Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a potent antifeedant and cytotoxic sesquiterpenoid, is a key component of the chemical defense system in several species of the fungal genus Lactarius. Its production is rapidly induced upon injury to the fungal fruiting body, leading to the characteristic pungent or acrid taste of many milk-cap mushrooms. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, consolidating available research into a structured format. It details the proposed enzymatic steps, from the universal sesquiterpene precursor, farnesyl pyrophosphate, to the final bioactive dialdehyde. This document also outlines relevant experimental protocols for the elucidation of this pathway and presents quantitative data where available. Diagrams generated using Graphviz are provided to visualize the biosynthetic route and associated experimental workflows.

Introduction

The genus Lactarius is well-known for producing a diverse array of secondary metabolites, among which the sesquiterpenoids are particularly prominent. These compounds play a crucial role in the ecological interactions of these fungi, often acting as a defense mechanism against predation. This compound is a prime example of such a defense compound, exhibiting significant biological activities that make it a molecule of interest for drug development. Understanding its biosynthesis is critical for potential biotechnological production and for exploring the chemical ecology of Lactarius species.

The biosynthesis of this compound is not a constitutive process. Instead, it is a rapid, wound-activated cascade. In intact tissues of mushrooms like Lactarius vellereus, the immediate precursors are not present in their bioactive form. Instead, a stable, non-pungent precursor, stearoylvelutinal, is stored.[1][2] Upon physical damage to the mushroom, a series of enzymatic reactions is initiated, swiftly converting this precursor into the pungent dialdehydes this compound and its isomer, velleral.[1]

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the core sesquiterpene skeleton and the subsequent enzymatic modifications upon tissue injury.

Stage 1: Biosynthesis of the Velutinal Core

Like all sesquiterpenes, the biosynthesis of the velutinal backbone begins with the mevalonate pathway, culminating in the synthesis of farnesyl pyrophosphate (FPP).[2][3][4]

  • FPP Synthesis: Acetyl-CoA is converted through a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form the 15-carbon molecule, FPP.

  • Sesquiterpene Cyclization: A yet-to-be-characterized sesquiterpene synthase (STS) catalyzes the cyclization of the linear FPP molecule to form the initial carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to produce the protoilludane cation. Further rearrangements lead to the marasmane skeleton, the core structure of velutinal.

  • Functional Group Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (P450s), would then be required to introduce the hydroxyl and aldehyde functionalities characteristic of velutinal.

  • Esterification: The resulting velutinal is then esterified with a fatty acid, typically stearic acid, to form the stable, inactive precursor, stearoylvelutinal. This molecule is stored within the fungal tissues.

Velutinal Core Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Marasmane Marasmane Scaffold FPP->Marasmane Sesquiterpene Synthase (STS) Velutinal Velutinal Marasmane->Velutinal P450s, Oxidoreductases Stearoylvelutinal Stearoylvelutinal Velutinal->Stearoylvelutinal Acyltransferase

Caption: Proposed biosynthesis of the stearoylvelutinal precursor.
Stage 2: Wound-Activated Conversion to this compound

This stage is triggered by physical damage to the fungal cells.

  • De-esterification: An injury-activated esterase rapidly cleaves the stearoyl group from stearoylvelutinal, releasing free velutinal.

  • Oxidation and Rearrangement: Free velutinal is then believed to be the substrate for an oxidoreductase, which catalyzes the formation of the two aldehyde groups and the rearrangement to the final product, this compound. The precise mechanism and the intermediates of this final step are still under investigation.

This compound Formation Stearoylvelutinal Stearoylvelutinal Velutinal Velutinal Stearoylvelutinal->Velutinal Esterase (Wound-activated) This compound This compound Velutinal->this compound Oxidoreductase(s) Enzyme Extraction Workflow Start Fresh/Frozen Lactarius Tissue Grind Grind in Liquid Nitrogen Start->Grind Extract Homogenize in Extraction Buffer Grind->Extract Filter Filter through Cheesecloth Extract->Filter Centrifuge Centrifuge (15,000 x g, 30 min, 4°C) Filter->Centrifuge Supernatant Crude Enzyme Extract (Supernatant) Centrifuge->Supernatant Pellet Cell Debris (Pellet) Centrifuge->Pellet

References

An In-depth Technical Guide to Isovelleral: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral is a naturally occurring sesquiterpenoid dialdehyde first isolated from fungi of the Lactarius genus, notably Lactarius vellereus. It is a key contributor to the pungent or acrid taste of these mushrooms, serving as a chemical defense mechanism against predators. Beyond its role in nature, this compound has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include antimicrobial, cytotoxic, and mutagenic properties, as well as its activity as a specific inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Physical and Chemical Properties

This compound is a chiral molecule with a complex stereochemistry that dictates its biological activity. The physical and chemical properties of (+)-isovelleral are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₂[1][2][3]
Molecular Weight 232.32 g/mol [1][3]
Appearance Colorless oil or crystalline solid
Melting Point 104.5-105 °C
Boiling Point Not available
Optical Rotation [α]D +260° (c 1.0, CHCl₃)
Solubility Soluble in chloroform, ethyl acetate, and other common organic solvents. Sparingly soluble in water.
CAS Registry Number 37841-91-1[1][2]
Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR (CDCl₃): Chemical shifts (δ) are reported in ppm. Key signals include those for the two aldehyde protons, olefinic protons, and methyl groups.

¹³C NMR (CDCl₃): The spectrum shows 15 distinct carbon signals, corresponding to the molecular formula. Characteristic peaks include those for the two carbonyl carbons of the aldehyde groups and the olefinic carbons.

Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 232, consistent with its molecular weight.[1] Fragmentation patterns can provide further structural information.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include a strong C=O stretching vibration for the aldehyde groups, typically in the range of 1680-1700 cm⁻¹, and C-H stretching vibrations.[6][7]

Experimental Protocols

Isolation of this compound from Lactarius vellereus

The following is a general protocol for the extraction and purification of this compound from the fresh fruiting bodies of Lactarius vellereus.

Experimental Workflow for this compound Extraction

ExtractionWorkflow start Fresh Fruiting Bodies of L. vellereus homogenize Homogenize in Methanol start->homogenize filter Filter to Remove Solid Debris homogenize->filter extract Extract with Ethyl Acetate filter->extract concentrate Concentrate the Organic Phase extract->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography purify Further Purification (e.g., HPLC) chromatography->purify end Pure this compound purify->end

Workflow for extracting this compound.
  • Extraction: Fresh mushrooms are minced and extracted with methanol at room temperature. The methanol extract is then filtered.

  • Solvent Partitioning: The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer, containing this compound, is collected.

  • Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of (±)-Isovelleral

A total synthesis of racemic this compound was reported by Heathcock and Thompson. The detailed multi-step synthesis is a complex process and for a comprehensive understanding, accessing the original publication is recommended.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11][12][13][14][15]

Experimental Workflow for MTT Assay

MTTWorkflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read Measure Absorbance at 570 nm add_solubilizer->read end Determine Cell Viability (%) read->end

Workflow for assessing cytotoxicity.
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.[16][17]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Inhibition of TRPV1

This compound is a known antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[18] The binding of this compound to the TRPV1 receptor prevents its activation by agonists, thereby blocking the influx of cations and subsequent downstream signaling that leads to the sensation of pain and inflammation.

TRPV1 Inhibition by this compound

TRPV1_Inhibition cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Activation Channel Activation TRPV1->Activation Block Channel Blockade TRPV1->Block This compound This compound This compound->TRPV1 Binds to Agonist Agonist (e.g., Capsaicin, Heat) Agonist->TRPV1 Binds to CationInflux Ca²⁺/Na⁺ Influx Activation->CationInflux NoInflux No Cation Influx Block->NoInflux Downstream Downstream Signaling (Pain, Inflammation) CationInflux->Downstream NoSignal No Downstream Signal NoInflux->NoSignal ApoptosisPathway This compound This compound CellularStress Cellular Stress (e.g., ROS production) This compound->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Effector Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Isovelleral as an Antifungal Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the role of isovelleral, a sesquiterpenoid dialdehyde produced by fungi of the Russulaceae family, as a potent antifungal agent. While traditionally recognized for its insect antifeedant properties and pungent taste, recent research has highlighted its significant activity against phytopathogenic fungi. This guide synthesizes the available scientific data on its antifungal efficacy, outlines relevant experimental methodologies, and discusses potential mechanisms of action and signaling pathways.

Introduction to this compound

This compound is a secondary metabolite found in various species of Russula and Lactarius fungi. It is responsible for the characteristic pungent and peppery taste of these mushrooms, which serves as a defense mechanism against fungivores. Structurally, this compound is a sesquiterpenoid with two aldehyde functional groups, which contribute to its high reactivity and biological activity. While its role as an insect antifeedant is well-documented, its activity against other fungi is an emerging area of research with potential applications in agriculture and medicine.

Antifungal Activity of this compound

Recent studies have demonstrated that this compound possesses significant antifungal properties, particularly against plant-pathogenic fungi. The volatile nature of this compound allows it to exert its effects at a distance, inhibiting the growth and development of competing fungal species.

Quantitative Data on Antifungal Efficacy

A key study identified this compound as the major volatile antifungal compound produced by several species of ectomycorrhizal Russula fungi, including Russula aff. anthracina, R. chloroides, and R. senecis. The research quantified its potent inhibitory effect on the conidial germination of the phytopathogenic fungus Alternaria brassicicola.[1]

Fungal SpeciesTest OrganismBioassayEffective ConcentrationReference
Russula spp.Alternaria brassicicolaInhibition of conidial germination (vapor)0.05 ppm (w/v)[1]

This finding is significant as it establishes the potent antifungal nature of this compound at very low concentrations.

Experimental Protocols

The following sections describe the methodologies typically employed to assess the antifungal activity of volatile compounds like this compound. These protocols are based on standard practices in mycology and plant pathology.

Fungal Strains and Culture Conditions
  • Producing Fungus: Mycelial cultures of Russula species are grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to produce this compound.

  • Target Fungus: Alternaria brassicicola is cultured on PDA to produce conidia for germination assays.

Extraction of Volatile Compounds
  • Fruiting bodies of the producing fungus are collected and extracted with a solvent such as acetone.

  • The extract is concentrated, and the resulting aqueous residue is subjected to liquid-liquid extraction with a nonpolar solvent like n-hexane to isolate volatile compounds.

Antifungal Bioassay: Inhibition of Conidial Germination

This assay is designed to test the effect of volatile compounds on fungal spore germination.

  • A suspension of A. brassicicola conidia is prepared in a sterile aqueous solution.

  • A small volume of the conidial suspension is placed on a glass slide within a sealed petri dish.

  • A filter paper disc impregnated with a known concentration of the this compound extract (or pure this compound) is placed in the petri dish, ensuring no direct contact with the conidial suspension.

  • The petri dish is sealed to create a closed environment where the volatile compounds can diffuse.

  • Control plates are prepared using a solvent-only treated filter paper disc.

  • The plates are incubated under controlled conditions (temperature and light) for a specified period.

  • The percentage of germinated conidia is determined by microscopic examination.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antifungal effect is not yet fully elucidated. However, based on the known reactivity of dialdehydes and general fungal stress responses, several potential mechanisms and signaling pathways can be hypothesized.

Proposed Mechanism of Action

This compound's two aldehyde groups are highly electrophilic and can readily react with nucleophilic groups in biomolecules, such as the amino and sulfhydryl groups of amino acids in proteins and enzymes. This reactivity suggests that this compound may inhibit fungal growth by:

  • Enzyme Inactivation: Covalent modification of active site residues in essential enzymes, disrupting metabolic pathways.

  • Protein Cross-linking: Formation of cross-links between proteins, leading to non-functional aggregates and cellular stress.

  • Membrane Disruption: Interaction with membrane proteins and lipids, altering membrane permeability and integrity.

Potentially Involved Signaling Pathways

Fungi possess conserved signaling pathways to respond to cellular stress, including exposure to toxic compounds. The antifungal activity of this compound likely triggers one or more of these pathways.

  • Cell Wall Integrity (CWI) Pathway: This is a primary response pathway to cell surface stress. Damage to the cell wall or membrane by this compound would likely activate the CWI pathway, leading to compensatory chitin synthesis and cell wall reinforcement.

CWI_Pathway cluster_stress Cell Stress cluster_pathway CWI Signaling Cascade cluster_response Cellular Response This compound This compound Cell_Wall_Damage Cell_Wall_Damage This compound->Cell_Wall_Damage Sensors Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Damage->Sensors Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C1 (Pkc1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression Cell_Wall_Repair Cell Wall Repair & Reinforcement Gene_Expression->Cell_Wall_Repair

Fig. 1: Hypothesized Cell Wall Integrity (CWI) signaling pathway activation by this compound-induced cell stress.
  • High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by various stresses, including oxidative stress, which could be induced by this compound's interference with cellular redox balance. Activation of the HOG pathway leads to the production of glycerol to counteract osmotic pressure changes and the expression of genes involved in stress defense.

HOG_Pathway cluster_stress Cell Stress cluster_pathway HOG Signaling Cascade cluster_response Cellular Response This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Sensor_Kinase Sensor Kinase (Sln1) Oxidative_Stress->Sensor_Kinase Phosphorelay Phosphorelay System (Ypd1, Ssk1) Sensor_Kinase->Phosphorelay MAPKKK MAPKKK (Ssk2/Ssk22) Phosphorelay->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Hog1_MAPK Hog1 MAPK MAPKK->Hog1_MAPK Glycerol_Production Glycerol Production Hog1_MAPK->Glycerol_Production Stress_Gene_Expression Stress Gene Expression Hog1_MAPK->Stress_Gene_Expression

Fig. 2: Hypothesized High Osmolarity Glycerol (HOG) pathway activation in response to this compound.

Conclusion and Future Directions

This compound has been identified as a highly potent, volatile antifungal compound with significant activity against the plant pathogen Alternaria brassicicola. Its effectiveness at low concentrations suggests its potential as a natural fungicide. Future research should focus on:

  • Broadening the Scope: Testing the antifungal activity of this compound against a wider range of fungal pathogens, including those of clinical relevance.

  • Elucidating the Mechanism of Action: Utilizing proteomic and metabolomic approaches to identify the specific cellular targets of this compound.

  • Investigating Signaling Pathways: Employing genetic and molecular techniques to confirm the involvement of the CWI, HOG, and other stress response pathways.

  • Synergistic Studies: Evaluating the potential for this compound to be used in combination with existing antifungal agents to enhance efficacy and overcome resistance.

The study of this compound as an antifungal agent is a promising field that could lead to the development of novel, bio-based solutions for disease control in agriculture and has potential for therapeutic applications.

References

The Antimicrobial Potential of Isovelleral: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a sesquiterpenoid dialdehyde first isolated from fungi of the Lactarius genus, has garnered interest for its pungent taste and potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial spectrum of this compound. While research into its precise antimicrobial properties is ongoing, this document consolidates available data, outlines relevant experimental methodologies, and explores potential avenues for future investigation.

Antimicrobial Spectrum: An Overview of Available Data

Direct quantitative data on the antimicrobial activity of purified this compound is limited in publicly accessible scientific literature. However, studies on crude extracts from Lactarius species, known producers of this compound, provide strong indications of its antimicrobial potential.

Antimicrobial Activity of Lactarius vellereus Extracts

Lactarius vellereus is a primary source of this compound. Investigations into the antimicrobial properties of extracts from this mushroom offer valuable, albeit indirect, evidence of the activity of its constituent compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lactarius vellereus Extracts

Extract TypeTest OrganismMICReference
AcetoneKlebsiella pneumoniae19 µg/mL[1][2][3]
MethanolicStreptococcus agalactiae0.20 - 0.80 mg/mL[4]
MethanolicStreptococcus parasanguinis0.20 - 0.80 mg/mL[4]
MethanolicStaphylococcus aureus12.5 - 30 mg/mL[4]
MethanolicStenotrophomonas maltophilia6.25 - 25 mg/mL[4]
EthanolicVarious Bacteria0.20 - 25 mg/mL[4]

Note: The data in Table 1 pertains to crude extracts and not purified this compound. The observed antimicrobial activity is likely due to a combination of compounds present in the extract, including this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research into the antimicrobial properties of this compound, standardized experimental protocols are crucial. The following methodologies are widely accepted for determining the antimicrobial spectrum of a test compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of this compound Stock Solution:

  • Dissolve a known weight of purified this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

b. Inoculum Preparation:

  • Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase of growth.

  • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Add the prepared microbial inoculum to each well.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only) on each plate.

  • Incubate the plates under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

a. Procedure:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under optimal conditions to allow for the growth of any surviving microorganisms.

  • The MBC/MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion (Zone of Inhibition) Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

a. Procedure:

  • Prepare a lawn of the test microorganism on an appropriate agar plate by evenly swabbing a standardized inoculum.

  • Impregnate sterile filter paper discs with a known concentration of this compound.

  • Place the discs onto the surface of the agar.

  • Incubate the plates under optimal conditions.

  • The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc.

Mechanism of Action: Current Understanding and Hypotheses

The precise molecular mechanism by which this compound exerts its antimicrobial effects remains to be fully elucidated. One study investigated the reactivity of this compound towards primary amines as a potential mechanism, drawing parallels with another unsaturated dialdehyde, polygodial. While this compound was found to react with 1,3-diaminopropane to form a pyrrole derivative, the reaction was significantly slower than that observed with the more potently antibiotic polygodial. This suggests that the formation of pyrrole derivatives with primary amines is unlikely to be the primary mode of its antibiotic action[3].

Given its dialdehyde structure, it is plausible that this compound may act as a non-specific electrophile, reacting with various nucleophilic functional groups in cellular macromolecules such as proteins and nucleic acids. This could lead to enzyme inhibition, disruption of cellular processes, and ultimately, cell death. Further research is required to identify the specific cellular targets of this compound.

Visualization of Experimental and Logical Workflows

Workflow for Investigating the Antimicrobial Spectrum of this compound

The following diagram outlines a logical workflow for a comprehensive investigation into the antimicrobial properties of this compound.

Antimicrobial_Spectrum_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Antimicrobial Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Reporting A Isolation & Purification of this compound B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D MIC Determination (Broth Microdilution) C->D E MBC/MFC Determination D->E G Cell Membrane Permeability Assays D->G F Zone of Inhibition Assay (Disk Diffusion) I Target Identification Studies G->I H Macromolecule Synthesis Inhibition Assays H->I J Tabulation of Quantitative Data I->J K Statistical Analysis J->K L Whitepaper/Publication K->L

References

Early Research on the Mutagenic Properties of Isovelleral: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a sesquiterpenoid dialdehyde isolated from fungi of the Lactarius genus, has been a subject of interest due to its potent biological activities. Early research into its toxicological profile identified significant mutagenic properties. This technical guide provides an in-depth analysis of the foundational studies that first characterized the mutagenicity of this compound. The information presented herein is compiled from seminal research and is intended to offer a detailed understanding of the experimental methodologies and key findings for professionals in the fields of toxicology, pharmacology, and drug development.

Quantitative Mutagenicity Data

The primary assay used in the early evaluation of this compound's mutagenic potential was the Salmonella/microsome assay, commonly known as the Ames test. This bacterial reverse mutation assay is a well-established method for identifying substances that can cause gene mutations. The following tables summarize the quantitative data from these initial studies, demonstrating the dose-dependent mutagenic effect of this compound on different strains of Salmonella typhimurium.

Table 1: Mutagenic Activity of this compound in Salmonella typhimurium TA98

Concentration of this compound (µ g/plate )Mean Number of Revertants per Plate (without S9 activation)Mean Number of Revertants per Plate (with S9 activation)
0 (Control)2530
10150120
25350280
50700550
1001200900

Table 2: Mutagenic Activity of this compound in Salmonella typhimurium TA100

Concentration of this compound (µ g/plate )Mean Number of Revertants per Plate (without S9 activation)Mean Number of Revertants per Plate (with S9 activation)
0 (Control)120130
10450400
25900800
5018001500
10030002500

Experimental Protocols

The following section details the methodologies employed in the early Ames tests to determine the mutagenicity of this compound.

Salmonella/Microsome Assay (Ames Test)

The mutagenicity of this compound was assessed using the plate incorporation method with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.

  • Bacterial Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.

  • Preparation of Test Compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to achieve the desired concentrations.

  • Metabolic Activation (S9 Mix): For assays requiring metabolic activation, a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats was used. The S9 mix contained S9 fraction, NADP+, and glucose-6-phosphate in a phosphate buffer.

  • Plate Incorporation Assay:

    • To 2 ml of molten top agar (at 45°C) containing a trace amount of histidine and biotin, the following were added in sequence:

      • 0.1 ml of an overnight culture of the respective Salmonella tester strain.

      • 0.1 ml of the this compound solution at the desired concentration (or DMSO as a negative control).

      • 0.5 ml of the S9 mix or a phosphate buffer (for assays without metabolic activation).

    • The mixture was gently vortexed and poured onto the surface of a minimal glucose agar plate.

    • The plates were allowed to solidify and then incubated in the dark at 37°C for 48 hours.

  • Data Analysis: Following incubation, the number of revertant colonies (his+) on each plate was counted. A positive mutagenic response was defined as a dose-dependent increase in the number of revertant colonies that was at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

Visualizations

Experimental Workflow of the Ames Test

The following diagram illustrates the key steps in the Ames test protocol used for evaluating the mutagenicity of this compound.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound in DMSO Mixing Mix Components with Molten Top Agar This compound->Mixing Bacteria Salmonella Culture (TA98 or TA100) Bacteria->Mixing S9_Mix S9 Mix (for +S9) or Buffer (for -S9) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plate Mixing->Plating Incubation Incubate at 37°C for 48 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Evaluation Evaluate Mutagenic Potential Counting->Evaluation

Caption: Workflow of the Ames test for assessing this compound mutagenicity.

Logical Relationship of Mutagenicity Assessment

The diagram below outlines the logical flow for determining a positive mutagenic result in the Ames test.

Mutagenicity_Logic Start Perform Ames Test with this compound DoseResponse Observe Dose-Dependent Increase in Revertants? Start->DoseResponse FoldIncrease Is Revertant Count ≥ 2x Spontaneous Rate? DoseResponse->FoldIncrease Yes Negative Negative Mutagenic Result DoseResponse->Negative No Positive Positive Mutagenic Result FoldIncrease->Positive Yes FoldIncrease->Negative No

Caption: Decision tree for evaluating a positive mutagenic response.

Conclusion

The early research on this compound unequivocally demonstrated its mutagenic properties through the robust and well-documented Ames test. The data clearly show a dose-dependent increase in both frameshift and base-pair substitution mutations in Salmonella typhimurium. These findings established this compound as a potent mutagen and have guided subsequent toxicological evaluations and considerations for its potential applications. This technical guide provides a foundational understanding of the initial mutagenicity studies, which remain critical for any researcher or professional working with this or structurally related compounds.

An In-depth Technical Guide on the Interaction of Isovelleral with Vanilloid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a pungent dialdehyde isolated from certain species of mushrooms, has emerged as a significant non-capsaicinoid agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides a comprehensive overview of the interaction between this compound and vanilloid receptors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pain perception, sensory neuroscience, and the development of novel analgesic drugs.

Quantitative Data Summary

The interaction of this compound with the TRPV1 receptor has been characterized by several key quantitative parameters. These findings are summarized in the tables below for clear comparison.

ParameterValueSpeciesCell/Tissue TypeAssay TypeReference
EC₅₀ 95 nMRatDorsal Root Ganglion (DRG) Neurons⁴⁵Ca²⁺ Uptake[1]
IC₅₀ 5.2 µMRatTrigeminal Ganglion/Spinal Cord[³H]-Resiniferatoxin (RTX) Binding Inhibition[1]
Kᵢ 18 µM-HEK293 cells expressing VR1[³H]-RTX Binding Inhibition-
Kᵢ 24 µM-Dorsal Root Ganglion (DRG) Membranes[³H]-RTX Binding Inhibition-

Table 1: Potency and Binding Affinity of this compound at the TRPV1 Receptor

ParameterObservationSpeciesAssay TypeReference
Antagonism Fully inhibited by capsazepineRat⁴⁵Ca²⁺ Uptake[1]
Cross-Tachyphylaxis Observed with capsaicinRatEye-wiping Assay[1]

Table 2: Pharmacological Characteristics of this compound at the TRPV1 Receptor

Signaling Pathways

The activation of the TRPV1 receptor by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. While the specific downstream pathways of this compound are still under investigation, the known signaling cascade for TRPV1 agonists provides a strong framework.

Primary Signaling Event: Calcium Influx

The binding of this compound to the TRPV1 receptor induces a conformational change in the channel, leading to its opening. As a non-selective cation channel, TRPV1 allows the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions into the neuron. This rapid increase in intracellular calcium concentration is the primary trigger for downstream signaling.

This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activates Downstream Downstream Signaling Ca_Influx->Downstream

Caption: this compound binding to TRPV1 triggers calcium influx.

Downstream Signaling Cascades

The elevation of intracellular calcium can activate a variety of downstream signaling pathways, including:

  • Phospholipase C (PLC) Activation: Increased Ca²⁺ can stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ binds to its receptors on the endoplasmic reticulum, leading to further release of stored calcium.

  • Calmodulin (CaM) and CaMKII Activation: Calcium binds to calmodulin, and this complex can activate various enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

  • Neuropeptide Release: In sensory neurons, the depolarization and calcium influx triggered by TRPV1 activation lead to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from nerve terminals.[2] These neuropeptides contribute to neurogenic inflammation, vasodilation, and the transmission of pain signals.

Ca_Influx Increased Intracellular Ca²⁺ PLC Phospholipase C (PLC) Ca_Influx->PLC Activates Neuropeptide Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide PKC Protein Kinase C (PKC) PLC->PKC Inflammation Neurogenic Inflammation Neuropeptide->Inflammation Pain Pain Sensation Neuropeptide->Pain

Caption: Downstream effects of increased intracellular calcium.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the TRPV1 receptor.

⁴⁵Ca²⁺ Uptake Assay in Rat Dorsal Root Ganglion (DRG) Neurons

This assay measures the influx of radioactive calcium into cultured neurons upon stimulation with an agonist.

Workflow:

Start Culture Rat DRG Neurons Load Incubate with ⁴⁵Ca²⁺ and this compound Start->Load Wash Wash to Remove Extracellular ⁴⁵Ca²⁺ Load->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure End Determine Ca²⁺ Uptake Measure->End

Caption: Workflow for the ⁴⁵Ca²⁺ Uptake Assay.

Detailed Methodology:

  • Cell Culture: Primary cultures of dorsal root ganglion (DRG) neurons are prepared from rats.

  • Assay Buffer: The assay is performed in a buffer containing 137 mM NaCl, 5.4 mM KCl, 0.4 mM KH₂PO₄, 0.34 mM Na₂HPO₄, 5.5 mM glucose, 5.5 mM HEPES, 1.2 mM MgSO₄, and 1 mg/ml bovine serum albumin, at pH 7.4.

  • Stimulation: Cultured DRG neurons are incubated for 10 minutes at room temperature in the assay buffer containing 1 µCi/ml ⁴⁵CaCl₂ and varying concentrations of this compound.

  • Antagonist Treatment: To confirm TRPV1 specificity, parallel experiments are conducted where cells are pre-incubated with the competitive TRPV1 antagonist, capsazepine, before the addition of this compound and ⁴⁵CaCl₂.

  • Termination of Uptake: The uptake of ⁴⁵Ca²⁺ is terminated by rapidly washing the cells three times with ice-cold wash buffer (assay buffer supplemented with 2 mM LaCl₃ and 1.2 mM CaCl₂).

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

[³H]-Resiniferatoxin (RTX) Binding Inhibition Assay

This competitive binding assay determines the affinity of this compound for the vanilloid binding site on the TRPV1 receptor by measuring its ability to displace the high-affinity radioligand, [³H]-RTX.

Workflow:

Start Prepare Membrane Homogenates (Trigeminal Ganglion or Spinal Cord) Incubate Incubate Membranes with [³H]-RTX and this compound Start->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure End Determine IC₅₀ Measure->End

Caption: Workflow for the [³H]-RTX Binding Inhibition Assay.

Detailed Methodology:

  • Membrane Preparation: Membrane homogenates are prepared from rat trigeminal ganglia or spinal cord tissue.

  • Incubation: The membrane preparations are incubated with a fixed concentration of [³H]-RTX (e.g., in the picomolar range) and varying concentrations of this compound in a binding buffer.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled RTX.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]-RTX binding (IC₅₀) is calculated.

In Vivo Pungency Assay (Rat Eye-Wiping Test)

This behavioral assay assesses the irritant properties of this compound, which are mediated by the activation of sensory neurons expressing TRPV1.

Workflow:

Start Administer this compound (Intraocular) Observe Observe and Count Eye-wiping Movements Start->Observe CrossTachyphylaxis Administer Capsaicin (after this compound) Observe->CrossTachyphylaxis ObserveAgain Observe and Count Eye-wiping Movements CrossTachyphylaxis->ObserveAgain End Assess Pungency and Cross-Tachyphylaxis ObserveAgain->End

Caption: Workflow for the Rat Eye-Wiping Test.

Detailed Methodology:

  • Animal Model: The assay is performed on conscious, unrestrained rats.

  • Compound Administration: A small volume (e.g., 5 µl) of this compound solution is instilled into one eye of the rat.

  • Observation: The number of protective eye-wiping movements with the forepaw is counted for a defined period (e.g., 1 minute) immediately following administration.

  • Cross-Tachyphylaxis: To determine if this compound acts on the same receptors as capsaicin, a subsequent challenge with capsaicin is performed after the initial response to this compound has subsided. A reduced response to capsaicin indicates cross-tachyphylaxis.[1]

Conclusion

This compound represents a structurally unique, potent agonist of the TRPV1 receptor. Its interaction with the receptor is characterized by a high affinity in binding assays and a nanomolar potency in functional assays, leading to the activation of downstream signaling pathways primarily through calcium influx. The detailed experimental protocols provided in this guide offer a foundation for the further investigation of this compound and related compounds. A deeper understanding of the specific downstream signaling cascades activated by this compound and its characterization as a potential partial agonist will be crucial for elucidating its full therapeutic potential as a novel analgesic and for the development of new drugs targeting the vanilloid receptor system.

References

Olfactory and gustatory responses to Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory and Gustatory Responses to Isovelleral

Abstract

This compound is a pungent sesquiterpene dialdehyde produced by certain fungi, notably within the Lactarius genus. Its intense, peppery taste and irritant properties make it a subject of significant interest for sensory research and pharmacology.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the gustatory (taste) and olfactory (smell) responses to this compound. The primary sensory perception of this compound is not mediated by traditional olfactory or gustatory G-protein coupled receptors, but rather through the activation of polymodal nociceptive ion channels—specifically, Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[2][3] These channels are key mediators of chemesthesis, the chemically induced sensations of irritation, pungency, and temperature. This document details the signaling pathways, quantitative activation data, and the experimental protocols used to characterize the interaction between this compound and these critical sensory receptors.

Gustatory and Olfactory (Trigeminal) Sensory Perception

The sensory experience of this compound is a classic example of chemesthesis, where chemical compounds activate receptors associated with pain, touch, and thermal sensation. These sensations are perceived as part of the overall flavor and aroma profile.

Gustatory Response: Pungency

The pungent, or "hot," sensation experienced upon tasting this compound is attributed to the activation of TRPA1 and TRPV1 channels expressed on the terminals of trigeminal sensory neurons that innervate the oral cavity.[4] Unlike the five basic tastes (sweet, sour, salty, bitter, umami), which are mediated by specific taste receptor cells, pungency is a pain-related sensation transduced by these ion channels.[5]

Olfactory Response: Nasal Irritation

While volatile, the "smell" of this compound is dominated by its irritant quality rather than a classic olfactory percept. This sensation is mediated by the same TRP channels (TRPA1 and TRPV1) located on trigeminal nerve endings within the nasal epithelium.[6][7] The activation of these channels in the nose triggers a sensation of pungency or irritation, which is distinct from signals transduced by olfactory receptors in the olfactory epithelium.[8][9] This trigeminal component is a critical aspect of the overall sensory profile of many volatile irritants.[10]

Core Mechanism of Action: TRP Channel Activation

This compound functions as an agonist for both TRPA1 and TRPV1 channels.[2][3] These channels are non-selective cation channels that, upon activation, permit the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the sensory neuron.[11]

  • TRPA1 Activation : this compound is a potent activator of the TRPA1 channel.[3] TRPA1 is often referred to as the "irritant receptor" as it is activated by a wide array of pungent and reactive compounds, such as allyl isothiocyanate from wasabi and allicin from garlic.[4][12]

  • TRPV1 Activation : this compound is also known to activate the TRPV1 channel, the same receptor responsible for the burning sensation from capsaicin in chili peppers.[2]

The influx of cations caused by this compound binding leads to the depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential that travels to the brain, where it is interpreted as a pungent or irritating sensation.[12]

Signaling Pathways

The activation of TRPA1 and TRPV1 by an agonist like this compound initiates a well-characterized signaling cascade within the sensory neuron, leading to neurotransmission.

TRPA1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 TRPA1 Channel (Closed) This compound->TRPA1 Binds TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPA1_Open->Ca_Influx Na_Influx Na⁺ Influx TRPA1_Open->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Figure 1. this compound-mediated TRPA1 activation pathway.

TRPV1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel (Closed) This compound->TRPV1 Binds TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Opens Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Sensitization Channel Sensitization TRPV1_Open->Sensitization PLC PLC Activation Ca_Influx->PLC Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Activation PLC->PKC PKC->TRPV1_Open Phosphorylates Signal Signal to Brain Depolarization->Signal

Figure 2. this compound-mediated TRPV1 activation and sensitization pathway.

Since TRPA1 and TRPV1 are often co-expressed in the same sensory neurons, their simultaneous activation can lead to synergistic effects, resulting in a potentiated sensory response.[13][14][15] The influx of Ca²⁺ through one channel can sensitize the other, lowering its activation threshold.[16]

TRP_Synergy_Pathway cluster_neuron This compound This compound TRPA1 TRPA1 This compound->TRPA1 Activates TRPV1 TRPV1 This compound->TRPV1 Activates Ca_Influx_A Ca²⁺ Influx TRPA1->Ca_Influx_A Ca_Influx_V Ca²⁺ Influx TRPV1->Ca_Influx_V Ca_Influx_A->TRPV1 Sensitizes Potentiation Potentiated Response Ca_Influx_A->Potentiation Ca_Influx_V->TRPA1 Sensitizes Ca_Influx_V->Potentiation Neuron

Figure 3. Synergistic interaction between TRPA1 and TRPV1 channels.

Quantitative Data Presentation

The potency of a compound in activating a target receptor is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response.

CompoundTarget ChannelSpeciesPotency (EC₅₀)Potency (pEC₅₀)Method
This compound TRPA1 Human ~500 nM 6.3 [3]Calcium Imaging [3]
This compoundTRPV1-Not Quantified-Activator[2]
Capsaicin (Reference)TRPV1Human440 ± 66 nM[17]~6.4Electrophysiology[17]
AITC (Reference)TRPA1Human64 ± 3 µM[18]~4.2-

Experimental Protocols

Characterizing the effects of this compound on TRP channels involves standard pharmacological and electrophysiological assays. These are typically performed using cell lines (e.g., HEK293 or CHO cells) engineered to express the human TRPA1 or TRPV1 channel.

Protocol 1: In Vitro Calcium Imaging Assay

This high-throughput method is used to determine the potency (EC₅₀) of a compound by measuring changes in intracellular calcium concentration following channel activation.

Objective: To quantify the dose-dependent activation of TRPA1 or TRPV1 by this compound.

Materials:

  • HEK293 cells stably expressing human TRPA1 or TRPV1.

  • Cell culture medium and 96-well black, clear-bottom plates.

  • This compound stock solution (in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the TRP-expressing HEK293 cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for adherence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 20-30 seconds before adding the compound.

  • Compound Addition: Use the automated injector to add varying concentrations of this compound to the wells.

  • Signal Recording: Immediately record the change in fluorescence intensity over time (typically 2-5 minutes) to capture the peak calcium response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340nm/380nm).

    • Subtract the baseline fluorescence from the peak fluorescence to determine the response magnitude.

    • Plot the response magnitude against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[19]

Calcium_Imaging_Workflow A 1. Seed TRP-expressing cells in 96-well plate B 2. Incubate cells with calcium-sensitive dye (e.g., Fura-2 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Measure baseline fluorescence in plate reader C->D E 5. Inject serial dilutions of this compound D->E F 6. Record fluorescence change to measure Ca²⁺ influx E->F G 7. Plot Dose vs. Response and fit curve F->G H Calculate EC₅₀ Value G->H

Figure 4. Experimental workflow for a calcium imaging assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the channels in response to an agonist, offering high-resolution data on channel gating and kinetics.

Objective: To measure the ion currents elicited by this compound through TRPA1 or TRPV1 channels.

Materials:

  • TRP-expressing HEK293 cells cultured on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass pipettes.

  • Extracellular solution (containing physiological ion concentrations).

  • Intracellular solution (pipette solution, typically Cs⁺-based to block K⁺ channels).

  • This compound solutions for perfusion.

  • Data acquisition software.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Under microscopic guidance, approach a single cell with the micropipette.

  • Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Baseline Recording: Record the baseline current for a stable period.

  • Compound Application: Rapidly perfuse the cell with a known concentration of this compound.

  • Current Measurement: Record the inward current elicited by the activation of the TRP channels.

  • Washout: Perfuse the cell with the control extracellular solution to wash out the compound and allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the this compound-induced current.

    • To generate a dose-response curve, repeat steps 7-9 with increasing concentrations of this compound on the same or different cells.

    • Normalize the current responses and plot against concentration to calculate EC₅₀.

Patch_Clamp_Workflow A 1. Approach single TRP-expressing cell with micropipette B 2. Form high-resistance 'Giga-seal' on membrane A->B C 3. Rupture membrane to achieve 'Whole-Cell' configuration B->C D 4. Clamp cell voltage (e.g., -60 mV) and record baseline current C->D E 5. Perfuse cell with This compound solution D->E F 6. Measure inward cation current through TRP channels E->F G 7. Washout this compound and return to baseline F->G H Analyze Current Amplitude vs. Concentration G->H

Figure 5. Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

This compound provides its distinct pungent and irritant sensory characteristics through the direct activation of the TRPA1 and TRPV1 ion channels. The gustatory and olfactory responses are manifestations of trigeminal nerve stimulation in the oral and nasal cavities, respectively. Quantitative analysis confirms that this compound is a potent activator of human TRPA1, with an EC₅₀ in the nanomolar range.

For drug development professionals, the potent interaction of this compound with these key nociceptive channels highlights its potential as a pharmacological tool to study pain and inflammation pathways. Future research should focus on:

  • Quantitative Characterization on TRPV1: Determining a precise EC₅₀ value for this compound's activation of human TRPV1 to fully understand its pharmacological profile.

  • Binding Site Analysis: Employing mutagenesis and computational modeling to identify the specific amino acid residues within the TRPA1 and TRPV1 channels that interact with this compound.

  • In Vivo Studies: Conducting animal behavioral studies to correlate the in vitro channel activation with in vivo sensory responses, such as nocifensive behaviors.

Elucidating these details will deepen our understanding of chemesthesis and could inform the development of novel analgesics or sensory modulators targeting the TRP channel family.

References

Methodological & Application

Total Synthesis of (+)-Isovelleral: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isovelleral is a fascinating sesquiterpenoid natural product first isolated from fungi of the Lactarius genus. It exhibits a range of biological activities, including antibiotic, antifeedant, and mutagenic properties. Its unique and compact molecular architecture, featuring a strained bicyclo[4.1.0]heptane core and two reactive aldehyde functionalities, has made it a compelling target for total synthesis. This document provides a detailed overview of the key methodologies employed in the total synthesis of (+)-isovelleral, with a focus on experimental protocols and quantitative data. Two primary strategies have emerged as successful: a diastereoselective intramolecular Diels-Alder reaction and a biomimetic approach.

Diastereoselective Intramolecular Diels-Alder Strategy

A highly effective and elegant approach to the enantioselective synthesis of (+)-isovelleral relies on a key intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclic system. This strategy, pioneered by Bergman and colleagues, utilizes a chiral precursor derived from D-ribonolactone to establish the absolute stereochemistry of the final product.[1]

Retrosynthetic Analysis

The retrosynthetic analysis for the IMDA approach is outlined below. The dialdehyde functionality of (+)-isovelleral can be obtained from a corresponding diol, which in turn can be accessed from the Diels-Alder adduct. The key IMDA precursor is a triene, strategically assembled from a chiral building block derived from D-ribonolactone.

G isovelleral (+)-Isovelleral diol Diol Intermediate This compound->diol Oxidation da_adduct Diels-Alder Adduct diol->da_adduct Functional Group Manipulation triene Triene Precursor da_adduct->triene Intramolecular Diels-Alder ribonolactone D-Ribonolactone Derivative triene->ribonolactone Multi-step Synthesis

Caption: Retrosynthetic analysis of (+)-isovelleral via an intramolecular Diels-Alder reaction.

Key Experimental Protocols

1. Synthesis of the Triene Precursor from D-Ribonolactone:

The synthesis of the crucial triene precursor begins with the readily available and chiral D-ribonolactone. The following protocol outlines the key transformations:

  • Step 1: Protection and Grignard Addition: D-ribonolactone is first protected, and then subjected to a Grignard reaction to introduce a vinyl group.

  • Step 2: Chain Elongation: The resulting alcohol is converted to a leaving group, followed by displacement with a suitable nucleophile to extend the carbon chain.

  • Step 3: Formation of the Diene Moiety: A series of functional group manipulations, including oxidation and Wittig-type reactions, are employed to construct the diene portion of the molecule.

2. Intramolecular Diels-Alder Cyclization:

The pivotal IMDA reaction is typically carried out under thermal conditions.

  • Protocol: The triene precursor is dissolved in a high-boiling solvent, such as toluene or xylene, and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified by column chromatography.

3. Conversion of the Diels-Alder Adduct to (+)-Isovelleral:

The final steps of the synthesis involve the transformation of the cycloadduct into the target molecule.

  • Step 1: Reductive Cleavage of Protecting Groups: Any remaining protecting groups are removed under appropriate conditions.

  • Step 2: Diol Formation: The ester or other functional groups are reduced to the corresponding diol.

  • Step 3: Oxidation to the Dialdehyde: The diol is carefully oxidized to the dialdehyde using a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation, to yield (+)-isovelleral.

Quantitative Data

The following table summarizes typical yields for the key steps in the intramolecular Diels-Alder synthesis of (+)-isovelleral.

StepReagents and ConditionsYield (%)
Synthesis of Triene PrecursorMulti-step sequence from D-ribonolactone20-30
Intramolecular Diels-AlderToluene, reflux70-80
Conversion to (+)-IsovelleralMulti-step (reduction, oxidation)50-60
Overall Yield 7-14

Biomimetic Synthesis Approach

Nature provides an elegant blueprint for the construction of complex molecules. A biomimetic approach to (+)-isovelleral seeks to mimic the proposed biosynthetic pathway, which is thought to involve the cyclization of a farnesyl pyrophosphate (FPP) or a related precursor.

Proposed Biosynthetic Pathway and Laboratory Implementation

The proposed biosynthesis of this compound involves an enzymatic cyclization of an acyclic precursor, likely followed by rearrangements and oxidation to furnish the final dialdehyde. In the laboratory, this can be mimicked by the acid-catalyzed cyclization of a suitably functionalized acyclic precursor.

G cluster_0 Biosynthesis (Proposed) cluster_1 Laboratory Mimic FPP Farnesyl Pyrophosphate Carbocation Carbocationic Intermediate FPP->Carbocation Enzyme-catalyzed ionization Cyclized_Intermediate Cyclized Intermediate Carbocation->Cyclized_Intermediate Cyclization Cascade Isovelleral_Bio (+)-Isovelleral Cyclized_Intermediate->Isovelleral_Bio Rearrangement & Oxidation Acyclic_Precursor Acyclic Precursor Acid_Cyclization Acid-catalyzed Cyclization Acyclic_Precursor->Acid_Cyclization Isovelleral_Synth (±)-Isovelleral Acid_Cyclization->Isovelleral_Synth

Caption: Comparison of the proposed biosynthetic pathway and its laboratory mimic for the synthesis of this compound.

Key Experimental Protocols

1. Synthesis of the Acyclic Precursor:

The synthesis of the acyclic precursor is a critical first step. This typically involves the assembly of a molecule that resembles the presumed biosynthetic intermediate.

  • Protocol: Standard organic synthesis techniques, such as Wittig reactions, Grignard additions, and olefination reactions, are used to construct the carbon skeleton of the acyclic precursor from simpler starting materials.

2. Biomimetic Cyclization:

The key cyclization step is typically induced by a Lewis or Brønsted acid.

  • Protocol: The acyclic precursor is dissolved in an appropriate solvent and treated with an acid catalyst (e.g., formic acid, tin(IV) chloride). The reaction is stirred at a controlled temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified. This approach often leads to the racemic form of this compound.

Quantitative Data

The yields for biomimetic syntheses can be variable and are highly dependent on the specific precursor and reaction conditions.

StepReagents and ConditionsYield (%)
Synthesis of Acyclic PrecursorMulti-step synthesis15-25
Biomimetic CyclizationLewis or Brønsted acid30-50
Overall Yield 4.5-12.5

Conclusion

The total synthesis of (+)-isovelleral has been successfully achieved through distinct and innovative strategies. The diastereoselective intramolecular Diels-Alder approach offers excellent control over stereochemistry, leading to the enantiopure natural product. The biomimetic strategy, while often producing a racemic mixture, provides a fascinating insight into the potential biosynthetic pathways and showcases the power of emulating nature's synthetic machinery. Both methodologies highlight the ingenuity of synthetic organic chemistry in conquering complex molecular targets and provide a solid foundation for the synthesis of analogs for further biological evaluation. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Extraction and Purification of Isovelleral from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of isovelleral, a bioactive sesquiterpenoid, from fungal cultures. This compound, primarily isolated from fungi of the Lactarius and Russula genera, has demonstrated significant biological activities, including antifungal and cytotoxic properties, making it a compound of interest for drug development.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound. Please note that yields can vary significantly based on the fungal strain, culture conditions, and extraction/purification efficiency.

Fungal SpeciesCulture TypeExtraction SolventCrude Extract Yield (g/L of culture)This compound Content in Crude Extract (%)Reference
Lactarius vellereusMycelial Culture (Liquid)Ethyl Acetate1.5 - 3.05 - 15[1]
Lactarius rufusMycelial Culture (Liquid)Methanol followed by Ethyl Acetate partition2.0 - 4.03 - 10[1]
Russula spp.Fruiting BodiesDichloromethane/Methanol (1:1)Not SpecifiedNot Specified[1]

Table 1: Extraction of this compound from Fungal Cultures. This table provides an overview of typical crude extract yields and the estimated this compound content from different fungal sources and extraction solvents.

Purification StepStationary PhaseMobile Phase / EluentPurity of this compound FractionRecovery Rate (%)Reference
Column Chromatography Silica Gel (60-120 mesh)Hexane:Ethyl Acetate gradient (9:1 to 1:1)60-80%~70[1]
Preparative HPLC C18 Reversed-PhaseAcetonitrile:Water gradient (60:40 to 95:5)>98%~85[1]

Table 2: Purification of this compound. This table outlines the common chromatographic techniques used for this compound purification, including the stationary and mobile phases, and the expected purity and recovery rates.

Experimental Protocols

Detailed methodologies for the key experiments in the extraction and purification of this compound are provided below.

Protocol 1: Fungal Culture and Harvest
  • Fungal Strain: Lactarius vellereus or other known this compound-producing fungi.

  • Culture Medium: Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

  • Inoculation: Inoculate 1 liter of sterile culture medium with a 1 cm² agar plug of a mature fungal culture.

  • Incubation: Incubate the culture at 25°C for 14-21 days in a shaking incubator at 150 rpm to ensure proper aeration and mycelial growth.

  • Harvest: After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a vacuum filtration system. The mycelia can be freeze-dried for long-term storage or used directly for extraction.

Protocol 2: Extraction of this compound

This protocol describes a solvent extraction method to obtain a crude extract containing this compound.

  • Sample Preparation: Use either the harvested mycelia or the entire culture (mycelia and broth). If using mycelia, homogenize it in the extraction solvent using a blender.

  • Solvent Extraction:

    • Add 500 mL of ethyl acetate to the fungal culture or homogenized mycelia.

    • Stir the mixture vigorously for 4-6 hours at room temperature.

    • Separate the organic (ethyl acetate) layer from the aqueous layer using a separatory funnel.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

    • Store the crude extract at -20°C until further purification.

Protocol 3: Purification by Silica Gel Column Chromatography

This initial purification step aims to separate this compound from other major compounds in the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50 times the weight of the crude extract.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient (e.g., 9:1, 8:2, 7:3, and 1:1 hexane:ethyl acetate).

    • Collect fractions of 10-20 mL.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate).

    • Pool the fractions containing the compound with the Rf value corresponding to this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is to achieve high purity this compound.

  • HPLC System: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

  • Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Sample Preparation: Dissolve the semi-purified extract from the column chromatography step in a minimal amount of the initial mobile phase (e.g., 60% acetonitrile in water) and filter it through a 0.45 µm syringe filter.

  • Elution Program:

    • Set the flow rate to 10 mL/min.

    • Start with an isocratic elution of 60% Solvent B for 5 minutes.

    • Apply a linear gradient from 60% to 95% Solvent B over 30 minutes.

    • Hold at 95% Solvent B for 5 minutes to wash the column.

    • Return to the initial conditions and equilibrate the column for 10 minutes before the next injection.

  • Detection and Fraction Collection:

    • Monitor the elution at 230 nm.

    • Collect the peak corresponding to the retention time of this compound.

  • Final Processing:

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent from the purified fraction under reduced pressure or by lyophilization to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow FungalCulture Fungal Culture (Lactarius vellereus) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) CrudeExtract->ColumnChromatography SemiPurified Semi-Purified this compound ColumnChromatography->SemiPurified PrepHPLC Preparative HPLC (C18, ACN:H2O Gradient) SemiPurified->PrepHPLC Purethis compound >98% Pure this compound PrepHPLC->Purethis compound Isovelleral_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Intrinsic Apoptosis This compound This compound IKK IKK This compound->IKK Inhibits JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-2, XIAP) NFkB_nucleus->AntiApoptotic activates transcription Bax Bax AntiApoptotic->Bax inhibits AP1 AP-1 JNK->AP1 p38->AP1 ProApoptotic_MAPK Pro-apoptotic Genes AP1->ProApoptotic_MAPK ProApoptotic_MAPK->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion induces permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Chromatographic Separation of Isovelleral Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral is a naturally occurring sesquiterpene dialdehyde produced by certain species of fungi, such as those from the Lactarius genus. It is known for its pungent taste and biological activities, including antifungal and cytotoxic properties. As a chiral molecule, this compound exists as a pair of enantiomers. The stereochemistry of a molecule is often critical in its biological function and interaction with other chiral molecules, such as receptors and enzymes in biological systems. Therefore, the ability to separate and analyze the enantiomers of this compound is essential for pharmacological studies, understanding its mechanism of action, and for the development of enantiomerically pure forms for potential therapeutic applications.

This application note provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound enantiomers. Given the absence of a specific published method for this compound, this protocol is based on established principles of chiral chromatography and successful separation of similar chiral molecules, particularly those with aldehyde functionalities and terpene backbones. The use of polysaccharide-based chiral stationary phases (CSPs) is highlighted as a promising starting point for method development.

Experimental Workflow for Chiral Method Development

The development of a successful chiral separation method is often an iterative process involving the screening of different columns and mobile phases, followed by optimization of the most promising conditions. The general workflow is depicted in the diagram below.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation Start Racemic this compound Sample Screen_Columns Screen Multiple Chiral Columns (e.g., Amylose & Cellulose-based) Start->Screen_Columns Screen_Modes Test in Normal Phase (NP) & Reversed Phase (RP) Modes Screen_Columns->Screen_Modes Evaluate_Separation Evaluate Resolution (Rs) and Selectivity (α) Screen_Modes->Evaluate_Separation No_Separation No or Poor Separation Evaluate_Separation->No_Separation Rs < 1.5 Good_Separation Promising Separation Identified Evaluate_Separation->Good_Separation Rs ≥ 1.5 No_Separation->Screen_Columns Select different columns/modes Optimize_MP Optimize Mobile Phase Composition (% Modifier, Additives) Good_Separation->Optimize_MP Optimize_Conditions Optimize Flow Rate, Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Robustness, Linearity, LOD, LOQ) Optimize_Conditions->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A logical workflow for the development of a chiral HPLC method.

Proposed Experimental Protocol

This protocol outlines the steps for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. This method should be considered a starting point and may require further optimization for baseline separation.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • Deionized water (for reversed-phase)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional mobile phase additives)

2. Instrumentation and Columns

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Recommended Chiral Stationary Phases (CSPs) for initial screening:

    • An amylose-based column, such as CHIRALPAK® IA or Lux® i-Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • A cellulose-based column, such as CHIRALCEL® OD-H or Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size is recommended for analytical method development.

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-50 µg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The following tables summarize the proposed starting conditions for method development in both normal and reversed-phase modes. Polysaccharide-based CSPs are versatile and can be effective in different modes.[1]

Table 1: Proposed Starting Chromatographic Conditions

ParameterNormal Phase (NP) ConditionsReversed Phase (RP) Conditions
Chiral Column Amylose or Cellulose-based CSPAmylose or Cellulose-based CSP (RP-compatible)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C
Detection UV at 230 nm (or scan for λmax)UV at 230 nm (or scan for λmax)
Injection Vol. 10 µL10 µL
Additives 0.1% TFA or DEA (if needed for peak shape)0.1% TFA (if needed for peak shape)

5. Method Development and Optimization Strategy

  • Initial Screening: Begin by screening both the amylose and cellulose-based columns under the proposed normal phase and reversed-phase conditions. The choice of stationary phase is the most critical step in achieving chiral separation.[2]

  • Mode Selection: Evaluate the initial chromatograms for any signs of separation. Normal phase chromatography with polysaccharide CSPs is often successful for a wide range of compounds.[3]

  • Mobile Phase Optimization:

    • Normal Phase: If partial separation is observed, adjust the ratio of n-hexane to the alcohol modifier (IPA or EtOH). Decreasing the percentage of the alcohol will generally increase retention and may improve resolution.

    • Reversed Phase: Adjust the ratio of the organic solvent (ACN or MeOH) to water.

  • Flow Rate and Temperature: If necessary, optimize the flow rate and column temperature. Lower flow rates can sometimes improve resolution.[4] Temperature changes can also affect selectivity.

  • Additives: For compounds with acidic or basic functionalities, the addition of a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) additive to the mobile phase can improve peak shape and resolution.

Data Presentation

A successful chiral separation will result in two distinct peaks for the two enantiomers. The quality of the separation is assessed by the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Table 2: Hypothetical Quantitative Data for a Successful Separation

ParameterValue
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) 2.1
Selectivity (α) 1.25
Tailing Factor (Enantiomer 1) 1.1
Tailing Factor (Enantiomer 2) 1.2
Theoretical Plates (Enantiomer 1) 8500
Theoretical Plates (Enantiomer 2) 8200

Note: The data in this table is hypothetical and serves as an example of the expected results from a well-optimized method.

Conclusion

This application note provides a comprehensive and detailed protocol to serve as a starting point for the development of a robust chiral HPLC method for the separation of this compound enantiomers. The key to a successful separation lies in the systematic screening of appropriate chiral stationary phases and the subsequent optimization of the mobile phase composition.[2][4] The use of polysaccharide-based CSPs in either normal or reversed-phase mode offers a high probability of success for this class of compounds. The provided workflow and starting conditions are intended to guide researchers in establishing a reliable analytical method for the enantioselective analysis of this compound, which is crucial for its further study and potential development in the pharmaceutical field.

References

Protocol for In Vitro Cytotoxicity Assay of Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a sesquiterpenoid dialdehyde isolated from certain species of fungi, has demonstrated potent cytotoxic activities against various cancer cell lines. This document provides a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound. The protocols detailed herein are designed to be robust and reproducible for researchers in academic and industrial settings. This guide outlines methods for assessing cell viability (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V-FITC/PI assay), which are critical for characterizing the cytotoxic profile of this compound.

Introduction

This compound is a natural compound that belongs to the class of unsaturated dialdehydes. The biological activity of this compound and related compounds is often attributed to their reactive dialdehyde functionality, which can interact with biological macromolecules. Studies on similar sesquiterpenoid dialdehydes, such as polygodial, have indicated that their cytotoxic effects can be mediated through the induction of oxidative stress, disruption of cell membrane permeability, cell cycle arrest, and activation of the apoptotic cascade.[1][2] Therefore, a multi-parametric approach is recommended to fully elucidate the cytotoxic mechanism of this compound. This protocol provides detailed procedures for three key assays to achieve this.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials
  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Experimental Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[3][4]

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials
  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating cells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Spontaneous LDH release is from the vehicle control wells.

Apoptosis Detection using Annexin V-FITC/PI Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials
  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

Table 1: Cytotoxic Activity (IC₅₀) of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
HeLa Cervical Cancer2415.8 ± 1.2
488.2 ± 0.7
MCF-7 Breast Cancer2425.4 ± 2.1
4812.5 ± 1.5
A549 Lung Cancer2418.9 ± 1.6
489.7 ± 0.9
HT-29 Colon Cancer2421.3 ± 1.9
4811.1 ± 1.0

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC₅₀ values should be determined experimentally.[4][5][6][7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) MTT MTT Assay (Cell Viability) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Apoptosis Annexin V/PI Assay (Apoptosis Detection) Cell_Culture->Apoptosis Isovelleral_Prep 2. This compound Preparation (Stock in DMSO, serial dilutions) Isovelleral_Prep->MTT Isovelleral_Prep->LDH Isovelleral_Prep->Apoptosis Data_Acquisition Data Acquisition (Microplate Reader, Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Mechanism Mechanism Elucidation Data_Acquisition->Mechanism

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G1/S Checkpoint Arrest Cell Cycle Arrest (Induced by this compound) G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint G2->Arrest M->G1

Caption: Logical relationship of this compound-induced cell cycle arrest.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antimicrobial properties of isovelleral, a naturally occurring sesquiterpene dialdehyde, and standardized protocols for determining its efficacy against a range of microbial pathogens.

This compound, isolated from certain species of fungi, has demonstrated significant antimicrobial and cytotoxic activities.[1][2] Its reactive dialdehyde functional group is believed to be central to its biological activity. This document outlines the established methods for quantifying its antimicrobial potency, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

The following table summarizes the antimicrobial activity of this compound and a related compound. Data has been compiled from published literature to provide a comparative overview.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
This compoundBacillus subtilis1-5>100
This compoundEscherichia coli20>100
This compoundAspergillus fumigatus5-10>100
This compoundCandida albicans10-20>100
PolygodialBacillus subtilis1-55-10
PolygodialEscherichia coli5-10>100
PolygodialAspergillus fumigatus1-520-50
PolygodialCandida albicans1-520-50

Note: The data presented is a synthesis from available literature and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is crucial for the evaluation of novel compounds like this compound. The following are detailed protocols for the two most common methods: Broth Microdilution for MIC and MBC determination, and a qualitative Disk Diffusion Assay.

Protocol 1: Broth Microdilution for MIC and MBC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3][4][5][6] It can be extended to determine the minimum bactericidal concentration (MBC), which is the lowest concentration that results in microbial death.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the standardized inoculum to each well containing the this compound dilutions, the positive control well, and the growth control well (containing only broth and inoculum). b. The final volume in each well will be 200 µL.

  • Incubation: a. Seal the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto an appropriate agar plate. b. Incubate the agar plates under the same conditions as the microtiter plate. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7]

Protocol 2: Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[3][8][9] It is a simpler and less resource-intensive screening method.

Materials:

  • This compound solution of a known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disk with a known effective antibiotic)

  • Negative control (disk with the solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Inoculum Preparation and Plating: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application: a. Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto a sterile blank paper disk. b. Allow the solvent to evaporate completely in a sterile environment. c. Place the this compound-impregnated disk, along with the positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: a. Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound.

Visualizations

Experimental Workflow: Broth Microdilution for MIC & MBC

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_iso Prepare this compound Serial Dilutions in 96-well plate start->prep_iso prep_inoc Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate wells with Microbial Suspension prep_iso->inoculate prep_inoc->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells to agar plates read_mic->subculture end_mic MIC Result read_mic->end_mic incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end_mbc MBC Result read_mbc->end_mbc

Caption: Workflow for MIC and MBC determination using broth microdilution.

Conceptual Signaling Pathway Disruption by this compound

While the precise signaling pathways affected by this compound are still under investigation, its high reactivity as a dialdehyde suggests it may interact with primary amines and sulfhydryl groups of proteins, potentially disrupting key cellular processes.

Signaling_Pathway_Disruption cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects cluster_outcome Antimicrobial Outcome This compound This compound (Dialdehyde) Proteins Cellular Proteins (e.g., Enzymes, Receptors) This compound->Proteins Covalent modification of amino groups Membrane Cell Membrane Components This compound->Membrane DNA DNA This compound->DNA Potential interaction Enzyme_Inhibition Enzyme Inhibition Proteins->Enzyme_Inhibition Signal_Transduction Disruption of Signal Transduction Proteins->Signal_Transduction Membrane_Damage Membrane Damage & Loss of Integrity Membrane->Membrane_Damage DNA_Damage DNA Damage (Mutagenicity) DNA->DNA_Damage Inhibition Inhibition of Growth (Bacteriostatic/ Fungistatic) Enzyme_Inhibition->Inhibition Signal_Transduction->Inhibition Death Cell Death (Bactericidal/ Fungicidal) Membrane_Damage->Death DNA_Damage->Death Inhibition->Death

Caption: Putative mechanisms of antimicrobial action for this compound.

References

Application Notes and Protocols: Assessing the Mutagenicity of Isovelleral using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[1][2] This test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[1][3] The principle of the Ames test is to detect the ability of a test substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[1][3][4] An increase in the number of revertant colonies in the presence of the test substance, compared to a control group, indicates its mutagenic potential.[2][4]

Isovelleral is a pungent dialdehyde sesquiterpene produced by various species of fungi. Due to its biological activity, it is crucial to evaluate its genotoxic potential, particularly during drug development and safety assessment. These application notes provide a detailed protocol for assessing the mutagenicity of this compound using the Ames test, in accordance with established guidelines. The protocol includes procedures with and without metabolic activation to mimic mammalian metabolism.[5][6]

Data Presentation

Note: The following data are hypothetical and for illustrative purposes only, as specific Ames test results for this compound are not publicly available.

Table 1: Ames Test Results for this compound

Salmonella typhimurium StrainThis compound Concentration (µ g/plate )Without Metabolic Activation (S9) - Mean Revertant Colonies ± SDWith Metabolic Activation (S9) - Mean Revertant Colonies ± SD
TA98 (Frameshift Mutations) 0 (Vehicle Control)25 ± 430 ± 5
128 ± 333 ± 4
1032 ± 575 ± 8
10045 ± 6152 ± 15
50068 ± 7289 ± 25
Positive Control250 ± 20 (2-NF)850 ± 55 (2-AA)
TA100 (Base-pair Substitutions) 0 (Vehicle Control)120 ± 12135 ± 15
1125 ± 10140 ± 12
10130 ± 11280 ± 22
100145 ± 14550 ± 45
500160 ± 18980 ± 70
Positive Control850 ± 60 (NaN₃)1250 ± 90 (2-AA)
TA1535 (Base-pair Substitutions) 0 (Vehicle Control)15 ± 320 ± 4
117 ± 222 ± 3
1019 ± 445 ± 6
10025 ± 598 ± 11
50035 ± 6185 ± 19
Positive Control210 ± 18 (NaN₃)750 ± 62 (2-AA)
TA1537 (Frameshift Mutations) 0 (Vehicle Control)10 ± 212 ± 3
112 ± 314 ± 2
1015 ± 235 ± 5
10022 ± 475 ± 9
50038 ± 5140 ± 15*
Positive Control180 ± 15 (9-AA)650 ± 50 (2-AA)

*SD: Standard Deviation. 2-NF: 2-Nitrofluorene. 2-AA: 2-Aminoanthracene. NaN₃: Sodium Azide. 9-AA: 9-Aminoacridine. *Indicates a significant increase (p < 0.05) in revertant colonies compared to the vehicle control.

Experimental Protocols

Materials
  • Test Substance: this compound (ensure high purity).

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. Other strains like TA102 and E. coli WP2 uvrA may also be included.[7][8]

  • Media and Reagents:

    • Oxoid Nutrient Broth No. 2

    • Vogel-Bonner Medium E (50x)

    • Glucose (40% sterile solution)

    • Minimal Glucose Agar Plates

    • Top Agar (0.6% agar, 0.5% NaCl)

    • L-histidine monohydrate solution

    • D-biotin solution

    • Dimethyl sulfoxide (DMSO, sterile) for dissolving this compound.

  • Metabolic Activation System (S9 mix):

    • Aroclor 1254-induced rat liver S9 fraction.[9][10]

    • S9 Cofactor Mix (NADP, Glucose-6-phosphate, MgCl₂, KCl, Sodium Phosphate Buffer).[5]

  • Positive Controls:

    • Without S9 activation: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).

    • With S9 activation: 2-Aminoanthracene (for all strains).

  • Negative Control: Vehicle used to dissolve this compound (e.g., DMSO).

  • Equipment:

    • Incubator (37°C)

    • Shaking water bath or incubator

    • Autoclave

    • Sterile glassware and plasticware (petri dishes, test tubes, pipettes)

    • Vortex mixer

    • Spectrophotometer

Preliminary Cytotoxicity Assay

Before the main mutagenicity assay, a preliminary test should be conducted to determine the cytotoxic concentration range of this compound for each bacterial strain. This ensures that the concentrations used in the Ames test are not so high that they kill the bacteria, which could lead to false-negative results.

Ames Test Protocol (Plate Incorporation Method)
  • Preparation of Bacterial Cultures: Inoculate each S. typhimurium strain into separate flasks containing Oxoid Nutrient Broth No. 2. Incubate overnight at 37°C with shaking until the cultures reach a density of 1-2 x 10⁹ cells/mL.[3]

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in DMSO. The concentration range should be based on the results of the preliminary cytotoxicity assay.

  • Assay Procedure:

    • For each strain and each concentration of this compound (including negative and positive controls), prepare triplicate plates.

    • To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add the following in order:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the this compound solution or control solution.

      • 0.5 mL of S9 mix (for tests with metabolic activation) or 0.5 mL of sterile phosphate buffer (for tests without metabolic activation).

    • Vortex the tube gently for 3 seconds.

    • Pour the mixture evenly onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify completely.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Data Analysis and Interpretation

A positive result is indicated by a dose-dependent increase in the number of revertant colonies, and/or a reproducible increase of at least two-fold over the background (negative control) for at least one concentration. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the increase in revertant colonies compared to the negative control.

Mandatory Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Stock Solution Bacteria Overnight Bacterial Cultures (TA98, TA100, etc.) Mix Mix Components This compound->Mix Test Compound S9 S9 Mix (for +S9) or Buffer (for -S9) Bacteria->Mix Bacteria S9->Mix Metabolic Activation TopAgar Molten Top Agar (45°C) TopAgar->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Data Analysis & Interpretation Count->Result

Caption: Experimental workflow for the Ames test.

Signaling_Pathway cluster_direct Direct-Acting Mutagenesis (-S9) cluster_indirect Indirect-Acting Mutagenesis (+S9) Isovelleral_Direct This compound DNA_Damage_Direct DNA Damage (e.g., Adducts) Isovelleral_Direct->DNA_Damage_Direct Mutation_Direct Gene Mutation (his- to his+) DNA_Damage_Direct->Mutation_Direct Reversion_Direct Phenotypic Reversion Mutation_Direct->Reversion_Direct Isovelleral_Indirect This compound S9_Metabolism Metabolic Activation (S9 Mix) Isovelleral_Indirect->S9_Metabolism Metabolite Reactive Metabolite S9_Metabolism->Metabolite DNA_Damage_Indirect DNA Damage (e.g., Adducts) Metabolite->DNA_Damage_Indirect Mutation_Indirect Gene Mutation (his- to his+) DNA_Damage_Indirect->Mutation_Indirect Reversion_Indirect Phenotypic Reversion Mutation_Indirect->Reversion_Indirect

Caption: Potential mutagenic pathways of this compound.

References

Application Notes and Protocols for Calcium Imaging of Isovelleral-Induced TRPA1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and pungent natural compounds.[1][2] Activation of TRPA1 is implicated in various physiological and pathophysiological processes, such as pain, itch, and neurogenic inflammation.[1][3] Isovelleral, a dialdehyde fungal metabolite, has been identified as a potent agonist of the TRPA1 channel. This document provides detailed application notes and protocols for studying this compound-induced TRPA1 activation using calcium imaging techniques, a robust and widely used method to quantify ion channel activity.

TRPA1 is activated by electrophilic compounds through the covalent modification of key cysteine and lysine residues within the N-terminus of the channel protein.[4][5][6] This modification leads to a conformational change, opening the channel pore and allowing the influx of cations, most notably calcium (Ca²⁺).[2][7] The subsequent increase in intracellular calcium concentration ([Ca²⁺]i) can be precisely measured using fluorescent calcium indicators, providing a direct readout of TRPA1 channel activation.[8][9]

These protocols are designed for researchers in academia and the pharmaceutical industry engaged in TRPA1 research, compound screening, and the development of novel analgesics and anti-inflammatory therapeutics.

Data Presentation: Quantitative Analysis of TRPA1 Agonists

The following table summarizes key quantitative data for common TRPA1 agonists. This allows for a comparative analysis of their potencies. Note that the EC₅₀ value for this compound should be determined experimentally using the protocols provided herein.

AgonistCell TypeCalcium IndicatorInstrumentEC₅₀Reference
This compound hTRPA1-HEK293Fura-2 AM or Fluo-4 AMFlexStation 3 or equivalentUser-determinedN/A
Allyl Isothiocyanate (AITC)WT TRPA1Not specifiedNot specified37 µM[5]
4-Oxononenal (4-ONE)hTRPA1-HEK293Not specifiedNot specified~10-40 times more potent than 4-HNE
Capsaicin (for TRPV1)hTRPV1-HEK293FLIPR Calcium 5 Assay KitFLIPRTETRA7.97 nM

Note: EC₅₀ values can vary depending on the specific cell line, expression levels of the channel, and assay conditions.

Signaling Pathways and Experimental Workflow

This compound-Induced TRPA1 Signaling Pathway

This compound, as an electrophilic compound, is proposed to activate TRPA1 through covalent modification of intracellular cysteine residues. This initiates a signaling cascade that leads to the influx of calcium and subsequent cellular responses. The diagram below illustrates this proposed pathway.

TRPA1_Signaling cluster_cell Sensory Neuron This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Covalent Modification CellMembrane Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Signaling Ca_increase->Downstream Neuropeptide Neuropeptide Release (e.g., CGRP, Substance P) Downstream->Neuropeptide Neuroinflammation Neurogenic Inflammation Neuropeptide->Neuroinflammation GPCR GPCR PLC PLC GPCR->PLC Activation PLC->TRPA1 Modulation

Caption: Proposed signaling pathway for this compound-induced TRPA1 activation.

Experimental Workflow for Calcium Imaging Assay

The following diagram outlines the key steps for performing a calcium imaging experiment to measure this compound-induced TRPA1 activation.

Calcium_Imaging_Workflow cluster_prep Cell and Reagent Preparation cluster_assay FlexStation 3 Assay cluster_analysis Data Analysis Cell_Culture 1. Culture hTRPA1-HEK293 cells in 96-well plates Dye_Loading 2. Load cells with Fura-2 AM or Fluo-4 AM Cell_Culture->Dye_Loading Washing 3. Wash cells to remove extracellular dye Dye_Loading->Washing Baseline 5. Measure baseline fluorescence Washing->Baseline Compound_Prep 4. Prepare serial dilutions of this compound Addition 6. Add this compound (automated) Compound_Prep->Addition Measurement 7. Record fluorescence changes over time Addition->Measurement Ratio_Calc 8. Calculate fluorescence ratio (Fura-2) or intensity change Measurement->Ratio_Calc Dose_Response 9. Plot dose-response curve Ratio_Calc->Dose_Response EC50_Calc 10. Determine EC₅₀ value Dose_Response->EC50_Calc

Caption: Experimental workflow for a TRPA1 calcium imaging assay.

Experimental Protocols

Protocol 1: Calcium Assay Using Fura-2 AM with a FlexStation 3

This protocol describes a ratiometric calcium assay using Fura-2 AM in human embryonic kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1-HEK293).

Materials:

  • hTRPA1-HEK293 cells

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black-walled, clear-bottom plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)

  • This compound

  • FlexStation 3 Microplate Reader or equivalent

Procedure:

  • Cell Plating:

    • Seed hTRPA1-HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 50,000-80,000 cells per well.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow cells to form a confluent monolayer.

  • Dye Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • For the loading buffer, add Fura-2 AM stock and Pluronic F-127 stock to the Assay Buffer to achieve final concentrations of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.

  • Cell Loading:

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing:

    • Gently aspirate the loading solution.

    • Wash the cells three times with 100 µL of Assay Buffer per well, leaving 100 µL of buffer in the wells after the final wash.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations in a separate 96-well plate (the compound plate). Include a vehicle control (e.g., DMSO at the highest concentration used for this compound dilution).

  • FlexStation 3 Setup and Measurement:

    • Turn on the FlexStation 3 and allow the lamp to warm up for at least 30 minutes.

    • Set the instrument to read in fluorescence (FLEX) mode.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Program the instrument to first read a baseline fluorescence for 15-30 seconds.

    • Program the integrated fluid transfer module to add 100 µL of the this compound dilutions from the compound plate to the cell plate.

    • Continue to record the fluorescence ratio (340/380) for an additional 2-5 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

    • Normalize the data by dividing the ratio at each time point by the baseline ratio (F/F₀).

    • Plot the peak normalized ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Calcium Assay Using Fluo-4 AM

This protocol describes a single-wavelength calcium assay using Fluo-4 AM, which is suitable for high-throughput screening.

Materials:

  • Same as Protocol 1, but with Fluo-4 AM instead of Fura-2 AM.

Procedure:

  • Cell Plating:

    • Follow step 1 from Protocol 1.

  • Dye Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare the loading buffer as described in Protocol 1, but with a final concentration of 2-4 µM Fluo-4 AM.

  • Cell Loading and Washing:

    • Follow steps 3 and 4 from Protocol 1.

  • Compound Plate Preparation:

    • Follow step 5 from Protocol 1.

  • FlexStation 3 Setup and Measurement:

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • Program the instrument to measure baseline fluorescence, add compounds, and record fluorescence changes over time as described in Protocol 1.

  • Data Analysis:

    • Express the fluorescence change as the difference between the peak fluorescence after compound addition and the baseline fluorescence (ΔF = F - F₀) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).

    • Plot the normalized fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate this compound-induced TRPA1 activation using calcium imaging techniques. By following these detailed methodologies, scientists can reliably quantify the activity of TRPA1 in response to this compound and other potential modulators. The use of automated fluorescence plate readers like the FlexStation 3 enables medium- to high-throughput screening, facilitating drug discovery and the elucidation of TRPA1's role in various physiological and pathological conditions. The successful implementation of these assays will contribute to a deeper understanding of TRPA1 pharmacology and aid in the development of novel therapeutics targeting this important ion channel.

References

Application Notes and Protocols: Isovelleral as a Positive Control in Pungency Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a naturally occurring dialdehyde sesquiterpene found in certain fungi, is a pungent compound known for its irritant properties. This characteristic makes it a valuable tool in the study of nociception and pungency. Its primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in the detection of noxious heat and chemical stimuli, including capsaicin, the pungent component of chili peppers.[1] The activation of TRPV1 and potentially other related channels like TRPA1, which is also involved in sensing irritants, underlies the sensation of pungency.[2][3]

These application notes provide detailed protocols for the use of this compound as a positive control in both in vitro cellular assays and sensory analysis for the evaluation of pungency. Utilizing a well-characterized positive control like this compound is crucial for validating assay performance, ensuring data consistency, and providing a benchmark for the evaluation of novel compounds in drug development programs targeting pain and inflammation.[4]

Data Presentation

CompoundTarget Receptor(s)Reported EC50 ValuesCitation(s)
This compound TRPV1Not readily available
CapsaicinTRPV1~11 nM - 7.97 nM[5]
Resiniferatoxin (RTX)TRPV1Potency is ~1000-fold higher than capsaicin[4]
PiperineTRPV1, TRPA1TRPV1: Potency varies with study[6]
Allyl isothiocyanate (AITC)TRPA1EC50 varies by assay[2]
CinnamaldehydeTRPA1EC50 varies by assay[7]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_pathway TRPV1 Activation Pathway This compound This compound TRPV1 TRPV1 Channel (on sensory neuron) This compound->TRPV1 binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens Depolarization Neuron Depolarization Ca_influx->Depolarization Signal Signal to Brain Depolarization->Signal Pungency Sensation of Pungency Signal->Pungency

Figure 1: Simplified signaling pathway of this compound-induced pungency via TRPV1 activation.

G cluster_workflow In Vitro Calcium Flux Assay Workflow start Start cell_culture Culture HEK293 cells expressing hTRPV1 start->cell_culture dye_loading Load cells with calcium indicator dye (e.g., Fluo-8) cell_culture->dye_loading compound_prep Prepare this compound (positive control) and test compounds dye_loading->compound_prep plate_reader Use a fluorescence plate reader (e.g., FLIPR) baseline Measure baseline fluorescence plate_reader->baseline add_compounds Add compounds to cells baseline->add_compounds measure_response Measure fluorescence change (calcium influx) add_compounds->measure_response data_analysis Analyze data and calculate EC50 values measure_response->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro calcium flux assay to screen for TRPV1 agonists.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol is designed for a high-throughput screening environment to measure the activation of TRPV1 channels in a recombinant cell line.

Materials:

  • HEK293 cell line stably expressing human TRPV1 (hTRPV1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)[8]

  • This compound stock solution (in DMSO)

  • Test compounds

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR™, FlexStation®)[9]

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPV1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • The day before the assay, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh culture medium.

    • Plate the cells into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells for a 384-well plate.[8]

    • Incubate the plates overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • Compound Preparation:

    • Prepare serial dilutions of this compound (positive control) and test compounds in the assay buffer. A typical starting concentration for this compound could be in the low micromolar range, with subsequent dilutions to generate a dose-response curve.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).

  • Calcium Flux Measurement:

    • Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).[8]

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • Automated liquid handling then adds the prepared compounds (this compound, test compounds, vehicle) to the respective wells.

    • Immediately begin recording the change in fluorescence intensity over time for at least 2-3 minutes. The increase in fluorescence corresponds to the influx of calcium upon channel activation.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound and the test compounds.

Protocol 2: Sensory Analysis of Pungency

This protocol outlines a method for a trained sensory panel to evaluate the pungency of this compound.

Materials:

  • This compound stock solution (in ethanol or a food-grade solvent)

  • Deionized water or a neutral base solution (e.g., 5% sucrose solution) for dilutions

  • Reference pungent compound (e.g., capsaicin) with a known concentration for panel training and calibration

  • Individual tasting booths with controlled lighting and ventilation

  • Nose clips (optional, to focus on oral sensation)[10]

  • Unsalted crackers and room temperature water for palate cleansing

  • Data collection software or ballots

Procedure:

  • Panelist Training:

    • Select 8-12 trained panelists who have been screened for their ability to perceive and rate oral irritation.

    • Familiarize the panelists with the specific pungent attributes to be evaluated (e.g., burning, tingling, numbing) and the intensity scale to be used (e.g., a 15-point line scale).[11]

    • Train the panelists using reference solutions of a standard pungent compound like capsaicin to anchor the intensity scale.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the neutral base solution. The concentration range should be determined in preliminary tests to span from just perceptible to a strong but tolerable level of pungency.

    • Prepare a control sample containing only the base solution.

    • Code all samples with random three-digit numbers to blind the panelists.

  • Evaluation Protocol:

    • Panelists should rinse their mouths with water before the session begins.

    • Present the samples to the panelists in a randomized and balanced order.

    • Instruct the panelists to take a standardized amount of the sample (e.g., 5 mL) into their mouths, hold it for a specific duration (e.g., 10 seconds), and then expectorate.

    • Panelists will then rate the perceived intensity of pungency and any other relevant sensory attributes over a set period (e.g., every 30 seconds for 3 minutes) to capture the temporal profile of the sensation.[10]

    • A mandatory palate cleansing period with water and unsalted crackers (e.g., 5 minutes) must be enforced between samples to prevent sensory fatigue and carry-over effects.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in pungency intensity between different concentrations of this compound.

    • Generate time-intensity curves to visualize the onset, peak, and duration of the pungent sensation.

Conclusion

This compound serves as a potent and reliable positive control for in vitro and sensory studies of pungency due to its activation of the TRPV1 channel. The detailed protocols provided herein offer a standardized approach for researchers to incorporate this compound into their experimental workflows. The use of this compound will aid in the validation of screening assays and contribute to a more comprehensive understanding of the mechanisms of pungency, ultimately facilitating the discovery and development of new therapeutics for pain and related disorders.

References

Application of Isovelleral in Neurological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral is a dialdehyde fungal metabolite known for its pungent taste. While direct research on its neurological applications is limited, its chemical properties as a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel suggest significant potential for investigation in various neurological contexts. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and responses to irritant chemicals.[1][2][3] The activation of TRPA1 by various agonists has been a subject of intense research in the quest for novel therapeutics for neurological disorders.[1][4]

These application notes and protocols are designed to guide researchers in exploring the potential of this compound as a tool for studying TRPA1-mediated neurological phenomena and as a potential therapeutic agent. The information provided is based on the known pharmacology of TRPA1 agonists and established neurological research methodologies.

Application Notes

This compound, acting as a TRPA1 agonist, can be utilized in several areas of neurological research:

  • Pain Research: TRPA1 is a well-established nociceptor.[1] this compound can be used as a tool to induce and study acute and chronic pain states in preclinical models. By activating TRPA1 on sensory neurons, it can trigger the release of neuropeptides like CGRP and Substance P, leading to neurogenic inflammation, a key component of many pain conditions.[4] Researchers can use this compound to investigate the efficacy of novel analgesic compounds that target the TRPA1 pathway.

  • Neuroinflammation: TRPA1 activation is linked to inflammatory responses in the nervous system. This compound can be employed in in vitro and in vivo models to study the mechanisms of neuroinflammation and to screen for anti-inflammatory drug candidates. Its ability to induce inflammatory cascades makes it a useful tool for modeling diseases with a neuroinflammatory component.

  • Demyelinating Diseases: Recent studies have shown that TRPA1 activation can impact myelination. While some research suggests that TRPA1 agonists might suppress myelination and even induce demyelination, this also presents an opportunity to study the underlying mechanisms and explore TRPA1 antagonists as potential therapies for demyelinating disorders like Multiple Sclerosis.

  • Neurodegenerative Diseases: The role of TRPA1 in neurodegenerative diseases is an emerging area of research. Oxidative stress, a common factor in neurodegeneration, produces endogenous TRPA1 agonists.[1] this compound can be used to probe the consequences of TRPA1 activation in neuronal models of diseases like Alzheimer's and Parkinson's disease to understand the channel's contribution to disease pathology.

Quantitative Data

The following tables summarize key quantitative data for well-characterized TRPA1 agonists. This data can serve as a reference for designing experiments with this compound and for comparing its potency and efficacy.

Table 1: In Vitro Potency of Select TRPA1 Agonists

CompoundAssay TypeCell LineEC50 (µM)Reference
Allyl isothiocyanate (AITC)Calcium InfluxhTRPA1-HEK293t0.5 - 5[2]
CinnamaldehydeCalcium InfluxhTRPA1-CHO20 - 60[5]
N-Methylmaleimide (NEM)ElectrophysiologyhTRPA1-HEK29310 - 30[3]
FormalinCalcium InfluxmTRPA1-HEK293500 - 1000N/A

Table 2: In Vivo Effects of TRPA1 Agonists in Neurological Models

CompoundAnimal ModelAdministration RouteDoseObserved EffectReference
Allyl isothiocyanate (AITC)Mouse (Pain)Intraplantar injection10 - 100 nmolNocifensive behavior (licking, flinching)[4]
CinnamaldehydeRat (Neuropathic Pain)Oral10 - 50 mg/kgAttenuation of mechanical allodyniaN/A
AcroleinMouse (Neuroinflammation)Intraperitoneal1 - 5 mg/kgIncreased pro-inflammatory cytokine expression[1]

Experimental Protocols

In Vitro Protocols

1. Calcium Influx Assay in TRPA1-Expressing Cells

This protocol is designed to measure the ability of this compound to induce calcium influx in a cell line stably expressing human TRPA1 (hTRPA1).

  • Cell Culture:

    • Culture hTRPA1-HEK293t cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Plate cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS).

    • Aspirate the culture medium and add the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Application and Measurement:

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader to measure baseline fluorescence.

    • Add the this compound solutions to the wells and immediately begin recording fluorescence intensity over time.

    • Include a positive control (e.g., AITC) and a vehicle control.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration of this compound.

    • Plot the concentration-response curve and determine the EC50 value.

2. Neurite Outgrowth Assay in Primary Neurons

This protocol assesses the effect of this compound on the growth of neurites in primary cortical neurons, which can be indicative of neurotoxicity or neurotrophic effects.

  • Primary Neuron Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment:

    • After 24-48 hours in culture, treat the neurons with various concentrations of this compound.

  • Immunocytochemistry:

    • After 24-72 hours of treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify neurite length and branching.

In Vivo Protocols

1. Acetic Acid-Induced Writhing Test for Analgesia

This protocol evaluates the pro-nociceptive effects of this compound in a mouse model of visceral pain.

  • Animals:

    • Use adult male C57BL/6 mice.

  • Drug Administration:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Induction of Writhing:

    • 30 minutes after drug administration, inject 0.6% acetic acid (i.p.) to induce writhing behavior.

  • Behavioral Observation:

    • Immediately after acetic acid injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis:

    • Compare the number of writhes in the this compound-treated group to the vehicle-treated group.

2. Carrageenan-Induced Paw Edema Model for Neuroinflammation

This protocol assesses the potential of this compound to induce or modulate neurogenic inflammation in the mouse paw.

  • Animals:

    • Use adult male Swiss Webster mice.

  • Drug Administration:

    • Administer this compound or vehicle control via intraplantar (\href{--INVALID-LINK--.) injection into the hind paw.

  • Induction of Edema:

    • Concurrently or shortly after this compound administration, inject a 1% solution of carrageenan (\href{--INVALID-LINK--.) into the same paw to induce an inflammatory response.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group and compare the effects of this compound to the control group.

Mandatory Visualizations

Isovelleral_TRPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 activates Ca2_ion Ca²⁺ TRPA1->Ca2_ion influx Na_ion Na⁺ TRPA1->Na_ion influx Depolarization Membrane Depolarization Ca2_ion->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca2_ion->Neuropeptide_Release triggers Na_ion->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

This compound activates the TRPA1 channel, leading to cation influx and downstream signaling.

Experimental_Workflow_In_Vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture hTRPA1-HEK293t or Primary Neurons Treat_this compound Treat with this compound (Dose-Response) Culture_Cells->Treat_this compound Calcium_Assay Calcium Influx Assay Treat_this compound->Calcium_Assay Neurite_Assay Neurite Outgrowth Assay Treat_this compound->Neurite_Assay Viability_Assay Cell Viability Assay Treat_this compound->Viability_Assay Analyze_Data Quantify Response and Determine EC50/IC50 Calcium_Assay->Analyze_Data Neurite_Assay->Analyze_Data Viability_Assay->Analyze_Data

Workflow for in vitro screening of this compound's effects on neuronal cells.

Experimental_Workflow_In_Vivo cluster_animal Animal Model cluster_admin Administration cluster_behavior Behavioral/Physiological Readout cluster_analysis Data Analysis Select_Model Select Animal Model (e.g., Mouse, Rat) Administer_this compound Administer this compound (i.p., i.pl., oral) Select_Model->Administer_this compound Pain_Model Pain Model (e.g., Writhing Test) Administer_this compound->Pain_Model Inflammation_Model Inflammation Model (e.g., Paw Edema) Administer_this compound->Inflammation_Model Analyze_Behavior Quantify Behavioral or Physiological Response Pain_Model->Analyze_Behavior Inflammation_Model->Analyze_Behavior

Workflow for in vivo assessment of this compound's neurological effects.

References

Isovelleral as a Scaffold for Novel Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a naturally occurring sesquiterpene dialdehyde isolated from certain species of fungi, presents a compelling scaffold for the development of novel therapeutic agents. Its unique chemical architecture, characterized by a fused tricyclic ring system and a reactive unsaturated dialdehyde moiety, is responsible for its diverse biological activities, including antimicrobial, mutagenic, and notably, cytotoxic effects.[1] The reactivity of the dialdehyde functional group and the stereochemistry of the molecule are key determinants of its biological profile.[1] This document provides detailed application notes and protocols for researchers aiming to utilize the this compound scaffold in drug discovery programs, with a focus on the synthesis of novel analogs and the evaluation of their cytotoxic potential.

Application Note 1: this compound as a Cytotoxic Agent

The unsaturated dialdehyde functional group within the this compound structure is crucial for its biological activity. This moiety confers cytotoxic properties, making it an interesting starting point for the development of new anticancer agents. Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound backbone can significantly modulate its cytotoxic potency. For instance, the analog tridemethylthis compound, which lacks the three methyl groups of the parent compound, has been shown to be approximately ten times more cytotoxic. Conversely, certain decaline analogs exhibit cytotoxicity comparable to or slightly less than this compound, highlighting the sensitivity of the scaffold to structural modifications.

Quantitative Data: Cytotoxicity of this compound and its Analogs
CompoundStructureCell Line(s)IC50 (µM)Reference
(+)-Isovelleral Structure of (+)-IsovelleralVarious tumor cell lines~1-10Fungal metabolite
(-)-Isovelleral Structure of (-)-IsovelleralVarious tumor cell lines~1-10Synthetic enantiomer
Tridemethylthis compound Structure of Tridemethylthis compoundVarious tumor cell lines~0.1-1Potent analog
Decaline Analog 1 Structure of Decaline Analog 1Various tumor cell lines~1-10Isomer 1
Decaline Analog 2 Structure of Decaline Analog 2Various tumor cell lines~1-10Isomer 2
Decaline Analog 3 Structure of Decaline Analog 3Various tumor cell lines~10-100Less potent isomer

Note: The IC50 values are approximate ranges based on descriptive data from the literature. Further experimental validation is required for precise comparative analysis.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

The synthesis of this compound analogs often involves a multi-step process. The following is a generalized protocol for the synthesis of dialdehyde derivatives based on a decalin scaffold, which mimics the core structure of this compound.

Materials:

  • Starting tetralone derivative

  • Methylmagnesium bromide

  • Pyridinium chlorochromate (PCC)

  • (Diethylamino)sulfur trifluoride (DAST)

  • Lithium diisopropylamide (LDA)

  • Anhydrous solvents (THF, DCM, diethyl ether)

  • Standard laboratory glassware and purification apparatus (chromatography columns)

Procedure:

  • Grignard Reaction: Dissolve the starting tetralone derivative in anhydrous THF and cool to 0°C. Add methylmagnesium bromide dropwise and stir the reaction mixture for 2-4 hours at room temperature. Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.

  • Oxidation: Dissolve the alcohol obtained from the previous step in anhydrous DCM. Add PCC and stir at room temperature for 2-4 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Fluorination: Dissolve the ketone in anhydrous DCM and cool to -78°C. Add DAST dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

  • Elimination: Dissolve the fluorinated product in anhydrous THF and cool to -78°C. Add LDA dropwise and stir for 1-2 hours. Quench the reaction with water and extract the product with diethyl ether.

  • Dialdehyde Formation: The final steps to introduce the dialdehyde functionality can be achieved through various methods, such as ozonolysis of a corresponding olefin followed by reductive workup, or hydroformylation.

  • Purification: Purify the final compound using column chromatography on silica gel.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Experimental Workflows

This compound and the TRPV1 Signaling Pathway

One of the identified molecular targets for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception and inflammation. The interaction of this compound with TRPV1 can lead to the modulation of downstream signaling cascades.

TRPV1_Signaling_Pathway cluster_membrane This compound This compound Analog TRPV1 TRPV1 Channel This compound->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Na_Influx Na⁺ Influx TRPV1->Na_Influx Opens Membrane Cell Membrane Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., PKA, PKC activation) Depolarization->Downstream Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Downstream->Response Drug_Discovery_Workflow Scaffold This compound Scaffold Selection Synthesis Analog Synthesis & Purification Scaffold->Synthesis Screening Primary Cytotoxicity Screening (e.g., MTT) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Hit Hit Compound Identification SAR->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of Isovelleral. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex sesquiterpene dialdehyde. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric synthesis of this compound, focusing on key reactions such as the diastereoselective intramolecular Diels-Alder cyclization.

Issue 1: Low Diastereoselectivity in the Intramolecular Diels-Alder Reaction

  • Question: My intramolecular Diels-Alder reaction to form the core structure of this compound is showing low diastereoselectivity. What are the potential causes and how can I improve it?

  • Answer: Low diastereoselectivity is a frequent challenge and can be influenced by several factors. A systematic approach to troubleshooting is recommended.[1]

    • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical for achieving high stereocontrol. Different Lewis acids can significantly alter the conformational rigidity of the transition state.[2][3][4]

    • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]

    • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Non-polar, non-coordinating solvents are often preferred.[1]

    • Chiral Auxiliary/Intermediate Purity: The enantiomeric purity of the starting chiral intermediate, often derived from sources like D-ribonolactone, is paramount. Any impurities can lead to the formation of undesired stereoisomers.[5]

Parameter Troubleshooting Action Expected Outcome
Lewis Acid Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂). Optimize the stoichiometry, starting with catalytic amounts and progressing to stoichiometric amounts if necessary.Identification of a Lewis acid that provides a more ordered transition state, leading to higher diastereomeric excess (d.e.).
Temperature Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, -78 °C).Increased energy difference between diastereomeric transition states, resulting in improved d.e.
Solvent Perform a solvent screen with non-polar solvents such as toluene, dichloromethane (DCM), or hexane.Minimized interference with the catalyst-substrate complex, potentially improving stereoselectivity.
Starting Material Verify the enantiomeric and chemical purity of the chiral intermediate via chiral HPLC or NMR analysis with a chiral shift reagent.Ensuring high purity of the starting material will prevent the formation of unintended diastereomers.

Issue 2: Difficulty in Separating Diastereomers

  • Question: I am struggling to separate the resulting diastereomers by column chromatography. What alternative strategies can I employ?

  • Answer: Due to similar polarities, the separation of diastereomers can be challenging.[6] If standard silica gel chromatography is ineffective, consider the following options:

    • Alternative Chromatography: Employing a different stationary phase like alumina or using reverse-phase (C18) HPLC can alter the elution profile.[7][8]

    • Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization can be an effective method for separation on a larger scale.[6]

    • Derivatization: Converting the diastereomeric mixture into derivatives (e.g., esters or acetals) can increase the polarity difference, facilitating easier separation. The derivatizing group can be removed after separation.

Issue 3: Low Reaction Yield

  • Question: My overall yield for the synthesis is consistently low. What are the common causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors throughout the synthetic sequence.

    • Reagent and Solvent Quality: Ensure all reagents and solvents are anhydrous, as moisture can deactivate Lewis acids and other sensitive reagents.

    • Reaction Conditions: Suboptimal temperature or prolonged reaction times can lead to product decomposition or the formation of byproducts.

    • Catalyst Deactivation: Impurities in the starting materials or solvent can act as catalyst poisons.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step in the asymmetric synthesis of this compound?

    • A1: A key step in many synthetic routes to (+)-Isovelleral is the diastereoselective intramolecular Diels-Alder cyclization of a chiral intermediate.[5] The stereocontrol in this step dictates the stereochemistry of the final product.

  • Q2: How do I choose the right chiral auxiliary for my synthesis?

    • A2: The choice of a chiral auxiliary depends on the specific reaction. For this compound, syntheses have utilized chiral intermediates derived from readily available chiral pool materials like D-ribonolactone to set the absolute stereochemistry.[5] In general, an effective chiral auxiliary should provide high stereochemical induction, be readily available in enantiomerically pure form, and be easily removable without racemization.[10][11]

  • Q3: Can I use chiral catalysts instead of a substrate-controlled approach?

    • A3: Yes, asymmetric catalysis using chiral Lewis acids or organocatalysts is a powerful strategy for controlling stereochemistry.[12] For a Diels-Alder reaction, a chiral Lewis acid can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene.[2][3]

  • Q4: How can I confirm the absolute configuration of my synthetic this compound?

    • A4: The absolute configuration can be determined by comparing the optical rotation of the synthetic product with the literature value for the natural product. Additionally, X-ray crystallography of a suitable crystalline derivative can provide unambiguous proof of the stereochemistry.

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Diels-Alder Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation: To a solution of the chiral triene precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.01 M) under an argon atmosphere, add 4 Å molecular sieves.

  • Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Add the selected Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity Observed check_purity Step 1: Verify Purity - Chiral Intermediate - Solvents - Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify or Replace Starting Materials purity_ok->purify No optimize_conditions Step 2: Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity screen_lewis_acid Screen Lewis Acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) optimize_conditions->screen_lewis_acid lower_temp Lower Temperature (e.g., 0°C, -20°C, -78°C) screen_lewis_acid->lower_temp screen_solvent Screen Solvents (e.g., Toluene, DCM) lower_temp->screen_solvent evaluate_dr Evaluate Diastereomeric Ratio (d.r.) screen_solvent->evaluate_dr success Success: High Diastereoselectivity evaluate_dr->success Improved issue_persists Issue Persists: Re-evaluate Synthetic Strategy evaluate_dr->issue_persists Not Improved

Caption: Troubleshooting workflow for low diastereoselectivity.

synthetic_pathway chiral_pool Chiral Pool (e.g., D-Ribonolactone) triene_precursor Chiral Triene Precursor chiral_pool->triene_precursor diels_alder Diastereoselective Intramolecular Diels-Alder triene_precursor->diels_alder cycloadduct Bicyclic Intermediate diels_alder->cycloadduct functional_group Functional Group Manipulation cycloadduct->functional_group This compound (+)-Isovelleral functional_group->this compound

Caption: General synthetic pathway to (+)-Isovelleral.

References

Technical Support Center: Enhancing Isovelleral Yield from Lactarius vellereus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the extraction and production of isovelleral from Lactarius vellereus.

Frequently Asked Questions (FAQs)

Q1: My Lactarius vellereus culture shows good mycelial growth, but the this compound yield is consistently low. What are the initial troubleshooting steps?

A1: Low yields of secondary metabolites despite healthy biomass is a common issue. Several factors could be at play. A systematic evaluation of your process is recommended, starting with:

  • Suboptimal Harvest Time: this compound, like many secondary metabolites, is likely produced during a specific growth phase. It is crucial to perform a time-course experiment to determine the peak production period.

  • Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or influenced by the carbon source. Re-evaluate the composition of your culture medium.

  • Unfavorable Culture Conditions: Parameters such as pH, temperature, aeration, and agitation are critical. Ensure these are optimized for Lactarius vellereus.[1]

  • Metabolite Degradation: this compound may be unstable under your current cultivation or extraction conditions.

Q2: How can I determine the best solvent for extracting this compound?

A2: The choice of solvent is critical for efficient extraction. This compound is a sesquiterpenoid, and the ideal solvent will depend on its polarity. It is advisable to perform a solvent-scouting experiment with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).[1][2][3] Extract a small amount of biomass with each solvent and analyze the extracts using a suitable analytical method like HPLC or GC-MS to identify the most effective one.

Q3: I'm observing significant batch-to-batch variability in my this compound yield. What could be the cause?

A3: Batch-to-batch inconsistency is a frequent challenge in fungal fermentation.[1] To minimize this, focus on standardizing the following:

  • Inoculum Quality: The age, size, and physiological state of the fungal inoculum should be consistent for every batch.

  • Media Preparation: Even minor variations in media components, pH, and sterilization can affect fungal metabolism.

  • Environmental Control: Tightly control and monitor temperature, humidity, and aeration.

  • Extraction Procedure: Standardize all parameters of your extraction process, including solvent volume, extraction time, temperature, and agitation.[1]

Q4: Can I use elicitors or precursor feeding to increase this compound yield?

A4: Yes, these are common strategies to enhance the production of secondary metabolites.[4][5]

  • Elicitation: The addition of biotic or abiotic elicitors can trigger defense responses in the fungus, which may lead to an upregulation of secondary metabolite biosynthesis.

  • Precursor Feeding: Supplying biosynthetic precursors of the this compound pathway to the culture medium can potentially increase the final yield.[4][5] this compound is a sesquiterpene, so precursors from the mevalonate pathway, such as mevalonic acid or farnesyl pyrophosphate (FPP), could be considered.[6][7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No this compound Detected in the Crude Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction - Grind dried mycelia into a fine powder to increase surface area. - Perform a sequential extraction with solvents of increasing polarity. - Increase the extraction time and/or temperature (be cautious of potential degradation). - Ensure the pH of the extraction solvent is optimal for this compound's solubility.[1]
Metabolite Degradation - Perform extraction at a lower temperature. - Protect the extract from light. - Work under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Incorrect Fungal Strain - Verify the identity of your Lactarius vellereus strain through molecular methods (e.g., ITS sequencing).
Silent Biosynthetic Gene Cluster - The genes for this compound production may not be expressed under standard laboratory conditions. Try altering culture conditions (media, temperature, pH) or using elicitors to induce gene expression.[8][9]
Problem 2: Difficulty in Purifying this compound from the Crude Extract
Potential Cause Troubleshooting Steps
Co-extraction of Impurities - Pre-wash the biomass with a non-polar solvent like hexane to remove lipids before the main extraction. - Use solid-phase extraction (SPE) to clean up the crude extract before chromatography.[1] - Employ liquid-liquid partitioning to separate compounds based on their differential solubility.[1]
Sample Loss During Chromatography - If using silica gel chromatography, de-activate the silica gel to reduce irreversible adsorption. - Consider using a different stationary phase for your column chromatography.
Complex Mixture of Metabolites - Optimize your HPLC or other chromatographic methods to achieve better separation of this compound from other compounds.

Experimental Protocols

Protocol 1: Submerged Culture of Lactarius vellereus
  • Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from an agar plate to a flask containing a liquid seed medium (e.g., Potato Dextrose Broth). Incubate at 25°C with shaking at 150 rpm for 5-7 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A variety of media can be tested to find the optimal one for this compound production.[8][10]

  • Incubation: Incubate the production culture under optimized conditions (e.g., 25°C, pH 6.0, 150 rpm) for the predetermined optimal production time.[11]

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The mycelia can be freeze-dried for later extraction.[1]

Protocol 2: Solvent Extraction of this compound from Mycelia
  • Preparation: If using dried mycelia, grind it into a fine powder.

  • Extraction: Suspend the fungal biomass in a suitable solvent (e.g., ethyl acetate) at a ratio of approximately 1:10 (w/v).[1]

  • Agitation: Agitate the suspension on a shaker at room temperature for 4-24 hours.

  • Filtration: Separate the solvent extract from the biomass residue by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the dried crude extract at -20°C until further analysis and purification.[3]

Visualizations

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction and Analysis cluster_optimization Optimization Strategies Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Harvest Harvesting Production->Harvest Elicitation Elicitation Production->Elicitation Precursor Precursor Feeding Production->Precursor Extraction Solvent Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration Analysis Analysis (HPLC/GC-MS) Concentration->Analysis Purification Purification Analysis->Purification

Caption: General experimental workflow for this compound production.

putative_isovelleral_pathway cluster_mevalonate Mevalonate Pathway cluster_sesquiterpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Protoilludane Protoilludane Cation FPP->Protoilludane Sesquiterpene Synthase This compound This compound Protoilludane->this compound Enzymatic Steps

Caption: Putative biosynthetic pathway of this compound.

References

Technical Support Center: Stability and Handling of Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dialdehyde moiety in isovelleral. The information is intended to assist researchers in designing experiments, interpreting data, and avoiding common pitfalls associated with the handling and use of this reactive sesquiterpenoid.

Frequently Asked Questions (FAQs)

General Stability and Storage

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound lies in its reactive dialdehyde moiety. This functionality is susceptible to oxidation, nucleophilic attack, and degradation under various experimental conditions, including exposure to air, light, changes in pH, and elevated temperatures. Autoxidation is a notable issue, leading to the formation of various oxidation products.[1][2][3][4][5]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.[6] For solutions, it is crucial to use anhydrous, aprotic solvents and store them at low temperatures for the shortest possible time.

Q3: How do I prepare a stable stock solution of this compound?

A3: It is recommended to prepare stock solutions of this compound in anhydrous, high-purity solvents such as dimethyl sulfoxide (DMSO) or ethanol.[7] Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Reactivity and Degradation

Q4: What types of reactions can the dialdehyde moiety of this compound undergo?

A4: The dialdehyde groups of this compound are electrophilic and can react with a variety of nucleophiles.[8][9] This includes reactions with:

  • Amines: Primary and secondary amines, such as those found in amino acid residues (e.g., lysine) or buffer components (e.g., Tris), can form Schiff bases or other adducts.[8][10]

  • Thiols: Thiol-containing molecules like cysteine residues in proteins or glutathione can readily react with the aldehydes to form hemithioacetals or thioacetals.[9][11]

  • Water: In aqueous solutions, the aldehydes can exist in equilibrium with their hydrated forms (gem-diols).

Q5: What are the known degradation pathways for this compound?

A5: The primary degradation pathways for this compound include:

  • Autoxidation: In the presence of oxygen, this compound can undergo autoxidation, a free-radical chain reaction that can lead to the formation of hydroperoxides, epoxides, and other oxygenated derivatives.[1][2][3][4][5] The presence of double bonds in the this compound structure makes it susceptible to this process.

  • pH-dependent degradation: The stability of this compound is influenced by pH. While specific data for this compound is limited, aldehydes, in general, can undergo various reactions in acidic or basic conditions, such as aldol condensation or Cannizzaro reactions, though the latter typically requires strong base. The reactivity with nucleophiles is also pH-dependent.[10][12][13]

  • Thermal degradation: Elevated temperatures can accelerate degradation reactions.

Q6: What are the potential degradation products of this compound?

Troubleshooting Guides

Inconsistent Experimental Results

Problem: I am observing high variability in my biological assay results when using this compound.

Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound before each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC) to assess its purity and concentration.
Reaction with Cell Culture Media Components This compound's dialdehyde moiety can react with amines and other nucleophiles present in cell culture media (e.g., amino acids, vitamins, phenol red).[19] Prepare a control experiment with this compound in the cell culture medium without cells to assess potential reactions or degradation over the experimental timeframe. Analyze the medium by HPLC or MS to detect any changes in the this compound peak or the appearance of new peaks.
Interaction with Serum Proteins Proteins in fetal bovine serum (FBS) or other sera contain nucleophilic amino acid residues (e.g., lysine, cysteine) that can react with this compound, reducing its effective concentration.[20] Consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment, if compatible with your cell line.
pH Instability in Media Changes in pH during the experiment (e.g., due to cellular metabolism) can affect the stability of this compound. Monitor the pH of your cell culture medium throughout the experiment.
Artifacts in Cytotoxicity Assays (e.g., MTT, XTT)

Problem: I am observing unexpected or inconsistent results in my MTT or other tetrazolium-based cytotoxicity assays.

Possible Cause Troubleshooting Step
Direct Reduction of Tetrazolium Dyes Some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[20][21] To test for this, perform a cell-free assay by incubating this compound with the MTT reagent in culture medium and measure the absorbance. If a significant signal is detected, the MTT assay may not be suitable.
Interference with Cellular Metabolism This compound may alter cellular metabolic activity in a way that affects the reduction of MTT but does not directly correlate with cell viability.[20] Consider using an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or DNA content (e.g., crystal violet assay).
Precipitation of this compound High concentrations of this compound may lead to precipitation in aqueous media, which can interfere with absorbance readings. Visually inspect the wells for any precipitate. Determine the solubility of this compound in your specific culture medium.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound under different conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Method:

  • Standard Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • pH Stability: Prepare solutions of this compound (e.g., at 10 µg/mL) in buffers of different pH values (e.g., pH 4, 7, 9).

    • Temperature Stability: Incubate the prepared solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • Inject samples onto the HPLC system at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient) to separate this compound from its degradation products.

    • Monitor the elution profile at a wavelength where this compound has significant absorbance (determine this by UV-Vis spectroscopy).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under each condition.

Table 1: Example Data for this compound Stability Analysis

ConditionTime (hours)This compound Concentration (µg/mL)% Remaining
pH 4, 25°C 010.0100
49.595
89.090
247.575
pH 7, 25°C 010.0100
48.080
86.565
243.030
pH 9, 25°C 010.0100
45.050
82.525
240.55

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Isovelleral_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution (e.g., in anhydrous DMSO) qc_stock QC of stock solution (optional) (HPLC, NMR) prep_stock->qc_stock prep_working Prepare working solutions in appropriate experimental buffer/medium prep_stock->prep_working qc_stock->prep_working run_exp Perform biological experiment (e.g., cell treatment) prep_working->run_exp assay Perform endpoint assay (e.g., cytotoxicity, signaling) run_exp->assay hplc_ms Analyze samples for this compound stability and degradation products (HPLC/MS) run_exp->hplc_ms Optional stability check controls Include necessary controls: - Vehicle control - Cell-free control (this compound in medium) - Positive/Negative assay controls controls->assay interpret Interpret results considering potential compound instability assay->interpret hplc_ms->interpret

Caption: Experimental workflow for studies involving this compound.

Signaling_Pathway_Interference cluster_this compound This compound Reactivity cluster_cellular Cellular Interactions This compound This compound (Dialdehyde) Degradation Degradation Products This compound->Degradation Autoxidation, pH, Temp Target Intended Biological Target This compound->Target Intended Binding OffTarget Off-Target Nucleophiles (Proteins, Glutathione) This compound->OffTarget Non-specific Adduct Formation Degradation->Target Potential Interference Degradation->OffTarget Potential Interference Pathway Signaling Pathway Target->Pathway OffTarget->Pathway Altered Signaling Response Cellular Response Pathway->Response

Caption: Potential interactions of this compound and its degradation products.

References

Technical Support Center: Overcoming Isovelleral's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of isovelleral.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring sesquiterpenoid dialdehyde found in certain fungi. It is known for its pungent taste and biological activities, including the inhibition of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Like many other sesquiterpenes, this compound is a lipophilic molecule and is practically insoluble in water.[3][4][5][6][7] This poor aqueous solubility presents a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation in aqueous experimental media, resulting in inaccurate and unreliable data.[8]

Q2: What are the common methods to solubilize this compound for experimental use?

A2: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common approaches include:

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve this compound before diluting it in aqueous media.[9][10]

  • Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrin molecules to form a water-soluble inclusion complex.[11][12]

  • Nanoparticle Formulations: Encapsulating this compound within biocompatible nanoparticles, such as those made from polymers or lipids, to create a stable aqueous dispersion.[10][13][14][15]

Q3: I'm observing precipitation when I dilute my this compound-DMSO stock solution in my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, even with the presence of a co-solvent like DMSO. Here are some troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be cytotoxic.[6][16] To achieve this, you may need to prepare a more concentrated stock solution in DMSO.

  • Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the aqueous buffer. This gradual decrease in DMSO concentration can help maintain this compound's solubility.

  • Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing or stirring aqueous buffer. Rapid dispersion can prevent localized high concentrations and reduce the likelihood of precipitation.[3]

  • Gentle warming: Warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound.[17]

Q4: What are the advantages and disadvantages of using cyclodextrins to solubilize this compound?

A4: Advantages:

  • Significant solubility enhancement: Cyclodextrins can increase the aqueous solubility of sesquiterpene lactones by a remarkable 100-4600%.[12]

  • Biocompatibility: Many cyclodextrins are well-tolerated in biological systems.[11][18]

  • Stabilization: Encapsulation can protect this compound from degradation.

Disadvantages:

  • Potential for cytotoxicity: While generally safe, some cyclodextrins at high concentrations can have cytotoxic effects. It is crucial to determine the non-toxic concentration for your specific cell line.[6][19]

  • Complex preparation: Preparing a stable and effective inclusion complex may require optimization of the method (e.g., kneading, co-precipitation, freeze-drying).[19][20]

Troubleshooting Guides

Guide 1: Optimizing this compound-DMSO Stock and Working Solutions
Problem Potential Cause Recommended Solution
This compound precipitates immediately upon addition to aqueous buffer. The concentration of this compound in the final solution is above its solubility limit. The final DMSO concentration is too low to maintain solubility.- Prepare a more concentrated stock solution in DMSO to minimize the volume added. - Increase the final DMSO concentration, but ensure it remains below cytotoxic levels for your cell line (typically ≤0.5%). - Perform serial dilutions in the aqueous buffer.
The this compound solution is cloudy or hazy. Incomplete dissolution in the DMSO stock or formation of micro-precipitates in the aqueous solution.- Ensure the this compound is completely dissolved in the DMSO stock by vortexing and, if necessary, brief sonication. - Filter the final working solution through a 0.22 µm syringe filter before use.
Inconsistent results between experiments. Precipitation of this compound over the course of the experiment. Degradation of this compound in the aqueous medium.- Visually inspect your assay plates for any signs of precipitation during the experiment. - Prepare fresh working solutions for each experiment. - Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[3]
Guide 2: Using Cyclodextrins for this compound Solubilization

| Problem | Potential Cause | Recommended Solution | | :--- | :--- | Poor solubility enhancement. | Inefficient complex formation. | - Optimize the molar ratio of this compound to cyclodextrin. - Try different methods of complex preparation (kneading, co-precipitation, freeze-drying). - Use a different type of cyclodextrin (e.g., HP-β-CD, which has higher aqueous solubility than β-CD). | | Cytotoxicity observed in cell-based assays. | The concentration of cyclodextrin is too high. | - Determine the IC50 of the cyclodextrin alone on your cell line. - Use the lowest effective concentration of cyclodextrin that provides adequate this compound solubility. - Always include a vehicle control with the same concentration of cyclodextrin. | | Difficulty in preparing the inclusion complex. | The chosen preparation method is not suitable for this compound. | - For laboratory scale, the kneading and co-precipitation methods are commonly used.[20] - For thermolabile compounds like this compound, freeze-drying is a suitable but more time-consuming option.[20] |

Quantitative Data on Solubilization

Parameter Aqueous Medium DMSO (0.5%) Cyclodextrin Complex
Estimated Solubility Practically Insoluble (~0.3 g/L for generic sesquiterpenes)[3]Moderately Increased (concentration-dependent)Significantly Increased (100-4600% increase reported for sesquiterpene lactones)[12]
Considerations Unsuitable for most experimentsPotential for cytotoxicity at higher concentrationsRequires optimization of complex formation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Determine the desired stock concentration. A common starting point is 10-50 mM.

  • Weigh the required amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Place the cyclodextrin powder in a mortar.

  • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with a pestle for at least 30 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.

  • The resulting powder is the this compound-cyclodextrin inclusion complex , which can then be dissolved in aqueous media.

Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve a known amount of a biocompatible polymer (e.g., 50 mg of PLGA) and this compound (e.g., 5 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., 100 mg of Poloxamer 188) in deionized water (e.g., 50 mL).

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Resuspend the pellet in fresh deionized water and repeat the centrifugation step two more times to remove any unencapsulated this compound and excess surfactant.

  • Final Formulation: Resuspend the final nanoparticle pellet in the desired aqueous buffer for your experiment.

Visualizations

experimental_workflow cluster_solubilization Solubilization of this compound cluster_preparation Working Solution Preparation cluster_assay In Vitro Assay This compound This compound Powder dmso DMSO This compound->dmso Dissolve cyclodextrin Cyclodextrin This compound->cyclodextrin Encapsulate nanoparticle Nanoparticle Formulation This compound->nanoparticle Encapsulate stock_dmso Stock Solution (in DMSO) dmso->stock_dmso stock_cd Inclusion Complex (Powder) cyclodextrin->stock_cd stock_np Nanoparticle Suspension nanoparticle->stock_np aqueous_buffer Aqueous Buffer / Cell Medium stock_dmso->aqueous_buffer Dilute stock_cd->aqueous_buffer Dissolve stock_np->aqueous_buffer Dilute assay Cell-based or Biochemical Assay aqueous_buffer->assay

Caption: Experimental workflow for solubilizing and preparing this compound for in vitro assays.

troubleshooting_logic start Precipitation Observed? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes no_precip Proceed with experiment. start->no_precip No reduce_dmso Reduce DMSO concentration or use serial dilutions. check_dmso->reduce_dmso Yes consider_alt Consider alternative methods: - Cyclodextrins - Nanoparticles check_dmso->consider_alt No

Caption: Troubleshooting logic for this compound precipitation in aqueous media.

trpv1_pathway This compound This compound inhibition Inhibition This compound->inhibition trpv1 TRPV1 Channel ca_influx Reduced Ca2+ Influx trpv1->ca_influx blocks inhibition->trpv1 downstream Modulation of Downstream Signaling (e.g., reduced nociception) ca_influx->downstream

Caption: Simplified signaling pathway of this compound-mediated TRPV1 inhibition.

References

Technical Support Center: Optimizing HPLC Conditions for Isovelleral Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the separation of isovelleral isomers using High-Performance Liquid Chromatography (HPLC). Given that this compound is a fungal sesquiterpenoid dialdehyde, this guide also incorporates general strategies for the separation of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers?

A1: this compound exists as a pair of enantiomers that rapidly interconvert (racemize) and can also form diastereomeric hemiacetals in the presence of alcohols. The primary challenges are:

  • Co-elution: The isomers are structurally very similar, leading to poor resolution with standard HPLC conditions.

  • Peak Tailing/Broadening: The aldehyde functional groups can interact with active sites on the stationary phase, causing poor peak shape.[1]

  • Method Reproducibility: Minor changes in mobile phase composition, temperature, or column condition can significantly impact the separation.

Q2: What type of HPLC column is best suited for this compound isomer separation?

A2: The choice of column is critical and depends on whether you are separating diastereomers or attempting to resolve enantiomers.

  • For Diastereomers (e.g., hemiacetals formed with a chiral alcohol): A standard achiral column is used. Phenyl-Hexyl or C18 columns are good starting points. Phenyl-Hexyl columns can offer alternative selectivity for compounds with double bonds due to π-π interactions.[1]

  • For Enantiomers: A Chiral Stationary Phase (CSP) is required. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds and would be a primary recommendation for screening.[2][3]

Q3: Should I use Normal-Phase or Reversed-Phase HPLC?

A3: Both modes can be explored, but they offer different advantages:

  • Reversed-Phase (RP-HPLC): This is generally the first choice due to its robustness and the wide availability of columns. A mobile phase of water with acetonitrile or methanol is typically used. RP-HPLC is often effective for separating diastereomers.[4]

  • Normal-Phase (NP-HPLC): This mode can provide excellent selectivity for isomers.[4] It uses a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) on a polar stationary phase (like silica or cyano). NP-HPLC is frequently used with chiral columns.

Q4: My peaks are broad and tailing. What can I do?

A4: Peak broadening and tailing can be caused by several factors:

  • Secondary Interactions: The aldehyde groups of this compound can interact with residual silanols on the silica support of the column. Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can suppress this interaction.[1]

  • Column Overload: Injecting too much sample can lead to distorted peak shapes. Try diluting your sample.[1]

  • Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize peak dispersion.[1]

  • Column Contamination: If the column is old or has been used with complex samples, it may be contaminated. Flushing with a strong solvent may help, but column replacement might be necessary.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No separation of isomers (co-elution) Insufficient Selectivity: The column and mobile phase combination is not adequate to resolve the isomers.1. Change the organic modifier: If using acetonitrile, switch to methanol, or vice versa. They offer different selectivities.[6] 2. Adjust the mobile phase strength: For RP-HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve resolution. 3. Change the stationary phase: If a C18 column is not working, try a Phenyl-Hexyl or a polar-embedded phase column.[4] For enantiomers, screen different types of chiral columns. 4. Modify the temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in interaction energies between the isomers and the stationary phase.
Poor peak shape (tailing or fronting) Secondary Interactions: Aldehyde groups interacting with the stationary phase. Mobile Phase pH: Inappropriate pH for ionizable impurities. Column Overload. 1. Add an acidic modifier: Add 0.1% formic acid or acetic acid to the mobile phase.[1] 2. Check sample solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[5] 3. Reduce injection volume/concentration. [1]
Irreproducible retention times Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. Temperature Fluctuations: An unstable column temperature. Mobile Phase Preparation: Inconsistent preparation of the mobile phase.1. Equilibrate the column: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[7] 2. Use a column oven: Maintain a constant and controlled column temperature.[7] 3. Prepare fresh mobile phase daily: Ensure accurate measurements and thorough mixing. Degas the mobile phase before use.[8]
High backpressure Column Frit Blockage: Particulates from the sample or system have blocked the column inlet frit. Precipitation in the System: Buffer precipitation due to high organic solvent concentration.1. Filter all samples: Use a 0.22 µm syringe filter before injection.[6] 2. Use a guard column: This will protect the analytical column from particulates and strongly retained compounds.[7] 3. Flush the system: If buffer precipitation is suspected, flush the system with water (without buffer) before introducing high organic content mobile phases.

Experimental Protocols

Protocol 1: Initial Method Development for this compound Diastereomer Separation (Reversed-Phase)

This protocol provides a starting point for developing a separation method for potential this compound diastereomers.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or use a PDA detector to monitor multiple wavelengths).

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

  • Analysis: Based on the results of the scouting gradient, develop an optimized isocratic or a shallower gradient method around the elution time of the this compound isomers. If resolution is poor, switch the organic modifier to methanol and repeat the scouting run.

Protocol 2: Chiral HPLC Screening for this compound Enantiomers (Normal-Phase)

This protocol outlines a screening approach to find a suitable chiral stationary phase.

  • Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA) or Ethanol

  • Isocratic Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Initial Condition: Start with a mobile phase composition of 90:10 (Hexane:Alcohol).

  • Optimization: If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20). If resolution is still insufficient, switch to a different chiral column.

Data Presentation

Table 1: Starting Conditions for HPLC Method Development
ParameterReversed-Phase (Diastereomers)Normal-Phase (Chiral)
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acidn-Hexane
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidIsopropanol or Ethanol
Elution Mode Gradient (for scouting) or Isocratic (for optimization)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV @ 254 nm (or PDA)UV @ 254 nm (or PDA)
Injection Volume 5 µL5 µL

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation co_elution Are peaks co-eluting? start->co_elution peak_shape Is peak shape poor? (Tailing/Broad) co_elution->peak_shape No change_solvent Switch Organic Modifier (ACN <-> MeOH) co_elution->change_solvent Yes add_modifier Add 0.1% Formic Acid to Mobile Phase peak_shape->add_modifier Yes end_good Separation Optimized peak_shape->end_good No adjust_gradient Make Gradient Shallower change_solvent->adjust_gradient change_column Change Stationary Phase (e.g., C18 to Phenyl) adjust_gradient->change_column end_bad Further Method Development Needed change_column->end_bad reduce_load Reduce Injection Volume/Concentration add_modifier->reduce_load check_solvent Ensure Sample Solvent is Weaker than Mobile Phase reduce_load->check_solvent check_solvent->end_good

Caption: A logical workflow for troubleshooting poor separation of this compound isomers.

Method_Development_Strategy start Define Goal: Separate this compound Isomers select_mode Select HPLC Mode (Reversed-Phase or Normal-Phase/Chiral) start->select_mode rp_path Reversed-Phase Method select_mode->rp_path np_path Normal-Phase/Chiral Method select_mode->np_path rp_column Select Column: 1. C18 2. Phenyl-Hexyl rp_path->rp_column np_column Screen Chiral Columns (e.g., Amylose, Cellulose) np_path->np_column rp_scout Run Scouting Gradient (e.g., 5-95% ACN/Water) rp_column->rp_scout rp_optimize Optimize Gradient or Switch to Isocratic rp_scout->rp_optimize evaluate Evaluate Resolution, Peak Shape, and Reproducibility rp_optimize->evaluate np_mobile_phase Select Mobile Phase (e.g., Hexane/IPA) np_column->np_mobile_phase np_optimize Optimize Isocratic Conditions (Vary % Alcohol) np_mobile_phase->np_optimize np_optimize->evaluate

Caption: A systematic strategy for developing an HPLC method for this compound isomer separation.

References

Minimizing autoxidation of Isovelleral during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the autoxidation of Isovelleral during storage and experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a bioactive sesquiterpenoid dialdehyde known for its pungent taste in certain mushrooms.[1] Its structure contains two aldehyde functional groups and unsaturation, making it susceptible to autoxidation. Autoxidation is a spontaneous, free-radical chain reaction with atmospheric oxygen that can lead to the formation of less active or inactive carboxylic acid derivatives.[1]

Q2: What are the visible signs of this compound degradation?

A2: While subtle chemical changes may not be visible, significant degradation of an this compound stock solution might be indicated by a change in color or the formation of a precipitate. However, the absence of these signs does not guarantee the compound's purity. Analytical methods are necessary for confirmation.

Q3: How does autoxidation affect experimental results?

A3: Autoxidation reduces the concentration of active this compound in your sample, leading to an underestimation of its biological effects and potentially impacting the reproducibility of your experiments. The degradation products themselves could also potentially interfere with the assay or exhibit off-target effects.

Q4: Can I use a degraded stock solution of this compound?

A4: It is strongly advised against using a stock solution suspected of degradation. The presence of impurities and a lower concentration of the active compound will lead to inaccurate and unreliable results.

Troubleshooting Guide: this compound Instability

This guide addresses specific issues that may arise during the storage and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. Degradation of this compound stock solution over time.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Implement a routine purity check of the stock solution using HPLC.
Loss of biological activity in a bioassay. Autoxidation of this compound in the experimental medium.1. Prepare working solutions immediately before use. 2. Consider the use of antioxidants in the solvent used for the stock solution (e.g., BHT or α-tocopherol).[1][2] 3. Minimize the exposure of solutions containing this compound to air and light.
Precipitate forms in the stock solution upon thawing. Poor solubility at low temperatures or solvent evaporation.1. Allow the vial to warm to room temperature before opening to prevent moisture condensation. 2. Gently vortex the solution to ensure it is fully dissolved before use. 3. If precipitation persists, consider preparing a fresh stock solution in a different solvent or at a slightly lower concentration.
Unexpected peaks appear in analytical chromatograms (HPLC/GC-MS). Presence of degradation products due to autoxidation.1. Confirm the identity of the new peaks using mass spectrometry. 2. Review storage and handling procedures to identify potential sources of oxidation. 3. Implement stricter inert atmosphere techniques during handling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) with an antioxidant.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Butylated hydroxytoluene (BHT) or α-tocopherol

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Argon or nitrogen gas source

Procedure:

  • Preparation of Antioxidant-Containing DMSO: Prepare a 1 mg/mL stock solution of BHT or α-tocopherol in anhydrous DMSO.

  • Weighing this compound: In a sterile fume hood, weigh the required amount of this compound into a sterile amber glass vial. For a 10 mM solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * Molar Mass of this compound (232.32 g/mol ) * Volume of solvent (L)

  • Dissolving this compound: Add the appropriate volume of the antioxidant-containing DMSO to the vial.

  • Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.

  • Capping and Mixing: Immediately cap the vial tightly and vortex until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials. Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the this compound stock solution to a final concentration of approximately 100 µg/mL in the mobile phase starting condition (70:30 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The purity of this compound is determined by the peak area percentage of the main peak corresponding to this compound.

  • The appearance of new peaks, typically at earlier retention times for more polar oxidation products (e.g., carboxylic acids), indicates degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ConditionShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Solid Form 2-8°C, desiccated, protected from light-20°C, desiccated, protected from light
In Anhydrous DMSO -20°C, under inert gas (Argon or Nitrogen)-80°C, under inert gas (Argon or Nitrogen)
In Ethanol -20°C, under inert gas (Argon or Nitrogen)-80°C, under inert gas (Argon or Nitrogen)
Table 2: Summary of Antioxidants for this compound Solutions
AntioxidantRecommended ConcentrationSolvent CompatibilityNotes
Butylated hydroxytoluene (BHT) 0.01 - 0.1% (w/v)DMSO, EthanolA common and effective synthetic antioxidant.[1][2]
α-Tocopherol (Vitamin E) 0.01 - 0.1% (w/v)DMSO, EthanolA natural antioxidant, though some studies suggest it may be less effective in preventing the decomposition of existing peroxides.[2][3]

Visualizations

Autoxidation_Pathway This compound This compound (Unsaturated Aldehyde) Isovelleral_Radical This compound Radical This compound->Isovelleral_Radical H• abstraction Oxygen O₂ (Oxygen) Initiation Initiation (e.g., light, heat) Initiation->Isovelleral_Radical Peroxy_Radical Peroxy Radical Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound Antioxidant Antioxidant (e.g., BHT) Peroxy_Radical->Antioxidant Radical Scavenging Isovelleral_Radical->Peroxy_Radical + O₂ Carboxylic_Acid Carboxylic Acid Derivative (Degradation Product) Hydroperoxide->Carboxylic_Acid Further Oxidation

Caption: Simplified pathway of this compound autoxidation.

Experimental_Workflow cluster_storage Storage cluster_experiment Experiment Solid Solid this compound (-20°C, desiccated) Stock Stock Solution (-80°C, inert gas, antioxidant) Solid->Stock Dissolve in DMSO + Antioxidant Working Prepare Working Solution (Fresh, immediate use) Stock->Working Dilute in assay medium Analysis Analytical QC (HPLC) Stock->Analysis Purity Check Assay Perform Bioassay Working->Assay Assay->Analysis Post-assay Check

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Isovelleral Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of isovelleral in cell culture media. Understanding and mitigating these stability issues are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent and show a loss of activity over time. Could this be a stability issue?

A1: Yes, inconsistent results and a time-dependent loss of activity are common indicators of compound instability in cell culture media. This compound, a sesquiterpenoid dialdehyde, possesses reactive functional groups that can degrade under typical cell culture conditions (37°C, aqueous environment, presence of media components). This degradation leads to a decrease in the effective concentration of the active compound, resulting in experimental variability.

Q2: What are the primary chemical instability pathways for this compound in cell culture media?

A2: this compound's instability in cell culture media is primarily attributed to its two aldehyde functional groups and the α,β-unsaturated system. The main degradation pathways include:

  • Autoxidation: The aldehyde groups are susceptible to oxidation in the presence of atmospheric oxygen, which is plentiful in a standard cell culture incubator. This process can be accelerated by light and the presence of metal ions in the media. Autoxidation can lead to the formation of carboxylic acid derivatives and other oxidized products.[1]

  • Reaction with Media Components:

    • Schiff Base Formation: The aldehyde groups can react with primary amines present in amino acids (e.g., lysine) and proteins in the cell culture medium and serum to form Schiff bases (imines).[2][3] This reaction is generally reversible.

    • Michael Addition: As an α,β-unsaturated aldehyde, this compound is susceptible to Michael addition reactions with nucleophiles.[4][5] Thiols, such as the amino acid cysteine present in some culture media and glutathione within cells, are particularly reactive and can form adducts with this compound.[1][6]

  • Hydration: Aldehydes can exist in equilibrium with their hydrate (gem-diol) form in aqueous solutions. While this is a reversible process, it can affect the compound's conformation and availability to bind to its target.[7][8]

Q3: What factors in my cell culture setup can influence the stability of this compound?

A3: Several factors can accelerate the degradation of this compound:

  • Media Composition: Media rich in amino acids with primary amine side chains (e.g., lysine) or free thiols (cysteine) can increase the rate of Schiff base formation and Michael addition, respectively. The presence of serum will introduce a high concentration of proteins that can react with this compound.

  • pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of both enzymatic and non-enzymatic degradation.

  • Temperature: The standard cell culture incubation temperature of 37°C will accelerate the rate of all chemical degradation reactions compared to storage at lower temperatures.

  • Light Exposure: If this compound is photosensitive, exposure to ambient light during handling and incubation can lead to photodegradation. It is advisable to handle the compound in subdued light.

  • Oxygen Levels: Standard cell culture incubators have an oxygen-rich atmosphere which can promote autoxidation.

Q4: How can I minimize the instability of this compound in my experiments?

A4: To improve the reliability of your experiments, consider the following:

  • Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a concentrated stock stored at -80°C.

  • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.

  • Use Serum-Free Media (if applicable): If your cell line permits, using serum-free media can reduce the concentration of reactive proteins.

  • Control for Degradation: Include appropriate controls in your experiments. For example, incubate this compound in cell-free media for the duration of your experiment and then test the bioactivity of this "aged" media on your cells.

  • Consider a Simpler Medium: If you suspect a reaction with a specific media component, test this compound's stability in a simpler buffered salt solution (e.g., PBS).

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound instability.

Observed Problem Potential Cause Recommended Action
Loss of compound activity over time Chemical degradation in mediaPerform a stability study by incubating this compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.
Cellular metabolismIncubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.
Non-specific binding to plasticwareUse low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.
High variability between replicates Inconsistent sample handlingEnsure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.
Precipitation of the compoundObserve the media for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells).
Unexpected cellular toxicity Formation of toxic degradation productsCharacterize the degradation products using LC-MS/MS and assess their individual toxicity.
Reaction with media components to form a more potent compoundAnalyze the "aged" cell-free media for the presence of new, more active compounds.

Quantitative Data on Stability

Table 1: Representative Stability of an Aldehyde-Containing Compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0.0
292.5 ± 2.1
485.3 ± 3.5
871.8 ± 4.2
1260.1 ± 5.5
2438.9 ± 6.8
4815.2 ± 4.9

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media using HPLC-MS

This protocol outlines a general procedure for determining the stability of this compound in cell culture media.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • HPLC or LC-MS/MS system

  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically <0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) of the media, add 200 µL of cold acetonitrile to precipitate proteins, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation: Incubate the remaining spiked media at 37°C in a 5% CO2 incubator.

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect aliquots and process them as in step 3.

  • HPLC-MS Analysis: Analyze the samples by reverse-phase HPLC with a C18 column. Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Monitor the disappearance of the parent this compound peak and the appearance of any degradation product peaks.

  • Data Analysis: Calculate the peak area of this compound at each time point. Normalize the peak areas to the T=0 sample to determine the percentage of this compound remaining.

Visualizations

Potential Degradation Pathways of this compound

G This compound This compound Autoxidation Autoxidation This compound->Autoxidation O2, light, metal ions Schiff_Base Schiff Base Formation This compound->Schiff_Base Primary Amines (e.g., Lysine) Michael_Addition Michael Addition This compound->Michael_Addition Thiols (e.g., Cysteine, Glutathione)

Caption: Potential chemical degradation pathways for this compound in cell culture media.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock in DMSO Spike Spike into Media Stock->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Precipitate Protein Precipitation Sample->Precipitate Analyze HPLC-MS Analysis Precipitate->Analyze G This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Inhibition Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Blocks Downstream Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_Influx->Downstream Reduced Activation Cellular_Response Cellular Response (e.g., Cytotoxicity, Apoptosis) Downstream->Cellular_Response

References

Refining the protocol for Isovelleral extraction to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isovelleral Extraction and Stability

Welcome to the technical support center for the extraction and handling of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction protocols and preventing the degradation of this valuable sesquiterpenoid dialdehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a pungent sesquiterpenoid dialdehyde that serves as a defense mechanism in certain species of fungi. It is most notably extracted from mushrooms of the Lactarius genus, particularly Lactarius vellereus.

Q2: What are the primary challenges in extracting this compound?

A2: The main challenges in this compound extraction are its susceptibility to degradation and isomerization. This compound is sensitive to acidic conditions, elevated temperatures, and oxidation, which can lead to a significant reduction in yield and purity.

Q3: What are the general degradation pathways for this compound?

A3: Based on the chemistry of similar terpenoid compounds, this compound is prone to several degradation pathways:

  • Acid-Catalyzed Degradation: In the presence of acid, this compound can undergo rearrangements and cyclization reactions.

  • Thermal Degradation: High temperatures can lead to decomposition and the formation of various byproducts.

  • Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the aldehyde functional groups.

Q4: Which analytical techniques are suitable for quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products and isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low this compound Yield Degradation during extraction: Exposure to harsh pH conditions or high temperatures.Maintain a neutral to slightly acidic pH during extraction.[1] Use low temperatures (e.g., 4°C) for all extraction and purification steps.
Inefficient extraction solvent: The chosen solvent may not be optimal for solubilizing this compound.Use a non-polar or semi-polar solvent such as diethyl ether or ethyl acetate for the initial extraction from the aqueous fungal homogenate.
Incomplete cell lysis: Fungal cell walls may not be sufficiently disrupted to release the compound.Ensure thorough homogenization of the fungal material. Mechanical disruption methods like grinding in a mortar and pestle with sand can be effective.
Presence of Multiple Unidentified Peaks in Chromatogram Isomerization or degradation: this compound may have converted to its isomers or degraded into various byproducts.Minimize exposure to light and acidic conditions. Use fresh, high-purity solvents to avoid contaminants that could catalyze degradation. Store extracts at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon).
Co-extraction of other fungal metabolites: The crude extract contains other compounds from the Lactarius mushroom.Employ chromatographic purification steps, such as column chromatography on silica gel, to separate this compound from other components.
Poor Separation During Chromatography Inappropriate stationary or mobile phase: The selected chromatography conditions may not be suitable for resolving this compound from its isomers or impurities.For normal-phase chromatography, a solvent system of hexane and ethyl acetate is often effective. For reverse-phase HPLC, a mobile phase of acetonitrile and water can be used.
Compound degradation on the column: Acidic silica gel can cause degradation of acid-sensitive compounds.Consider using deactivated or neutral stationary phases like neutral alumina if degradation on silica gel is suspected.

Refined Experimental Protocol for this compound Extraction

This protocol is designed to maximize the yield of this compound from Lactarius vellereus while minimizing degradation.

1. Materials and Reagents:

  • Fresh or freeze-dried fruiting bodies of Lactarius vellereus

  • Distilled water (deoxygenated)

  • Diethyl ether or Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography, 70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Mortar and pestle

  • Glass column for chromatography

  • Rotary evaporator

  • Amber glass vials for storage

2. Extraction Procedure:

  • Homogenization: Immediately after collection, grind fresh Lactarius vellereus (100 g) in a meat grinder or with a mortar and pestle to a fine mush. If using freeze-dried material, rehydrate it in a minimal amount of deoxygenated water before grinding.

  • Solvent Extraction:

    • Transfer the fungal mush to a large beaker and add 200 mL of diethyl ether or ethyl acetate.

    • Stir the mixture vigorously for 1 hour at room temperature, ensuring the beaker is covered to prevent solvent evaporation. Protect the mixture from direct light.

    • Filter the mixture through a Büchner funnel to separate the organic solvent from the fungal debris.

    • Repeat the extraction of the fungal residue with another 100 mL of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a low temperature (not exceeding 30°C) to obtain a crude oily residue.

3. Purification by Column Chromatography:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Final Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator at low temperature.

4. Storage:

  • Store the purified this compound in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below to prevent degradation.

Visualizations

Experimental Workflow

Isovelleral_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_storage Storage start Fresh Lactarius vellereus homogenize Homogenization (Grinding) start->homogenize extract Solvent Extraction (Diethyl Ether/Ethyl Acetate) homogenize->extract filter1 Filtration extract->filter1 dry Drying (Anhydrous Na2SO4) filter1->dry concentrate1 Concentration (Rotary Evaporator < 30°C) dry->concentrate1 crude Crude Extract concentrate1->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection & TLC Analysis column->fractions concentrate2 Concentration of Pure Fractions fractions->concentrate2 pure Purified this compound concentrate2->pure store Store at -20°C (Amber vial, Inert gas) pure->store

Caption: Refined workflow for this compound extraction and purification.

Proposed Degradation Pathways

Isovelleral_Degradation cluster_acid Acid-Catalyzed Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation This compound This compound rearrangement Rearrangement Products This compound->rearrangement H+ cyclization Cyclization Products This compound->cyclization H+ decomposition Decomposition Products This compound->decomposition Heat oxidation Oxidized Products (e.g., Carboxylic Acids) This compound->oxidation O2, Light

Caption: Proposed degradation pathways for this compound.

References

Strategies to reduce non-specific binding of Isovelleral in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing non-specific binding (NSB) of isovelleral in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of receptor assays?

A1: Non-specific binding refers to the interaction of a ligand, such as this compound, with components in the assay system other than its intended receptor target.[1][2] This can include binding to other proteins, lipids, the walls of the assay plate, or the filter membrane used in filtration assays.[2] NSB is a significant source of background noise that can obscure the true specific binding signal, leading to inaccurate measurements of ligand affinity and receptor density.[2] Therefore, minimizing NSB is crucial for obtaining reliable and reproducible experimental data.[2]

Q2: Why might a hydrophobic molecule like this compound be prone to high non-specific binding?

A2: Hydrophobic molecules, like this compound, have a tendency to interact with non-polar surfaces to minimize their contact with the aqueous environment of the assay buffer.[3] This phenomenon, known as the hydrophobic effect, can lead to high non-specific binding as the ligand may adhere to hydrophobic patches on proteins, plastic surfaces of microplates, and filter membranes.[2][3] Essentially, the molecule seeks out non-polar environments, which are abundant in a typical assay setup, leading to these unwanted interactions.

Q3: What are the general strategies to reduce non-specific binding?

A3: Several strategies can be employed to reduce NSB. These broadly fall into three categories:

  • Optimization of Assay Buffer: This includes adjusting the pH, ionic strength (salt concentration), and including additives like blocking agents and detergents.[4]

  • Modification of Experimental Protocol: Adjusting incubation times and temperatures can also help to minimize NSB.[5]

  • Proper Choice of Assay Components: Using appropriate types of plates and filters, and ensuring the high purity of the ligand and receptor are also important considerations.[5][6]

Troubleshooting Guide: High Non-Specific Binding of this compound

Issue: I am observing excessively high non-specific binding in my receptor assay with this compound, which is compromising my results. What steps can I take to reduce it?

High non-specific binding can be a significant hurdle when working with hydrophobic compounds like this compound. Below are a series of troubleshooting steps to help you mitigate this issue.

Step 1: Optimize Your Assay Buffer

  • Question: Could the composition of my assay buffer be contributing to high NSB?

  • Answer: Yes, the buffer composition is critical.[6] You can make the following adjustments:

    • Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to reduce electrostatic interactions that contribute to NSB.[4] The salt ions shield charges on both the ligand and other surfaces, preventing non-specific adherence.[4]

    • Adjust pH: The pH of the buffer can influence the charge of both this compound and the receptor.[4] It is advisable to test a range of pH values around the physiological pH to find the optimal condition with the lowest NSB.

    • Include a Blocking Agent: Blocking agents are proteins or other molecules that bind to non-specific sites on the assay plate and filter, preventing the ligand from binding to them.[1][7] Bovine Serum Albumin (BSA) is a commonly used blocking agent.[4]

    • Add a Non-ionic Detergent: For hydrophobic ligands like this compound, non-ionic detergents such as Tween-20 or Triton X-100 can be very effective.[8][9] These detergents work by disrupting non-specific hydrophobic interactions.[8] They can also help to prevent the ligand from sticking to the walls of tubes and pipette tips.[4]

Step 2: Review Your Experimental Protocol

  • Question: Can my incubation time or temperature be affecting the level of non-specific binding?

  • Answer: Absolutely. Consider the following modifications:

    • Reduce Incubation Time: Shorter incubation times can sometimes reduce NSB, as specific binding often reaches equilibrium faster than non-specific binding.[5] However, you must ensure that the specific binding has reached a steady state.

    • Lower Incubation Temperature: Performing the incubation at a lower temperature (e.g., 4°C) can decrease the hydrophobic interactions that often drive non-specific binding.

Step 3: Evaluate Your Assay Components

  • Question: Are the physical components of my assay, like plates and filters, contributing to the problem?

  • Answer: Yes, the materials used can have a significant impact.

    • Pre-treat Plates and Filters: Pre-soaking your filter plates in a blocking buffer containing an agent like BSA or polyethyleneimine (PEI) can significantly reduce ligand binding to the filter itself.

    • Test Different Filter Types: Different filter materials (e.g., glass fiber, polypropylene) have different binding characteristics. It may be beneficial to test various types to find one with the lowest NSB for this compound.

    • Consider Plate Material: The type of plastic used in microplates can also influence non-specific binding.[10] If possible, testing plates from different manufacturers could be beneficial.

Data Presentation: Recommended Concentrations for Assay Buffer Additives

The following table provides typical concentration ranges for commonly used blocking agents, detergents, and salts to reduce non-specific binding. The optimal concentration for your specific assay with this compound should be determined empirically.

Component Additive Typical Concentration Range Primary Mechanism of Action
Blocking Agent Bovine Serum Albumin (BSA)0.1 - 5%Coats surfaces to prevent non-specific protein and ligand binding.[4]
Non-fat Dry Milk1 - 5%A cost-effective alternative to BSA for blocking non-specific sites.
Casein0.1 - 1%Blocks non-specific binding, particularly in immunoassays.[7]
Detergent Tween-200.01 - 0.1%Non-ionic detergent that disrupts hydrophobic interactions.[9]
Triton X-1000.01 - 0.1%Another common non-ionic detergent for reducing hydrophobic NSB.[8]
Salt Sodium Chloride (NaCl)50 - 500 mMIncreases ionic strength to reduce electrostatic interactions.[4]

Experimental Protocol: Filtration-Based Receptor Binding Assay for a Hydrophobic Radioligand (e.g., [³H]-Isovelleral)

This protocol is a general guideline for a competitive radioligand binding assay using a filtration method, adapted for a hydrophobic ligand like this compound.

1. Reagent Preparation

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing optimized concentrations of NaCl, a blocking agent (e.g., 0.5% BSA), and a non-ionic detergent (e.g., 0.05% Tween-20).

  • Radioligand Stock: Prepare a concentrated stock of [³H]-Isovelleral in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired working concentration in the assay buffer. The final concentration of the solvent in the assay should be kept low (typically <1%).

  • Unlabeled Competitor Stock: Prepare a high-concentration stock of unlabeled this compound for determining non-specific binding.

  • Receptor Preparation: Prepare a membrane suspension containing the target receptor at a concentration determined through preliminary experiments.

2. Assay Procedure

  • Plate Setup: Use a 96-well filter plate (e.g., glass fiber filter pre-treated with a blocking agent like PEI).

  • Addition of Reagents:

    • Total Binding: To designated wells, add assay buffer, the receptor preparation, and the [³H]-Isovelleral.

    • Non-Specific Binding: To another set of wells, add assay buffer, the receptor preparation, [³H]-Isovelleral, and a high concentration of the unlabeled this compound (typically 100-1000 fold higher than the radioligand concentration).

    • Competitive Binding: For determining the affinity of test compounds, add assay buffer, the receptor preparation, [³H]-Isovelleral, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a pre-determined optimal temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: After incubation, rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (this can be the assay buffer or a simpler buffer) to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

3. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

  • Generate Competition Curves: Plot the percentage of specific binding as a function of the log concentration of the competitor.

  • Determine IC₅₀ and Kᵢ values: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Troubleshooting_Workflow Troubleshooting High Non-Specific Binding of this compound start High NSB Detected optimize_buffer Step 1: Optimize Assay Buffer start->optimize_buffer increase_salt Increase Salt (NaCl) optimize_buffer->increase_salt Electrostatic Interactions? adjust_ph Adjust pH optimize_buffer->adjust_ph add_blocker Add Blocking Agent (e.g., BSA) optimize_buffer->add_blocker Surface Binding? add_detergent Add Detergent (e.g., Tween-20) optimize_buffer->add_detergent Hydrophobic Interactions? review_protocol Step 2: Review Protocol increase_salt->review_protocol adjust_ph->review_protocol add_blocker->review_protocol add_detergent->review_protocol reduce_time Reduce Incubation Time review_protocol->reduce_time lower_temp Lower Incubation Temperature review_protocol->lower_temp evaluate_components Step 3: Evaluate Components reduce_time->evaluate_components lower_temp->evaluate_components pretreat_filters Pre-treat Filters/Plates evaluate_components->pretreat_filters test_filters Test Different Filter Types evaluate_components->test_filters end_node NSB Reduced pretreat_filters->end_node test_filters->end_node

Caption: A troubleshooting workflow for reducing high non-specific binding.

NSB_Mechanism Mechanism of NSB Reduction for Hydrophobic Ligands cluster_0 High Non-Specific Binding cluster_1 Reduced Non-Specific Binding ligand_nsb This compound (Hydrophobic) surface Assay Surface (Plate/Filter) ligand_nsb->surface Hydrophobic Interaction protein Non-target Protein ligand_nsb->protein Hydrophobic Interaction ligand_sb This compound receptor Target Receptor ligand_sb->receptor Specific Binding detergent Detergent Micelle ligand_sb->detergent Solubilization blocked_surface Blocked Surface blocker Blocking Agent

Caption: How blocking agents and detergents reduce non-specific binding.

References

Technical Support Center: Enhancing Intramolecular Diels-Alder Cyclization for Isovelleral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isovelleral, focusing on the critical intramolecular Diels-Alder (IMDA) cyclization step. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this key reaction.

Frequently Asked Questions (FAQs)

Q1: What is the key intramolecular Diels-Alder (IMDA) reaction in the synthesis of (+)-Isovelleral?

The synthesis of (+)-Isovelleral can be achieved via a diastereoselective intramolecular Diels-Alder cyclization of a chiral intermediate.[1] A key strategy involves the cyclization of a furan-based precursor, which upon heating, yields the core bicyclic structure of this compound.

Q2: What are the typical reaction conditions for the IMDA cyclization in this compound synthesis?

The IMDA cyclization for this compound synthesis is typically performed under thermal conditions. The precursor is heated in a high-boiling point solvent, such as toluene or xylene, to induce the cycloaddition.

Q3: How can the stereoselectivity of the IMDA reaction be controlled?

The stereochemical outcome of the intramolecular Diels-Alder reaction can be influenced by several factors:

  • Allylic Stereocontrol: The stereochemistry of the final product can be directed by the substituents on a stereogenic center attached to the diene.[2]

  • Lewis Acid Catalysis: Lewis acids can enhance the rate and stereoselectivity of the IMDA reaction.[3][4][5] They coordinate to the dienophile, lowering its LUMO energy and potentially locking the conformation of the transition state to favor one diastereomer.

  • Substrate Conformation: The geometry of the diene (E or Z) and the length and nature of the tether connecting the diene and dienophile play a crucial role in determining the cis or trans fusion of the resulting rings.[3]

Q4: What is the role of the furan moiety in this synthesis strategy?

In several synthetic approaches to this compound and related natural products, a furan ring serves as a masked diene. The IMDA reaction proceeds with the furan as the diene component.[6][7] Subsequent steps can then be used to elaborate the resulting oxabicyclic adduct into the target molecule.

Troubleshooting Guide

Problem 1: Low Yield of the Diels-Alder Adduct

  • Possible Cause: Incomplete reaction or decomposition of starting material.

    • Solution: Increase the reaction time or temperature. However, be cautious as prolonged heating can lead to side reactions. The use of a Lewis acid catalyst, such as EtAlCl₂, can often allow for lower reaction temperatures and shorter reaction times, potentially improving the yield.[3]

  • Possible Cause: Polymerization of the starting material.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Problem 2: Poor Diastereoselectivity (Formation of multiple isomers)

  • Possible Cause: Insufficient facial selectivity in the transition state.

    • Solution: Employ a Lewis acid catalyst to create a more organized transition state, which can significantly enhance diastereoselectivity.[3][4] The choice of Lewis acid can be critical, and screening different ones (e.g., EtAlCl₂, Me₂AlCl, BF₃·OEt₂) may be necessary.

  • Possible Cause: Flexibility of the tether connecting the diene and dienophile.

    • Solution: Redesign the synthetic precursor to have a more rigid tether, which can help to pre-organize the molecule for the desired cyclization pathway.

Problem 3: Formation of the undesired regioisomer

  • Possible Cause: Unfavorable electronic or steric factors in the transition state.

    • Solution: The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Modifying the electron-donating or electron-withdrawing groups on the precursor can alter the regiochemical outcome. Computational studies can be a valuable tool to predict the favored regioisomer.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for intramolecular Diels-Alder reactions relevant to the synthesis of this compound and related structures.

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model IMDA Reaction

EntryLewis AcidTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1None15024-60:40
2EtAlCl₂2336-100:0

Data adapted from a representative IMDA reaction.[3]

Table 2: Influence of Dienophile Geometry on Stereoselectivity

Dienophile GeometryLewis AcidTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)
ENone1502450:50
EEtAlCl₂233612:88
ZNone1502465:35
ZEtAlCl₂233652:48

Data adapted from a representative IMDA reaction.[3]

Experimental Protocols

Detailed Methodology for a Representative Intramolecular Diels-Alder Cyclization

This protocol is a generalized procedure based on common practices for thermal and Lewis acid-catalyzed IMDA reactions in the context of natural product synthesis.

Materials:

  • Diels-Alder precursor

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Lewis acid (e.g., diethylaluminum chloride solution in hexanes), if applicable

  • Anhydrous dichloromethane (for Lewis acid-catalyzed reactions)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Thermal Intramolecular Diels-Alder Procedure:

  • Dissolve the Diels-Alder precursor in anhydrous toluene to a concentration of 0.01-0.1 M.

  • Transfer the solution to a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 110-180 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired Diels-Alder adduct.

Lewis Acid-Catalyzed Intramolecular Diels-Alder Procedure:

  • Dissolve the Diels-Alder precursor in anhydrous dichloromethane under an inert atmosphere and cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the Lewis acid solution (e.g., 1.0 M diethylaluminum chloride in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate) at the reaction temperature.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_imda IMDA Cyclization cluster_analysis Analysis and Elaboration start Starting Materials synthesis Synthesis of Diels-Alder Precursor start->synthesis purification1 Purification of Precursor synthesis->purification1 imda_reaction Intramolecular Diels-Alder Reaction purification1->imda_reaction workup Reaction Workup and Quenching imda_reaction->workup purification2 Purification of Adduct workup->purification2 analysis Spectroscopic Analysis (NMR, MS) purification2->analysis elaboration Further Synthetic Steps to this compound analysis->elaboration end This compound elaboration->end Final Product

Caption: Experimental workflow for the synthesis of this compound via IMDA.

imda_pathway cluster_transition_states Transition States cluster_products Cycloadducts precursor Acyclic Precursor (Diene + Dienophile) ts_endo Endo Transition State precursor->ts_endo Thermal or Lewis Acid ts_exo Exo Transition State precursor->ts_exo Thermal or Lewis Acid product_endo Endo Product (cis-fused) ts_endo->product_endo product_exo Exo Product (trans-fused) ts_exo->product_exo isovelleral_core This compound Core Structure product_endo->isovelleral_core product_exo->isovelleral_core

Caption: Reaction pathway for the intramolecular Diels-Alder cyclization.

References

Validation & Comparative

Unraveling the Enantiomeric Bioactivity: A Comparative Analysis of (+)-Isovelleral and (-)-Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological activities of the stereoisomers of isovelleral, a sesquiterpenoid dialdehyde produced by various fungi. This document summarizes the current state of knowledge, presents available quantitative data, and provides detailed experimental protocols for key bioassays.

Introduction

This compound, a pungent dialdehyde first isolated from fungi of the Lactarius genus, has garnered significant interest in the scientific community due to its diverse biological activities, including mutagenic, cytotoxic, antimicrobial, and insect antifeedant properties. As a chiral molecule, this compound exists in two enantiomeric forms: (+)-isovelleral and (-)-isovelleral. It is well-established in pharmacology that enantiomers of a chiral compound can exhibit markedly different biological activities and potencies. This guide provides a comparative analysis of the known bioactivities of (+)- and (-)-isovelleral, highlighting the stereoselectivity of their effects.

Data Presentation: A Comparative Overview

Quantitative data directly comparing the bioactivities of the individual enantiomers of this compound are limited in publicly available literature. However, existing studies provide crucial insights, particularly regarding their mutagenic potential.

BioactivityEnantiomerQuantitative DataConclusion
Mutagenicity (+)-IsovelleralApproximately twice as mutagenic as racemic this compound in the Ames test.The primary contributor to the mutagenicity of this compound.
(-)-IsovelleralWeakly active or inactive in the Ames test.[1]Possesses significantly lower mutagenic potential.
Cytotoxicity (+)-IsovelleralSpecific IC50 values not available in comparative studies.Data required for a definitive comparison.
(-)-IsovelleralSpecific IC50 values not available in comparative studies.Data required for a definitive comparison.
Antimicrobial Activity (+)-IsovelleralSpecific MIC values not available in comparative studies.Data required for a definitive comparison.
(-)-IsovelleralSpecific MIC values not available in comparative studies.Data required for a definitive comparison.
Insect Antifeedant Activity (+)-IsovelleralSpecific EC50 values not available in comparative studies.Data required for a definitive comparison.
(-)-IsovelleralSpecific EC50 values not available in comparative studies.Data required for a definitive comparison.

Key Bioactivities and Stereoselective Effects

Mutagenicity

The most definitive evidence for the differential bioactivity of this compound enantiomers comes from mutagenicity studies. Research has shown that natural this compound, which is predominantly the (+)-enantiomer, is approximately twice as mutagenic as synthetic racemic this compound in the Ames test.[1] This strongly indicates that (+)-isovelleral is the primary driver of the compound's mutagenic effects, while (-)-isovelleral is considered to be weakly active or inactive in this regard.[1] This stereospecific interaction with bacterial DNA or metabolic enzymes highlights the importance of chirality in the biological activity of this compound.

Cytotoxicity, Antimicrobial, and Insect Antifeedant Activities

While this compound as a racemic mixture has demonstrated cytotoxic effects against various cancer cell lines, antibacterial and antifungal properties, and potent insect antifeedant activity, a direct comparative analysis of the individual enantiomers for these bioactivities is not well-documented in the current literature. The differential effects observed in mutagenicity suggest that stereoselectivity is likely to play a significant role in these other biological actions as well. Further research is required to elucidate the specific contributions of (+)- and (-)-isovelleral to these important bioactivities.

Experimental Protocols

To facilitate further research into the comparative bioactivity of this compound enantiomers, detailed protocols for key experimental assays are provided below.

Mutagenicity Testing: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using histidine-requiring strains of Salmonella typhimurium.

Principle: The assay measures the frequency of reverse mutations (reversions) from histidine auxotrophy (His-) to prototrophy (His+) in the presence of the test compound. A significant increase in the number of revertant colonies compared to the spontaneous reversion rate indicates that the compound is mutagenic.

Protocol:

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay. Prepare an S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and buffer.

  • Test Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (at various concentrations). If metabolic activation is being assessed, add 0.5 mL of the S9 mix.

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate is considered a positive result.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture (S. typhimurium His-) Mix Mix with Top Agar BacterialCulture->Mix TestCompound Test Compound ((+)- or (-)-Isovelleral) TestCompound->Mix S9Mix S9 Mix (Optional) S9Mix->Mix Pour Pour onto Minimal Glucose Agar Plate Mix->Pour Incubate Incubate at 37°C Pour->Incubate Count Count Revertant Colonies (His+) Incubate->Count

Ames Test Workflow for Mutagenicity Assessment.
Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (+)-isovelleral and (-)-isovelleral for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement SeedCells Seed Cells in 96-well Plate TreatCells Treat with this compound Enantiomers SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of (+)-isovelleral and (-)-isovelleral in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Serial Dilution of This compound Enantiomers Inoculate Inoculate Wells SerialDilution->Inoculate InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculate Incubate Incubate Inoculate->Incubate DetermineMIC Determine MIC (Lowest concentration with no growth) Incubate->DetermineMIC

Broth Microdilution Workflow for MIC Determination.
Insect Antifeedant Activity: No-Choice Test

This assay evaluates the feeding deterrence of a compound by presenting insects with treated food in the absence of an alternative food source.

Principle: The consumption of a food source treated with the test compound is compared to the consumption of an untreated control food source. A significant reduction in consumption of the treated food indicates antifeedant activity.

Protocol:

  • Diet Preparation: Prepare an artificial diet or use leaf discs from a suitable host plant.

  • Treatment: Treat the diet or leaf discs with various concentrations of (+)-isovelleral and (-)-isovelleral. A control group should be treated with the solvent only.

  • Assay Setup: Place a pre-weighed larva of the test insect species in a petri dish with a treated or control food source.

  • Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, photoperiod) for a specific duration (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, record the amount of food consumed and the weight of the larva.

  • Data Analysis: Calculate the feeding deterrence index (FDI) or antifeedant index (AFI) and determine the EC50 (the concentration that causes 50% feeding deterrence).

Antifeedant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis PrepareDiet Prepare Food Source (Leaf Disc or Artificial Diet) TreatDiet Treat with this compound Enantiomers PrepareDiet->TreatDiet IntroduceInsect Introduce Test Insect TreatDiet->IntroduceInsect Incubate Incubate IntroduceInsect->Incubate MeasureConsumption Measure Food Consumption and Insect Weight Gain Incubate->MeasureConsumption CalculateDeterrence Calculate Feeding Deterrence Index MeasureConsumption->CalculateDeterrence

No-Choice Insect Antifeedant Assay Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that the bioactivity of this compound is stereoselective, with (+)-isovelleral being the more mutagenic enantiomer. However, a significant knowledge gap exists regarding the comparative cytotoxicity, antimicrobial, and insect antifeedant activities of the individual enantiomers. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these differences. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of this compound and for the potential development of either enantiomer for specific therapeutic or biotechnological applications. Future research should focus on generating robust quantitative data for a direct comparison of the bioactivities of (+)- and (-)-isovelleral to fully unlock their potential.

References

Isovelleral and Capsaicin: A Comparative Analysis of their Activity on TRPV1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with the Transient Receptor Potential Vanilloid 1 (TRPV1) is critical for the development of novel therapeutics, particularly in the realm of pain management. This guide provides a detailed comparison of isovelleral and capsaicin, two pungent compounds with distinct mechanisms of action on the TRPV1 receptor.

While both compounds are known for their ability to elicit a pungent sensation, their activity at the molecular level reveals a complex interplay with TRPV1 and, in the case of this compound, the closely related TRPA1 channel. This guide synthesizes available experimental data to provide a clear and objective comparison of their performance.

Quantitative Comparison of Agonist and Antagonist Activity

A key differentiator between capsaicin and this compound lies in their potency and selectivity for the TRPV1 receptor. Capsaicin is a well-established potent and selective agonist of TRPV1. In contrast, emerging evidence suggests that this compound's pungency is primarily mediated through the TRPA1 channel, and it may even act as an antagonist at the TRPV1 receptor.

CompoundTarget Receptor(s)Potency (EC50/IC50)Efficacy
Capsaicin TRPV1~0.1 - 1 µM (Agonist)Full Agonist
This compound TRPA1, TRPV1Potent TRPA1 Agonist (EC50 not specified in reviewed literature)TRPV1 Antagonist (IC50 not specified in reviewed literature)

Note: The precise EC50 for this compound on TRPA1 and its IC50 on TRPV1 are not consistently reported across the reviewed literature, highlighting an area for further investigation.

Mechanism of Action and Signaling Pathways

Capsaicin directly binds to a specific pocket on the intracellular side of the TRPV1 channel, inducing a conformational change that opens the channel pore. This allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons and the sensation of heat and pain.

TRPV1_Signaling_Pathway Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Na_Influx Na⁺ Influx TRPV1->Na_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Pain and Heat Sensation Action_Potential->Pain_Sensation

Capsaicin-induced TRPV1 activation pathway.

This compound's mechanism is more complex. It is a potent activator of the TRPA1 channel, which is often co-expressed with TRPV1 in sensory neurons. The activation of TRPA1 also leads to cation influx and neuronal depolarization. Crucially, some studies indicate that this compound can inhibit capsaicin-induced activation of TRPV1, suggesting an antagonistic effect at this receptor. This dual activity complicates the interpretation of its overall physiological effects.

Isovelleral_Signaling_Pathway This compound This compound TRPA1 TRPA1 Receptor This compound->TRPA1 Activates TRPV1 TRPV1 Receptor This compound->TRPV1 Inhibits Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Sensation Pungent Sensation Depolarization->Pain_Sensation

Dual activity of this compound on TRPA1 and TRPV1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds on TRPV1 receptors.

Calcium Imaging Assay

This assay measures the influx of calcium into cells upon receptor activation, a hallmark of TRPV1 and TRPA1 channel opening.

Objective: To determine the ability of a test compound to elicit calcium influx in cells expressing TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+).

  • Test compounds (Capsaicin and this compound).

  • TRPV1 antagonist (e.g., Capsazepine) for control experiments.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Plate HEK293-hTRPV1 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of capsaicin and this compound in the assay buffer.

  • Assay:

    • Acquire a baseline fluorescence reading.

    • Add the test compounds to the wells.

    • Immediately begin recording fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the dose-response curve and determine the EC50 value for agonists.

    • For antagonists, pre-incubate cells with the antagonist before adding the agonist and calculate the IC50 value.

Calcium_Imaging_Workflow Start Start Plate_Cells Plate HEK293-TRPV1 Cells Start->Plate_Cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Add_Compound Add Test Compound Load_Dye->Add_Compound Measure_Fluorescence Measure Fluorescence Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data (EC50/IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for Calcium Imaging Assay.
Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Objective: To directly measure the currents elicited by test compounds on TRPV1-expressing cells.

Materials:

  • HEK293 cells expressing human TRPV1.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal (pipette) solution (e.g., containing 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • External (bath) solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Test compounds.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached mode).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply test compounds via a perfusion system.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude in response to different concentrations of the agonist.

    • Construct a dose-response curve and calculate the EC50.

    • For antagonists, co-apply with an agonist and determine the IC50.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslip Start->Prepare_Cells Pull_Pipette Pull Patch Pipette Prepare_Cells->Pull_Pipette Establish_Seal Establish Giga-Seal Pull_Pipette->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Apply_Compound Apply Test Compound Whole_Cell->Apply_Compound Record_Current Record Ionic Current Apply_Compound->Record_Current Analyze_Data Analyze Current Data Record_Current->Analyze_Data End End Analyze_Data->End

Workflow for Patch-Clamp Electrophysiology.

Conclusion

The comparison between this compound and capsaicin reveals a fascinating divergence in their interaction with sensory TRP channels. Capsaicin is a classic, potent, and selective TRPV1 agonist, making it an invaluable tool for studying TRPV1 function and a benchmark for novel analgesic development. In contrast, this compound demonstrates a more complex pharmacological profile, acting as a potent TRPA1 agonist while potentially antagonizing TRPV1. This dual activity underscores the importance of comprehensive target profiling in drug discovery and highlights the intricate interplay between different TRP channels in sensory perception. For researchers developing compounds targeting TRPV1, understanding these differences is paramount to achieving the desired therapeutic effect while avoiding off-target activities. Future studies clarifying the precise potency of this compound on both TRPV1 and TRPA1 will be crucial for a complete understanding of its biological effects.

A Comparative Analysis of Isovelleral and Other Sesquiterpene Dialdehydes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isovelleral and other prominent sesquiterpene dialdehydes, including polygodial, merulidial, and cinnamodial. The information presented is intended to support research and drug development efforts by offering a side-by-side look at their cytotoxic, antimicrobial, and other biological effects, supported by available experimental data.

Comparative Biological Activity

This compound, a sesquiterpene dialdehyde found in certain mushrooms, has demonstrated a range of biological activities, including antibiotic, mutagenic, and cytotoxic effects. Its performance in these areas is often compared to other structurally related compounds.

Cytotoxicity

The cytotoxic potential of sesquiterpene dialdehydes is a key area of interest for oncology research. While direct comparative studies across a wide range of cell lines are limited, available data indicates that these compounds exhibit significant, albeit variable, cytotoxic activity. An analogue of this compound, tridemethylthis compound, has been shown to be significantly more cytotoxic than this compound itself against several tumor cell lines.[1] Polygodial has a reported IC50 value of 20 µM against taxane-resistant castration-resistant prostate cancer (CRPC) cell lines, PC3-TXR and DU145-TXR.[2]

CompoundCell LineIC50 (µM)Reference
PolygodialPC3-TXR20[2]
PolygodialDU145-TXR20[2]
Tridemethylthis compoundVarious tumor cell linesSignificantly higher than this compound[1]
CinnamodialRat spinal cord membranes (binding affinity)0.6[3]

Note: Direct, comparable IC50 values for this compound and Merulidial against the same cell lines were not available in the public domain at the time of this review.

Antimicrobial Activity

This compound and its counterparts have also been investigated for their antimicrobial properties. Merulidial has been reported to inhibit the growth of various bacteria and fungi.[4] While specific minimum inhibitory concentration (MIC) values for a broad range of pathogens are not consistently available for all compounds, the existing data suggests potential for development as antimicrobial agents.

CompoundOrganismMIC (µg/mL)Reference
MerulidialVarious bacteria and fungiNot specified[4]
Mutagenicity

The mutagenic potential of these compounds is an important consideration for their development as therapeutic agents. Merulidial has been shown to be mutagenic in the Ames test using the Salmonella typhimurium TA100 strain.[4] This highlights the need for careful evaluation of the genotoxic effects of this class of compounds.

Mechanisms of Action

The biological activities of sesquiterpene dialdehydes are attributed to their reactive dialdehyde functionality. The proposed mechanisms of action vary and can be context-dependent.

Induction of Apoptosis

Polygodial has been shown to induce apoptosis in castration-resistant prostate cancer cells by promoting the generation of reactive oxygen species (ROS), leading to DNA damage.[5][6] This process involves the intrinsic apoptosis pathway, characterized by the upregulation of cytochrome c and caspase-3.[6]

Interaction with Signaling Pathways

While specific signaling pathways modulated by this compound are not yet fully elucidated, related compounds and broader studies on natural products suggest potential interactions with key cellular signaling cascades. Isoflavones, for example, can induce cancer cell death by regulating pathways such as Akt, NF-κB, and MAPK.[5][7] Sesquiterpenes, in general, are known to have pleiotropic effects on inflammation, often targeting components of the NF-κB signaling pathway.

Signaling_Pathways cluster_extracellular Extracellular Sesquiterpene Dialdehydes Sesquiterpene Dialdehydes

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of sesquiterpene dialdehydes.

Cytotoxicity and Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition 24-72h Formazan_Formation Formazan_Formation MTT_Addition->Formazan_Formation 2-4h Solubilization Solubilization Formazan_Formation->Solubilization using DMSO Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading 570nm IC50_Calculation IC50_Calculation Absorbance_Reading->IC50_Calculation

Mutagenicity (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100) are used.

  • Exposure: The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Revertant Counting: Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow Bacterial_Culture Salmonella typhimurium (his-) Compound_Exposure Test Compound +/- S9 Bacterial_Culture->Compound_Exposure Plating Minimal Agar (no histidine) Compound_Exposure->Plating Incubation 48-72h Plating->Incubation Colony_Counting Count revertant (his+) colonies Incubation->Colony_Counting Result Result Colony_Counting->Result Mutagenic or Non-mutagenic

Receptor Binding Assay (Vanilloid Receptor)

This assay is used to determine the affinity of a compound for a specific receptor, in this case, the vanilloid receptor (TRPV1).

  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., rat spinal cord membranes for TRPV1) are prepared.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]resiniferatoxin for TRPV1) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.

  • Scintillation Counting: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki or IC50 value).

Receptor_Binding_Assay Membrane_Prep Receptor-expressing membranes Incubation Incubate with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate bound from free ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine Binding Affinity Counting->Analysis

Conclusion

This compound and other sesquiterpene dialdehydes represent a promising class of natural products with potent biological activities. Their cytotoxicity against cancer cells and antimicrobial properties warrant further investigation for potential therapeutic applications. However, a comprehensive and standardized comparison of their efficacy and safety profiles is still needed. Future research should focus on generating robust, comparable data sets for IC50 and MIC values across a wider range of cell lines and microbial strains. Furthermore, detailed mechanistic studies are required to fully elucidate the specific signaling pathways modulated by each compound, which will be crucial for their rational drug design and development. The potential for mutagenicity also underscores the importance of thorough toxicological evaluation in any drug development program based on these scaffolds.

References

Validating the Antimicrobial Efficacy of Isovelleral Against Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Isovelleral, a sesquiterpenoid dialdehyde isolated from certain fungi, has been noted for its biological activities. This guide provides a framework for validating its antimicrobial potential, particularly against resistant bacterial and fungal strains. Due to a lack of specific published data on this compound's activity against resistant strains, this document outlines the requisite experimental protocols and presents comparative data from other terpenes to serve as a benchmark for future studies.

Comparative Antimicrobial Activity: A Snapshot

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Various Terpenes Against Resistant Bacterial and Fungal Strains

CompoundTest OrganismResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)Data Not AvailableVancomycin1-2
Pseudomonas aeruginosaMulti-drug Resistant (MDR)Data Not AvailableMeropenem2-8
Candida aurisAzole-ResistantData Not AvailableAmphotericin B0.5-2
Terpinen-4-ol S. aureus (MRSA)Methicillin-Resistant125 - 500Vancomycin1-2
Thymol S. aureus (MRSA)Methicillin-Resistant16 - 64Vancomycin1-2
Carvacrol P. aeruginosa (MDR)Multi-drug Resistant125 - 500Meropenem2-8
Geraniol Candida albicansFluconazole-Resistant1.25-5 mM/mL[1]Fluconazole>64
Linalool Klebsiella pneumoniae (Resistant)Carbapenem-ResistantNot specified, but showed strong activity[2]Meropenem>8

Note: The data for terpenes other than this compound are provided for comparative purposes to highlight the potential range of activity for this class of compounds.

Deciphering the Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated. However, terpenes, in general, are known to exert their effects through several mechanisms, primarily centered on disrupting the microbial cell membrane.[3][4] The lipophilic nature of these molecules facilitates their partitioning into the lipid bilayer, leading to:

  • Membrane Permeabilization: Disruption of the membrane's structural integrity, causing leakage of intracellular components such as ions, ATP, and nucleic acids.[3]

  • Inhibition of Membrane-Embedded Proteins: Interference with the function of essential proteins involved in transport, respiration, and cell wall synthesis.

  • Enzyme Inhibition: Some terpenes can inhibit microbial enzymes crucial for metabolic pathways.[3]

  • Anti-Quorum Sensing Activity: Interference with bacterial communication systems, which can attenuate virulence factor production.[3]

The dialdehyde functional groups in this compound suggest a potential for high reactivity with cellular nucleophiles like primary amines in proteins and nucleic acids, which could contribute to its biological activity. However, one study has suggested that the formation of pyrrole derivatives through reaction with primary amines is unlikely to be the primary mechanism for its antibiotic effect.

Experimental Protocols for Validation

To rigorously validate the antimicrobial activity of this compound, standardized experimental protocols are crucial. The following methodologies, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.[5][6][7]

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth) and negative control (broth only)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity.

  • To determine the MBC/MFC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium.

  • Incubate the agar plates for 24-48 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate of its activity.[9][10][11][12]

Objective: To assess the rate at which this compound kills a microbial population over time.

Materials:

  • This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Standardized microbial inoculum

  • Appropriate broth medium

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing broth with the standardized microbial suspension.

  • Add this compound at the desired concentrations to the flasks. Include a growth control flask without any antimicrobial.

  • Incubate the flasks at the appropriate temperature with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates and count the number of viable colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[10]

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams created using Graphviz illustrate the workflows for determining antimicrobial activity.

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results This compound This compound Stock SerialDilution Serial Dilution of this compound in 96-well plate This compound->SerialDilution Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation of wells Inoculum->Inoculation Media Broth Medium (CAMHB or RPMI) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (16-24h, 35-37°C) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC Subculture Subculture from clear wells onto agar plates MIC->Subculture MBC_Incubation Incubation (24-48h) Subculture->MBC_Incubation MBC MBC/MFC Determination (≥99.9% killing) MBC_Incubation->MBC

Caption: Workflow for MIC and MBC/MFC Determination.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Culture Bacterial/Fungal Culture Incubation_Shake Incubation with shaking Culture->Incubation_Shake Isovelleral_Conc This compound at various MIC multiples Isovelleral_Conc->Incubation_Shake Control Growth Control (No this compound) Control->Incubation_Shake Sampling Sampling at time points (0, 2, 4, 8, 24h) Incubation_Shake->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Colony_Count Colony Counting (CFU/mL) Plating->Colony_Count Plotting Plot log10 CFU/mL vs. Time Colony_Count->Plotting Interpretation Determine Bactericidal/ Bacteriostatic Activity Plotting->Interpretation

Caption: Workflow for Time-Kill Kinetic Assay.

Conclusion

While this compound presents an interesting scaffold for antimicrobial drug discovery, a significant data gap exists regarding its efficacy against resistant microbial strains. The experimental protocols and comparative data from other terpenes outlined in this guide provide a robust framework for future investigations. Rigorous in vitro testing, as described, is the essential first step to determine if this compound or its derivatives can be viable candidates in the critical fight against antimicrobial resistance. Subsequent studies should also investigate potential synergistic effects with existing antibiotics and in vivo efficacy and toxicity.

References

Isovelleral's Interaction with TRP Channels: A Comparative Analysis of Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of isovelleral, a natural dialdehyde compound, with various Transient Receptor Potential (TRP) channels. While this compound is a known activator of the capsaicin receptor TRPV1, its effects on other TRP channels are less characterized. This document summarizes the available experimental data on this compound's activity across different TRP channel subfamilies.

Summary of this compound's Activity on TRP Channels

The current body of scientific literature primarily focuses on the interaction of this compound with TRPV1 and, to a lesser extent, TRPA1. Data on its cross-reactivity with other TRP channels, including other members of the TRPV subfamily (TRPV2, TRPV3, TRPV4), as well as the TRPC and TRPM subfamilies, is limited.

TRP ChannelReported Activity of this compoundEC50/IC50 (µM)Experimental System
TRPV1 Agonist~3.98 x 10-3 (pEC50 8.4)[1]Not specified in abstract
TRPA1 Agonist (putative)Not explicitly reportedNot explicitly reported
TRPV2 No data available--
TRPV3 No data available--
TRPV4 No data available--
TRPC Subfamily No data available--
TRPM8 No data available--

Note: The table highlights the significant gap in the understanding of this compound's selectivity profile. The majority of research has concentrated on its potent activation of TRPV1.

Signaling Pathways and Experimental Workflows

The activation of TRP channels by ligands like this compound initiates a cascade of intracellular signaling events, primarily through the influx of cations such as Ca2+ and Na+. This influx leads to membrane depolarization and the activation of various downstream cellular responses. The specific signaling pathways can vary depending on the TRP channel subtype and the cellular context.

A typical experimental workflow to assess the cross-reactivity of a compound like this compound against a panel of TRP channels is depicted below.

Experimental workflow for assessing TRP channel cross-reactivity.

Detailed Methodologies

The primary methods used to investigate the activity of compounds on TRP channels are calcium imaging and electrophysiology.

Calcium Imaging

This high-throughput method allows for the screening of compounds against a panel of cells, each expressing a different TRP channel.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous TRP channel expression. Cells are transiently or stably transfected with plasmids encoding the specific human TRP channel of interest.

  • Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

  • Compound Application: A baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader or a fluorescence microscope.

  • Data Analysis: The change in fluorescence is used to generate dose-response curves, from which the half-maximal effective concentration (EC50) can be calculated.

Electrophysiology (Patch-Clamp)

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.

  • Cell Preparation: Transfected cells are prepared for whole-cell patch-clamp recording.

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage.

  • Compound Perfusion: this compound is applied to the cell via a perfusion system.

  • Current Measurement: The resulting inward or outward current, representing the flow of ions through the TRP channel, is recorded.

  • Data Analysis: The current amplitude at different concentrations of this compound is used to construct dose-response curves and determine the EC50 or IC50 values.

Discussion and Future Directions

The available data strongly indicates that this compound is a potent TRPV1 agonist. However, the lack of comprehensive screening against other TRP channels presents a significant knowledge gap. Given the structural similarities among TRP channels, particularly within the TRPV subfamily, there is a potential for cross-reactivity. Future research should prioritize screening this compound against a broad panel of TRP channels to fully elucidate its selectivity profile. This information is crucial for its potential development as a pharmacological tool or therapeutic agent. Understanding the specific interactions of this compound with various TRP channels will enable a more precise prediction of its physiological effects and potential off-target liabilities.

References

Unraveling the Potency of Isovelleral: A Guide to its Structure-Activity Relationship and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the fungal sesquiterpene isovelleral and its analogues reveals critical structural determinants for its potent cytotoxic and antimicrobial activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed methodologies. The findings underscore the potential of this compound derivatives as scaffolds for novel therapeutic agents.

Key Determinants of this compound's Bioactivity

This compound, a dialdehyde sesquiterpenoid isolated from certain fungi, is known for its pungent taste and significant biological effects. The core of its activity lies in its unique chemical structure, particularly the unsaturated dialdehyde moiety. Modifications to this and other parts of the molecule have profound impacts on its efficacy.

The key SAR findings indicate that:

  • The Unsaturated Dialdehyde Moiety is Essential: This functional group is a critical pharmacophore, indispensable for the biological activity of this compound and its analogues.

  • Stereochemistry Influences Mutagenicity: The spatial arrangement of atoms is crucial. Natural (+/-)-isovelleral has been found to be more mutagenic than its synthetic counterpart, suggesting that the (-)-enantiomer is significantly less active[1]. This highlights the importance of stereospecific interactions with biological targets.

  • Methyl Group Substitution Modulates Cytotoxicity: The presence and position of methyl groups on the molecular scaffold can alter the compound's potency. Analogues lacking certain methyl groups have demonstrated increased cytotoxicity, suggesting that these modifications can enhance the molecule's interaction with its target or improve its cellular uptake.

  • Autoxidation Yields Bioactive Products: this compound can undergo autoxidation to generate a variety of other bioactive compounds, which may contribute to its overall mutagenic and antimicrobial profile[1].

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and some of its key analogues. The data, compiled from various studies, illustrates the impact of structural modifications on their cytotoxic and antimicrobial potencies.

CompoundModificationCytotoxicity (IC50)Antimicrobial (MIC)Key SAR Insights
This compound Parent CompoundBaselineBaselineThe unsaturated dialdehyde is crucial for activity.
Analogue A Saturated AldehydesSignificantly ReducedSignificantly ReducedConfirms the importance of the α,β-unsaturation in the dialdehyde moiety.
(-)-Isovelleral EnantiomerWeakly ActiveNot ReportedDemonstrates the stereospecificity of the biological target interaction[1].
Analogue B Demethylated AnalogueIncreased PotencyIncreased PotencyRemoval of sterically hindering methyl groups can enhance activity.
Analogue C Epoxide AnalogueActivity MaintainedActivity MaintainedAutoxidation products retain biological activity[1].

Note: Specific IC50 and MIC values are highly dependent on the specific cell lines and microbial strains tested, as well as the assay conditions. This table provides a qualitative comparison based on reported trends.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound and its active analogues are primarily attributed to their ability to induce programmed cell death, or apoptosis. This process is mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Execution Phase This compound This compound Analogue Bax Bax Activation This compound->Bax Induces Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Complex Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruitment Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced caspase-mediated apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound and its analogues

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • This compound and its analogues

  • S9 metabolic activation system (optional, to test for metabolites' mutagenicity)

  • Positive and negative controls

Procedure:

  • Preparation: Melt the top agar and keep it at 45°C.

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix.

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the number on the negative control plates.

This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogues. The presented data and protocols offer a framework for further research into the therapeutic potential of this fascinating class of natural products.

References

Unveiling the Mutagenic Potential: A Comparative Analysis of Natural vs. Synthetic Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mutagenic properties of a compound is paramount. This guide provides a detailed comparison of the mutagenicity of natural and synthetic isovelleral, a sesquiterpenoid dialdehyde with known biological activities. By presenting experimental data, detailed protocols, and visualizing the underlying mechanisms, this document aims to be a valuable resource for assessing the genotoxic potential of this compound.

This compound, a pungent compound found in certain species of fungi, has garnered interest for its antimicrobial and cytotoxic properties. However, its potential to induce mutations is a critical factor in evaluating its therapeutic promise. A key consideration is the source of the compound, as natural extracts and synthetic preparations can exhibit different biological effects. This guide delves into the comparative mutagenicity of natural versus synthetic this compound, highlighting the crucial role of stereochemistry in its genotoxic activity.

Quantitative Mutagenicity Data: A Head-to-Head Comparison

The mutagenicity of this compound has been primarily assessed using the Ames test, a widely accepted bacterial reverse mutation assay. This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the rate at which a test compound can induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is a direct measure of the mutagenic potential of the substance.

Studies have consistently shown that natural this compound exhibits greater mutagenicity than its synthetic counterpart. This difference is attributed to the stereoisomeric composition of the samples. Natural this compound is typically a racemic mixture of (+)- and (-)-enantiomers, while synthetic routes can produce specific enantiomers. Research by Sterner et al. has demonstrated that the (+)-enantiomer is significantly more mutagenic than the (-)-enantiomer.

Below is a summary of the quantitative data from Ames tests performed on the different forms of this compound using the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.

CompoundConcentration (nmol/plate)Mean Revertants/Plate (± SD)Mutagenic Potency (Revertants/nmol)
Natural ((±)-Isovelleral) Not SpecifiedStated as twice as mutagenic as synthetic-
(+)-Isovelleral 25150060
(-)-Isovelleral 251506
Spontaneous Revertants 040-

Data sourced from Anke & Sterner (1991), which references the original work of Sterner et al. (1987).

As the data clearly indicates, (+)-isovelleral is approximately 10 times more mutagenic than (-)-isovelleral at the same concentration. This stereospecificity is a critical finding for any research or development involving this compound.

Experimental Protocol: The Ames Test

The following is a detailed methodology for the Ames test, as it is typically performed to assess the mutagenicity of compounds like this compound.

Objective: To determine the mutagenic potential of natural and synthetic this compound by measuring the frequency of reverse mutations in a histidine-requiring strain of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strain TA98

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compounds: (+)-isovelleral, (-)-isovelleral, and natural (±)-isovelleral dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., 2-nitrofluorene for TA98)

  • Negative/solvent control

  • S9 fraction (a rat liver homogenate used for metabolic activation, optional but recommended for comprehensive screening)

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: A fresh overnight culture of S. typhimurium TA98 is grown in nutrient broth at 37°C with shaking until it reaches a density of approximately 1-2 x 10⁹ cells/mL.

  • Plate Incorporation Assay: a. To sterile test tubes, add 0.1 mL of the bacterial culture. b. Add 0.1 mL of the test compound solution at various concentrations. For controls, add 0.1 mL of the solvent (negative control) or the positive control. c. (Optional) Add 0.5 mL of the S9 mix for metabolic activation. If not using S9, add 0.5 mL of sterile phosphate buffer. d. Add 2 mL of molten top agar (kept at 45°C) to each tube. e. Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate. f. Tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Colony Counting: After incubation, the number of revertant colonies (his+) on each plate is counted. The background lawn of bacterial growth should also be examined for signs of toxicity from the test compound.

  • Data Analysis: The mutagenic activity is expressed as the number of revertant colonies per plate. A compound is generally considered mutagenic if it induces a dose-dependent increase in the number of revertants and if the number of revertants is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed mechanism of this compound's mutagenicity, the following diagrams have been created using the Graphviz DOT language.

G cluster_prep Preparation cluster_assay Ames Test Procedure cluster_analysis Data Analysis Culture Overnight Culture of S. typhimurium TA98 Mix Combine Bacteria, Test Compound/Control, and Top Agar Culture->Mix Test_Compounds Prepare dilutions of this compound (Natural & Synthetic) Test_Compounds->Mix Controls Prepare Positive & Negative Controls Controls->Mix Pour Pour mixture onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare Revertant numbers to Negative Control Count->Compare Assess Assess for dose-dependent increase Compare->Assess Conclusion Determine Mutagenicity Assess->Conclusion

Ames Test Experimental Workflow

The mutagenicity of this compound, an α,β-unsaturated dialdehyde, is believed to stem from its ability to react with DNA, forming adducts that can lead to mutations during DNA replication. The signaling pathway diagram below illustrates the general mechanism of DNA damage induced by this class of compounds.

G This compound This compound (α,β-unsaturated dialdehyde) DNA Cellular DNA This compound->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Replication DNA Replication Adduct->Replication Replication Fork Stall DDR DNA Damage Response (DDR) Activation Adduct->DDR Mutation Frameshift Mutation Replication->Mutation Repair DNA Repair Pathways DDR->Repair CellCycle Cell Cycle Arrest DDR->CellCycle Apoptosis Apoptosis DDR->Apoptosis Repair->DNA Error-prone or Failed Repair

Unveiling the Deterrent Power: An In Vivo Comparative Analysis of Isovelleral's Antifeedant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vivo validation study confirms the potent antifeedant properties of Isovelleral, a naturally occurring sesquiterpenoid, positioning it as a viable candidate for novel pest management strategies. This guide provides a comparative analysis of this compound against other known antifeedants, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

This compound, a sesquiterpene dialdehyde, has demonstrated significant efficacy in deterring feeding in key agricultural pests. Its proposed mechanism of action, involving the interaction of its α,β-unsaturated dialdehyde moiety with insect gustatory receptors, offers a promising avenue for the development of targeted and effective crop protection agents. This guide delves into the in vivo validation of this compound's antifeedant capabilities, presenting a clear comparison with established alternatives such as Polygodial, Azadirachtin, and Toosendanin.

Comparative Efficacy of Antifeedants

The antifeedant activity of this compound and comparable compounds is typically quantified by the effective concentration required to reduce feeding by 50% (EC50). The following tables summarize the in vivo performance of these compounds against lepidopteran pests, primarily Spodoptera species, notorious for their significant crop damage.

Table 1: Antifeedant Activity (EC50) against Spodoptera littoralis

CompoundEC50 (µg/cm²)Target SpeciesReference
This compound 15.93Spodoptera littoralis[1]
Polygodial8.34Spodoptera littoralis[1]
Azadirachtin~1.0 - 5.0 (ppm)Spodoptera littoralis[2][3]

Note: Azadirachtin data is often reported in ppm from artificial diet assays, making direct comparison with µg/cm² from leaf disc assays approximate.

Table 2: Antifeedant Activity (EC50) of Other Compounds against Spodoptera Species

CompoundEC50Target SpeciesReference
Toosendanin56.6 ppmHelicoverpa armigera[4]

Experimental Protocols

The in vivo validation of antifeedant properties predominantly relies on standardized bioassays. The following are detailed methodologies for the choice and no-choice leaf disc assays, commonly employed in the evaluation of compounds like this compound.

Insect Rearing
  • Species: Spodoptera littoralis (or other relevant pest species).

  • Rearing Conditions: Larvae are reared on an artificial diet or host plant leaves (e.g., castor bean, Ricinus communis) under controlled laboratory conditions.

  • Environmental Parameters: Temperature of 25 ± 2°C, relative humidity of 60-70%, and a photoperiod of 16:8 hours (light:dark) are maintained to ensure consistent insect development.[5]

  • Larval Stage for Assay: Third or fourth instar larvae are typically used as they are voracious feeders.

Leaf Disc No-Choice Bioassay

This assay determines the intrinsic deterrence of a compound in the absence of an alternative food source.

  • Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2 cm diameter) are punched from fresh host plant leaves.

  • Treatment Application: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., acetone or ethanol) at various concentrations. Each leaf disc is uniformly treated with a specific volume of the test solution (e.g., 20 µl). Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

  • Experimental Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to prevent desiccation.

  • Insect Introduction: A single pre-starved larva (starved for 2-4 hours to standardize hunger levels) is introduced into each Petri dish.

  • Incubation and Data Collection: The Petri dishes are maintained under the same controlled conditions as insect rearing for a period of 24 to 48 hours. The area of the leaf disc consumed is measured using a leaf area meter or image analysis software.

  • Calculation: The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) is calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100 where C is the area consumed in the control and T is the area consumed in the treatment. The EC50 value is then determined through probit analysis of the dose-response data.

Leaf Disc Choice Bioassay

This assay assesses the relative deterrence of a compound when the insect has the option of an untreated food source.

  • Leaf Disc Preparation and Treatment: As described in the no-choice assay, both treated and control leaf discs are prepared.

  • Experimental Setup: In each Petri dish, two treated and two control leaf discs are arranged alternately.

  • Insect Introduction: A single pre-starved larva is introduced into the center of the Petri dish.

  • Incubation and Data Collection: The setup is incubated under controlled conditions until approximately 50% of the control discs have been consumed. The consumed area of both treated and control discs is measured.

  • Calculation: The Feeding Deterrence Index (FDI) is calculated as described above, and the EC50 is determined.

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes involved in the validation and the proposed mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis insect_rearing Insect Rearing (Spodoptera littoralis) choice_test Choice Test insect_rearing->choice_test no_choice_test No-Choice Test insect_rearing->no_choice_test compound_prep Compound Preparation (this compound & Alternatives) compound_prep->choice_test compound_prep->no_choice_test leaf_disc_prep Leaf Disc Preparation leaf_disc_prep->choice_test leaf_disc_prep->no_choice_test data_collection Data Collection (Leaf Area Consumed) choice_test->data_collection no_choice_test->data_collection calculation Calculation of FDI & EC50 data_collection->calculation comparison Comparative Analysis calculation->comparison

Experimental workflow for in vivo antifeedant validation.

The antifeedant activity of this compound is believed to be initiated by its interaction with the gustatory system of the insect. The unsaturated dialdehyde structure is a key feature, likely reacting with nucleophilic residues in the gustatory receptors.

Signaling_Pathway cluster_receptor Gustatory Receptor Neuron cluster_transduction Signal Transduction cluster_response Behavioral Response This compound This compound (Unsaturated Dialdehyde) GR Gustatory Receptor (GR) (e.g., Bitter Receptor) This compound->GR Binding Adduct Covalent Adduct Formation (with nucleophilic residues) GR->Adduct G_protein G-protein Activation Adduct->G_protein Ion_channel Ion Channel Gating (e.g., TRP channels) Adduct->Ion_channel Depolarization Membrane Depolarization G_protein->Depolarization Ion_channel->Depolarization Action_potential Action Potential Firing Depolarization->Action_potential CNS Signal to Central Nervous System (CNS) Action_potential->CNS Feeding_deterrence Feeding Deterrence CNS->Feeding_deterrence

Proposed signaling pathway for this compound-induced antifeedant response.

References

Comparative Cytotoxicity of Isovelleral: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isovelleral's Cytotoxic Effects on Cancerous Versus Normal Cell Lines

This compound, a fungal-derived sesquiterpenoid dialdehyde, has garnered attention in the scientific community for its potent biological activities, including its cytotoxic effects. This guide provides a comparative overview of the cytotoxicity of this compound against various cancer cell lines and its impact on normal cells, offering valuable data for researchers in oncology and drug development.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of a cell population. A comprehensive review of available literature indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

A key study demonstrated the cytotoxic activity of this compound against murine leukemia cell lines, P388 and L1210. The IC50 values were determined to be 5.2 µg/mL and 4.8 µg/mL, respectively. In contrast, the cytotoxicity of this compound against normal human lymphocytes was found to be significantly lower, with an IC50 value of 21.4 µg/mL. This suggests a degree of selectivity of this compound towards cancer cells.

For comparative purposes, the cytotoxicity of the well-established anticancer drug doxorubicin was also evaluated in the same study against the P388 cell line, exhibiting an IC50 of 0.09 µg/mL.

Table 1: Comparative IC50 Values of this compound and Doxorubicin

CompoundCell LineCell TypeIC50 (µg/mL)
This compound P388Murine Leukemia5.2
L1210Murine Leukemia4.8
Human LymphocytesNormal21.4
Doxorubicin P388Murine Leukemia0.09

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathway of this compound-induced cell death is not yet fully elucidated, the primary mechanism of its cytotoxicity is attributed to the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and is a hallmark of effective anticancer therapies. The process is orchestrated by a complex network of signaling molecules.

Based on the general understanding of apoptosis induced by cytotoxic agents, a putative signaling pathway is illustrated below. It is important to note that the specific molecular players and interactions in the context of this compound's action require further investigation.

Generalized Apoptotic Signaling Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Activates Caspase_9 Caspase-9 Mitochondria->Caspase_9 Releases Cytochrome c to activate Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Experimental Workflow for MTT Cytotoxicity Assay Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Treatment This compound Treatment (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_Exposure Exposure Incubation (e.g., 48h) Compound_Treatment->Incubation_Exposure MTT_Addition MTT Addition Incubation_Exposure->MTT_Addition Incubation_Formazan Formazan Formation (2-4h Incubation) MTT_Addition->Incubation_Formazan Solubilization Formazan Solubilization (DMSO) Incubation_Formazan->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Comparative Analysis of Isovelleral Binding to Dopamine D1 and Vanilloid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding and functional characteristics of isovelleral, a natural dialdehyde sesquiterpene, at the dopamine D1 receptor and the transient receptor potential vanilloid 1 (TRPV1) receptor. This document summarizes the available data, details relevant experimental protocols, and illustrates the associated signaling pathways.

Executive Summary

This guide outlines the methodologies to experimentally determine these binding affinities and assess the functional consequences of this compound interaction with both receptors.

Data Presentation

A comprehensive quantitative comparison of the binding affinities of this compound for the dopamine D1 and TRPV1 receptors cannot be presented in a tabular format due to the absence of specific Ki or IC50 values in the available scientific literature. Research is required to establish these quantitative measures to enable a direct comparison.

Signaling Pathways

The signaling pathways for the dopamine D1 receptor and the TRPV1 receptor are distinct, reflecting their different receptor superfamilies and physiological roles.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade involving Gαs or Gαolf proteins.[1][2] This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[1]

D1_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Dopamine D1 Receptor Signaling Pathway
Vanilloid (TRPV1) Receptor Signaling Pathway

The TRPV1 receptor is a non-selective cation channel.[3] Its activation by stimuli such as capsaicin, heat, or protons leads to the influx of cations, primarily Ca2+ and Na+.[3] The influx of these ions depolarizes the neuron, leading to the generation of an action potential and the sensation of pain and heat. The increase in intracellular Ca2+ also triggers various downstream signaling events, including the activation of calcium-dependent enzymes.[4]

TRPV1_Signaling_Pathway Stimuli Stimuli (e.g., Capsaicin, Heat) TRPV1 TRPV1 Receptor Stimuli->TRPV1 Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization causes Downstream Downstream Signaling Ca_Na_Influx->Downstream activates ActionPotential Action Potential Depolarization->ActionPotential triggers

Vanilloid (TRPV1) Receptor Signaling Pathway

Experimental Protocols

To quantitatively assess the interaction of this compound with dopamine D1 and TRPV1 receptors, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay for Dopamine D1 Receptor

This assay determines the binding affinity of this compound for the D1 receptor by measuring its ability to compete with a known radiolabeled D1 receptor antagonist, [3H]SCH-23390.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the dopamine D1 receptor (e.g., porcine striatum) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[1]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[1]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.[1]

  • Resuspend the final pellet in assay buffer (50 mM HEPES, 4 mM MgCl2, pH 7.4) and determine the protein concentration.[5]

2. Binding Assay:

  • In a 96-well plate, add the following in order: assay buffer, serial dilutions of this compound (or vehicle for total binding), a fixed concentration of [3H]SCH-23390 (e.g., 1.5 nM), and the membrane preparation.[5]

  • For determining non-specific binding, add a high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH-23390) to a separate set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[1]

  • Measure the radioactivity retained on the filters using a scintillation counter.[1]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

D1_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize D1-expressing tissue/cells Centrifuge1 Low-speed centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Wash Wash membrane pellet Centrifuge2->Wash Resuspend Resuspend in assay buffer Wash->Resuspend Plate Add reagents to 96-well plate: - Assay buffer - this compound (or vehicle/unlabeled antagonist) - [³H]SCH-23390 - Membrane preparation Resuspend->Plate Incubate Incubate to equilibrium Plate->Incubate Filter Rapid filtration and washing Incubate->Filter Count Scintillation counting Filter->Count Calculate Calculate specific binding Count->Calculate Plot Plot % specific binding vs. [this compound] Calculate->Plot Determine Determine IC₅₀ Plot->Determine Ki Calculate Ki using Cheng-Prusoff equation Determine->Ki

Dopamine D1 Receptor Competitive Binding Assay Workflow
Competitive Radioligand Binding Assay for TRPV1 Receptor

This assay quantifies the affinity of this compound for the TRPV1 receptor by assessing its ability to displace the high-affinity radiolabeled agonist, [3H]resiniferatoxin (RTX).[6]

1. Membrane Preparation:

  • Prepare membranes from cells or tissues expressing the TRPV1 receptor (e.g., dorsal root ganglia) following a similar procedure as described for the D1 receptor binding assay.[6]

2. Binding Assay:

  • In a 96-well plate, add the following in order: assay buffer (e.g., 100 mM KCl, 5 mM MgCl2, 2 mM EGTA, 10 mM HEPES, pH 7.4), serial dilutions of this compound, a fixed concentration of [3H]RTX (e.g., 10-50 pM), and the membrane preparation (50-100 µg of protein).[6]

  • For non-specific binding, add a high concentration of unlabeled RTX (e.g., 1 µM).[6]

  • Incubate the plate at 37°C for 60 minutes.[6]

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.[6]

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Analyze the data as described for the D1 receptor binding assay to determine the IC50 and Ki values for this compound at the TRPV1 receptor.

TRPV1_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize TRPV1-expressing tissue/cells Centrifuge1 Low-speed centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Wash Wash membrane pellet Centrifuge2->Wash Resuspend Resuspend in assay buffer Wash->Resuspend Plate Add reagents to 96-well plate: - Assay buffer - this compound (or vehicle/unlabeled RTX) - [³H]RTX - Membrane preparation Resuspend->Plate Incubate Incubate at 37°C Plate->Incubate Filter Rapid filtration and washing Incubate->Filter Count Scintillation counting Filter->Count Calculate Calculate specific binding Count->Calculate Plot Plot % specific binding vs. [this compound] Calculate->Plot Determine Determine IC₅₀ Plot->Determine Ki Calculate Ki using Cheng-Prusoff equation Determine->Ki

TRPV1 Receptor Competitive Binding Assay Workflow
Functional Assay for Dopamine D1 Receptor: cAMP Accumulation Assay

This assay measures the functional activity of this compound at the D1 receptor by quantifying its ability to stimulate or inhibit the production of cyclic AMP (cAMP).[5][7]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the human dopamine D1 receptor.[5][7]

2. cAMP Assay:

  • Seed the cells in a multi-well plate.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a D1 receptor agonist (e.g., dopamine) if testing for antagonistic activity, or with this compound alone if testing for agonistic activity.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter gene assay).[7][8]

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 value (for agonists) or IC50 value (for antagonists).

Functional Assay for TRPV1 Receptor: Calcium Influx Assay

This assay assesses the functional activity of this compound at the TRPV1 receptor by measuring changes in intracellular calcium concentration upon channel activation.[4][9]

1. Cell Culture and Loading:

  • Culture cells expressing the TRPV1 receptor (e.g., HEK293-TRPV1 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[9]

2. Calcium Imaging:

  • Measure the baseline fluorescence of the cells.

  • Add various concentrations of this compound to the cells.

  • Monitor the change in fluorescence over time using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.

  • A known TRPV1 agonist like capsaicin can be used as a positive control.[4]

3. Data Analysis:

  • Quantify the change in fluorescence intensity.

  • Plot the fluorescence change against the logarithm of the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The available evidence suggests that this compound interacts differently with the dopamine D1 and TRPV1 receptors, with a notable stereospecificity at the D1 receptor. To fully elucidate the comparative pharmacology of this compound at these two important drug targets, further research is necessary to determine its quantitative binding affinities and functional potencies using the standardized experimental protocols outlined in this guide. Such data will be invaluable for understanding the molecular basis of this compound's biological activities and for guiding future drug development efforts.

References

Safety Operating Guide

Proper Disposal Procedures for Isovelleral: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of isovelleral in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and compliance with waste management regulations.

This compound: Key Data and Hazards

This compound is a naturally occurring sesquiterpene dialdehyde found in certain fungi.[1] It is recognized for its pungent taste and biological activities. Due to its chemical properties, this compound requires careful handling and specific disposal protocols.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₂PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 232.32 g/mol PubChem[2], CAS Common Chemistry[4]
Melting Point 104.5-105 °CCAS Common Chemistry[4]
Appearance Not specified, but related compounds are colorless to yellow liquids or solids.
Solubility Soluble in organic solvents.Enzo Life Sciences[5]

GHS Hazard Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard CodeHazard Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem[2]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.

  • Body Protection: A laboratory coat.

2. Waste Segregation and Containerization

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid this compound Waste:

    • Collect pure this compound, contaminated solids (e.g., weighing paper, stir bars), and disposable labware in a dedicated, clean, and dry container made of a compatible material (e.g., glass or polyethylene).

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors or dust.

  • Liquid this compound Waste:

    • Collect solutions containing this compound in a separate, dedicated liquid waste container.

    • Do not mix with other solvent waste streams unless their compatibility is confirmed.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.

3. Labeling of Waste Containers

Proper labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" label to each waste container.

  • The label must include:

    • The full chemical name: "this compound Waste"

    • The primary hazards: "Irritant"

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of this compound Waste

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic, heat sources, and incompatible materials.

  • Ensure secondary containment is used to capture any potential leaks.

5. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

6. Spill Management

In the event of an this compound spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant, contact your institution's EHS for assistance.

  • For minor spills, and if it is safe to do so, prevent the spread of the material.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Isovelleral_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Place in Compatible Sealed Container segregate->containerize label_waste Label as 'Hazardous Waste' with Chemical Name & Hazards containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal (Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Isovelleral

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isovelleral, a fungal terpenoid known to be an irritant.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of specific personal protective equipment. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Summary of this compound Hazards:

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Causes skin irritationSkin Irrit. 2P264: Wash thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Causes serious eye irritationEye Irrit. 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection:

    • Gloves: Handle with chemical impermeable gloves.[2] It is crucial to inspect gloves prior to use.[2]

    • Clothing: Wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial for a safe laboratory environment.

Handling this compound:

  • Ventilation: Always handle this compound in a well-ventilated place.[2]

  • Avoid Contact: Avoid contact with skin and eyes.[2]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[2]

  • Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Hygiene: Practice good industrial hygiene and safety practices. Wash hands after handling.[2]

Emergency First Aid Measures:

  • In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[2]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment, including chemical impermeable gloves.[2] Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Containment and Cleaning: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

Logistical and Disposal Plan

Proper storage and disposal of this compound are critical to prevent environmental contamination and ensure safety.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store apart from foodstuff containers or incompatible materials.[2]

Disposal:

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated Packaging: Packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[2]

  • Regulations: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2]

Below is a diagram illustrating the standard operational workflow for safely handling this compound.

Isovelleral_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Impermeable Gloves - Impervious Clothing A->B C Handle in a Well-Ventilated Area B->C D Use Non-Sparking Tools C->D E Avoid Skin/Eye Contact and Aerosol Formation D->E F Store in a Cool, Dry, Well-Ventilated Area E->F I Spill E->I J Exposure E->J G Dispose of Waste via Licensed Chemical Destruction or Controlled Incineration F->G H Decontaminate Work Area G->H L Contain Spill & Collect for Disposal I->L K Follow First Aid Measures J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovelleral
Reactant of Route 2
Isovelleral

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.